molecular formula C19H17Cl2N5O4 B079229 Disperse Orange 30 CAS No. 12223-23-3

Disperse Orange 30

货号: B079229
CAS 编号: 12223-23-3
分子量: 450.3 g/mol
InChI 键: ROPYWXVRNREIQD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Disperse Orange 30 is a synthetic azo dye belonging to the disperse dye class, characterized by its non-ionic nature and low water solubility. Its primary research value lies in its application for dyeing synthetic hydrophobic fibers, most notably polyester (PET) and acetate, but also nylon and acrylics. The mechanism of action involves the formation of a fine aqueous dispersion at elevated temperatures (typically 130°C under pressure). Under these conditions, the polymer chains in the fiber swell, allowing the molecularly dispersed dye particles to diffuse into the fiber's amorphous regions. Upon cooling, the dye molecules become trapped within the polymer matrix, resulting in a colored material with good wash-fastness due to the physical entrapment of the hydrophobic dye within the hydrophobic fiber.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N5O4/c1-13(27)30-10-9-25(8-2-7-22)15-5-3-14(4-6-15)23-24-19-17(20)11-16(26(28)29)12-18(19)21/h3-6,11-12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPYWXVRNREIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063745
Record name C.I. Disperse Orange 30
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Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5261-31-4, 12223-23-3, 73299-41-9, 50814-77-2, 39328-03-5
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile
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Record name C.I. Disperse Orange 30
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Orange 30
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Record name 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]
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Record name Benzenamine, N-(2-acetoxy)ethyl-N-(2-cyano)ethyl-4-(((2,6-dichloro-4-nitro)phenyl)azo)-
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Record name Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-
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Record name 4-(2,6-Dichloro-4-nitrophenylazo)-N-(beta-acetoxyethyl)-N-(beta-cyanoethyl)aniline
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Foundational & Exploratory

Disperse Orange 30 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 30 is a monoazo dye belonging to the disperse class of colorants.[1] These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic synthetic fibers. This compound is particularly effective for polyester (B1180765), acetate, and blended fabrics, where it is applied from a fine aqueous dispersion.[2][3][4] This document provides a comprehensive overview of the chemical structure, properties, synthesis, and application protocols for this compound.

Chemical Structure and Identification

This compound is synthesized through the diazotization of 2,6-dichloro-4-nitroaniline (B1670479), followed by a coupling reaction with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.[1][5] The resulting molecule is a non-ionic compound with a distinct chemical structure.

IUPAC Name: 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[6]

Synonyms: C.I. This compound, Disperse Yellow Brown 2RFL, Disperse Orange S-4RL[7]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 12223-23-3, 5261-31-4[1][2]
Molecular Formula C₁₉H₁₇Cl₂N₅O₄[1][2][3]
Molecular Weight 450.28 g/mol [8][9]
C.I. Number 11119[1]

Physicochemical Properties

This compound is a brown or orange-brown powder.[1][5] Its low water solubility is a defining characteristic, necessitating its application as a dispersion in the dyeing process.

Table 2: Physicochemical Data

PropertyValue
Density 1.38 g/cm³[3]
Boiling Point 645°C at 760 mmHg[3]
Flash Point 343.9°C[3]
Solubility Insoluble in water; soluble in some polar organic solvents at elevated temperatures.[2]
UV-Vis Absorption Maximum (λmax) 425 nm, 495 nm (Reported values vary depending on the solvent and measurement conditions)[7][10]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step diazotization and coupling reaction. The general methodology is outlined below, based on typical procedures for azo dye synthesis.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Isolation and Purification A 2,6-dichloro-4-nitroaniline (DCPNA) C Mix at T < 30°C A->C B Nitrosylsulfuric acid (NSA) in H2SO4 B->C D Stir for >= 2 hours C->D E Diazo Compound Solution D->E H Add Diazo solution dropwise to Coupler solution at 15-20°C E->H F N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline (Coupler) G Dissolve in Methanol F->G G->H I Stir for >= 8 hours H->I J Heat to 80-85°C for 1 hour I->J K Cool the reaction mixture J->K L Filter the precipitate K->L M Wash with hot water L->M N Dry the product M->N O This compound N->O

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

  • Diazotization: 2,6-dichloro-4-nitroaniline is slowly added to a solution of nitrosylsulfuric acid in sulfuric acid, maintaining the temperature below 30°C. The mixture is stirred for at least two hours to ensure the completion of the diazo reaction.[11]

  • Coupling: The diazo compound solution is then added dropwise to a solution of the coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline, dissolved in a suitable solvent like methanol, while keeping the temperature between 15-20°C.[11] The reaction is stirred for several hours.

  • Isolation: The temperature is raised to 80-85°C for about an hour, then cooled. The precipitated this compound is isolated by filtration, washed with hot water to remove impurities, and then dried.[11]

High-Temperature Exhaust Dyeing of Polyester

This compound is typically applied to polyester fabrics using a high-temperature, high-pressure exhaust dyeing method. This process swells the polyester fibers, allowing the dye molecules to penetrate and become trapped within the fiber structure.

Experimental Workflow: High-Temperature Polyester Dyeing

G A Prepare Dye Bath: - this compound - Dispersing Agent - Acetic Acid (pH 4.5-5.5) - Water B Add scoured polyester fabric A->B C Heat to 60°C, hold for 15 min B->C D Raise temperature to 130°C C->D E Hold at 130°C for 30-60 min D->E F Cool to 80°C E->F G Rinse fabric F->G H Reduction Clearing: - Sodium Hydrosulfite - Caustic Soda - 70-80°C for 15 min G->H I Final Rinse and Dry H->I J Dyed Polyester Fabric I->J

Caption: Standard procedure for high-temperature exhaust dyeing of polyester.

Methodology:

  • Fabric Preparation: The polyester fabric is first scoured in a solution containing a non-ionic detergent (e.g., 2 g/L) and sodium carbonate (e.g., 1 g/L) at approximately 70°C to remove any impurities.[12] The fabric is then thoroughly rinsed and dried.

  • Dye Bath Preparation: A dye bath is prepared containing this compound (e.g., 1-3% on weight of fabric), a dispersing agent, and acetic acid to maintain a pH of 4.5-5.5.[13][14]

  • Dyeing Process: The scoured fabric is introduced into the dye bath. The temperature is raised to 60°C and held for 15 minutes.[13] Then, the temperature is increased to 130°C and maintained for 30-60 minutes to allow for dye diffusion and fixation.[13][14]

  • Post-Dyeing Treatment: The dye bath is cooled to 80°C, and the fabric is rinsed. A reduction clearing process is performed using a solution of sodium hydrosulfite and caustic soda at 70-80°C for 15 minutes to remove unfixed dye from the fiber surface, which improves wash fastness.[14] The fabric is then given a final rinse and dried.

Safety and Toxicology

Disperse dyes, as a class, can be associated with skin sensitization and contact dermatitis, particularly in occupational settings. However, official assessments of this compound suggest a low risk under current usage patterns.

Table 3: Toxicological Profile

ParameterFinding
Acute Oral Toxicity LD50 (rat) >2000 mg/kg (Data for the related Disperse Orange 25)[15]
Skin Irritation May cause skin irritation and allergic skin reactions.[16]
Eye Irritation Causes serious eye irritation.[16]
Environmental Fate May remain in the environment for a long time but is not expected to accumulate in organisms.[17]

A screening assessment by the Government of Canada concluded that this compound is not entering the environment in quantities or under conditions that constitute a danger to the environment or human health.[17]

Applications

The primary application of this compound is in the textile industry for dyeing synthetic fibers.

  • Polyester and Polyester/Cotton Blends: It provides good color fastness and is suitable for high-temperature dyeing methods.[1]

  • Acetate Fibers: It can be used to dye acetate, typically resulting in a more yellowish shade compared to polyester.[1]

  • Direct Printing: Suitable for the direct printing of polyester and blended fabrics.[3][4]

  • Supercritical CO₂ Dyeing: Its solubility in supercritical carbon dioxide makes it a candidate for this waterless dyeing technology.[18]

References

An In-depth Technical Guide to Disperse Orange 30 (CAS No. 12223-23-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Orange 30 is a monoazo dye belonging to the disperse class of colorants. Identified by the CAS number 12223-23-3 and Colour Index number 11119, this synthetic dye is primarily utilized in the textile industry for coloring hydrophobic fibers. Its molecular structure, characterized by a nitro group and two chlorine atoms on the diazo component and a cyanoethyl and acetoxyethyl group on the coupler, imparts a distinct orange-brown hue and determines its application properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and detailed experimental protocols for its application in dyeing polyester (B1180765).

Physicochemical and Spectroscopic Data

This compound exists as an orange to brown crystalline powder with minimal odor.[1][2] It is characterized by its low water solubility, a defining feature of disperse dyes, but exhibits solubility in certain polar organic solvents, particularly at elevated temperatures.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 12223-23-3[3]
C.I. Number 11119[3]
Molecular Formula C₁₉H₁₇Cl₂N₅O₄[3]
Molecular Weight 450.27 g/mol [3]
Appearance Orange to brown powder/grain[1]
Density 1.38 g/cm³
Boiling Point 645 °C at 760 mmHg
Flash Point 343.9 °C
Water Solubility Insoluble/Very Low[1][2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueWavelength (λmax) / PeakSolvent/MediumReference(s)
UV-Visible Spectroscopy 450 nmAqueous solution for calibration
UV-Visible Spectroscopy 495 nmNot specified

Synthesis of this compound

The synthesis of this compound is a classic example of azo dye chemistry, involving a two-step process: diazotization followed by an azo coupling reaction.[3] The primary reactants are 2,6-dichloro-4-nitroaniline (B1670479) as the diazo component and N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline as the coupling component.[3]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 2,6-dichloro-4-nitroaniline

  • Nitrosylsulfuric acid (or sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid)

  • N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline

  • Methanol (B129727)

  • Acetic acid

  • Ice

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Water (distilled or deionized)

Procedure:

Step 1: Diazotization of 2,6-dichloro-4-nitroaniline

  • In a suitable reaction vessel, prepare a solution of nitrosylsulfuric acid or dissolve sodium nitrite in concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.

  • Slowly add 2,6-dichloro-4-nitroaniline to the acidic solution while stirring continuously. Maintain the temperature between 0-5°C to ensure the stability of the diazonium salt.

  • Continue stirring for 1-2 hours after the addition is complete to ensure the diazotization reaction goes to completion. The completion of the reaction can be monitored by testing for the absence of the starting aniline (B41778) using a starch-iodide paper test for excess nitrous acid.

Step 2: Azo Coupling

  • In a separate vessel, dissolve N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline in a suitable solvent such as methanol or acetic acid. Cool this solution to 0-5°C.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • Maintain the temperature of the reaction mixture at 0-5°C and a pH between 4 and 7 by the controlled addition of a base like sodium hydroxide solution.[3]

  • After the addition is complete, continue stirring the reaction mixture for several hours until the coupling reaction is complete. This can be monitored by thin-layer chromatography (TLC).

  • The precipitated this compound dye is then collected by filtration.

Purification:

  • The crude dye is washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • Further purification can be achieved by recrystallization from a suitable organic solvent, such as ethanol (B145695) or a mixture of dimethylformamide and water.

  • The purified dye is then dried in a vacuum oven at a moderate temperature.

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The diazotization reaction should be carried out in a well-ventilated fume hood as nitrogen oxides can be evolved.

  • Diazonium salts can be explosive when dry; therefore, they should be kept in solution and used immediately.

Application in Polyester Dyeing

This compound is extensively used for dyeing polyester fibers and their blends due to its good sublimation fastness.[3] The dyeing process is typically carried out at high temperatures and pressure (exhaust dyeing) to facilitate the diffusion of the dye molecules into the compact structure of the polyester fibers.

Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester with this compound

Materials and Equipment:

  • Polyester fabric

  • This compound dye

  • Dispersing agent

  • Levelling agent

  • Acetic acid (to maintain pH)

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

  • High-temperature, high-pressure laboratory dyeing machine

  • Spectrophotometer for color measurement

Procedure:

1. Pre-treatment of Polyester Fabric:

  • The polyester fabric is first scoured in a solution containing a non-ionic detergent and sodium carbonate at 60-70°C for 20-30 minutes to remove any impurities, oils, and sizes.

  • The fabric is then thoroughly rinsed with water and dried.

2. Dye Bath Preparation and Dyeing:

  • A dye bath is prepared with a liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric) of 10:1 to 20:1.

  • The required amount of this compound (e.g., 1% on the weight of fabric for a medium shade) is first pasted with a small amount of dispersing agent and cold water to form a smooth, lump-free paste. This paste is then diluted with warm water.

  • The dye dispersion, along with a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 0.5 g/L), is added to the dye bath.

  • The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.[3]

  • The pre-treated polyester fabric is introduced into the dye bath at around 60°C.

  • The temperature of the dye bath is raised to 130°C at a rate of 1-2°C per minute.

  • Dyeing is continued at 130°C for 45-60 minutes to allow for the diffusion and fixation of the dye within the polyester fibers.

  • After dyeing, the bath is cooled down to 70°C.

3. Reduction Clearing (Post-treatment):

  • To remove any unfixed dye from the surface of the fabric and improve wash fastness, a reduction clearing process is performed.

  • The dyed fabric is treated in a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80°C for 15-20 minutes.

  • The fabric is then rinsed thoroughly with hot and cold water and neutralized with a mild acid if necessary.

  • Finally, the fabric is dried.

Table 3: Typical Fastness Properties of this compound on Polyester

Fastness PropertyISO Test MethodRating (1-5, 5 is best)
Light Fastness (Xenon Arc) ISO 105-B026-7
Washing Fastness (at 60°C) ISO 105-C064-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124
Sublimation Fastness (180°C, 30s) ISO 105-P014-5

Visualizations

Synthesis Workflow

The synthesis of this compound follows a well-defined chemical pathway.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification A 2,6-dichloro-4-nitroaniline C Diazonium Salt Solution A->C B Nitrosylsulfuric Acid (or NaNO2 + H2SO4) B->C E This compound (Crude) C->E Coupling Reaction (0-5°C, pH 4-7) D N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline D->E F Filtration & Washing E->F G Recrystallization F->G H Drying G->H I This compound (Pure) H->I

Caption: Synthesis workflow for this compound.

Polyester Dyeing Process

The application of this compound to polyester fabric involves several key stages to ensure optimal color yield and fastness.

Dyeing_Workflow A Polyester Fabric (Greige) B Scouring (Non-ionic detergent, Na2CO3) A->B D High-Temperature Dyeing (130°C, 45-60 min, pH 4.5-5.5) B->D C Dye Bath Preparation (Dye, Dispersing Agent, Levelling Agent, Acetic Acid) C->D E Cooling & Rinsing D->E F Reduction Clearing (NaOH, Na2S2O4) E->F G Final Rinsing & Neutralization F->G H Drying G->H I Dyed Polyester Fabric H->I

Caption: High-temperature exhaust dyeing process for polyester.

References

An In-depth Technical Guide to the Synthesis of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Orange 30 (C.I. 11119) is a single azo disperse dye used primarily in the textile industry for coloring hydrophobic fibers such as polyester.[1] Its synthesis involves a classical diazotization and azo coupling reaction. This guide provides a detailed overview of its synthesis pathway, experimental protocols, and relevant data for scientific professionals. From a drug development perspective, understanding the synthesis is crucial as the precursor molecules and potential metabolic products can have significant biological activity.

I. Overview of the Synthesis Pathway

The manufacturing process for this compound is a two-stage synthesis.[2] The first stage involves the diazotization of an aromatic amine, 2,6-dichloro-4-nitroaniline (B1670479). The second stage is the azo coupling of the resulting diazonium salt with a coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.[2]

The overall reaction is as follows:

Synthesis_Overview cluster_step1 Step 1: Diazotization DCPNA 2,6-Dichloro-4-nitroaniline (Diazo Component) Diazonium 2,6-Dichloro-4-nitro- benzenediazonium salt DCPNA->Diazonium NaNO₂ / H₂SO₄ Coupler N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline (Coupling Component) DO30 This compound Coupler->DO30 Diazonium->DO30

Caption: Overall synthesis scheme for this compound.

II. Synthesis of Precursors

A. Diazo Component: 2,6-Dichloro-4-nitroaniline

2,6-Dichloro-4-nitroaniline (DCPNA), also known as Dicloran, is a commercially available compound.[3] It is used not only as a dye intermediate but also as an agricultural fungicide.[1]

B. Coupling Component: N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline

The coupling component is synthesized in a multi-step process starting from aniline (B41778). The pathway involves N-hydroxyethylation, N-cyanoethylation, and subsequent acetylation.

Coupler_Synthesis Aniline Aniline NHEA N-(2-hydroxyethyl)aniline Aniline->NHEA 1. Hydroxyethylation EthyleneOxide Ethylene Oxide EthyleneOxide->NHEA Acrylonitrile Acrylonitrile Intermediate N-(2-cyanoethyl)-N- (2-hydroxyethyl)aniline Acrylonitrile->Intermediate AceticAnhydride Acetic Anhydride FinalCoupler N-(2-cyanoethyl)-N- (2-acetoxyethyl)aniline AceticAnhydride->FinalCoupler NHEA->Intermediate 2. Cyanoethylation Intermediate->FinalCoupler 3. Acetylation

Caption: Plausible synthesis pathway for the coupling component.

III. Experimental Protocol for this compound

The following protocol is based on a method detailed in a Korean patent. It describes a robust procedure for the synthesis of a Disperse Orange dye structurally consistent with this compound.

A. Diazotization of 2,6-Dichloro-4-nitroaniline (DCPNA)
  • Preparation: To a 500 mL four-necked round bottom flask, add sulfuric acid (H₂SO₄) at room temperature.

  • Nitrosation: Slowly add nitrosylsulfonyl acid (NSA) while maintaining the temperature at or below 30°C.

  • Amine Addition: Add 2,6-dichloro-4-nitroaniline (DCPNA) in portions, ensuring the temperature remains below 30°C.

  • Reaction: Stir the mixture for a minimum of 2 hours to complete the diazotization reaction. The completion should be confirmed before proceeding.

B. Azo Coupling Reaction
  • Coupling Medium: In a separate 3 L beaker, add water and acetic acid (AG) and cool the mixture to 0°C.

  • Diazo Addition: Add the diazo compound solution synthesized in the previous step dropwise to the cooled water-acetic acid mixture. Use ice to maintain the low temperature.

  • Coupler Preparation: Dissolve the coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline, in methanol.

  • Coupling: Add the coupler solution dropwise to the beaker containing the diazo compound. Maintain the reaction temperature between 15-20°C for approximately 5 hours.

  • Stirring: Continue stirring the mixture for at least 8 hours.

  • Heating: Raise the temperature to 80-85°C and maintain it for 1 hour.

  • Isolation: Cool the mixture, then filter the precipitate. Wash the collected solid with hot water and dry to obtain the final product.

Experimental Workflow Diagram

Workflow cluster_diazo Diazotization Stage cluster_coupling Coupling Stage cluster_workup Workup & Isolation d1 Add H₂SO₄ to 500mL flask d2 Slowly add NSA (T ≤ 30°C) d1->d2 d3 Add DCPNA in portions (T ≤ 30°C) d2->d3 d4 Stir for ≥ 2 hours d3->d4 c3 Add diazo solution dropwise d4->c3 Transfer Diazo Solution c1 Prepare H₂O/Acetic Acid mixture in 3L beaker c2 Cool mixture to 0°C c1->c2 c2->c3 c5 Add coupler solution dropwise to diazo mixture c3->c5 c4 Dissolve coupler in Methanol c4->c5 c6 React for ~5 hrs at 15-20°C c5->c6 c7 Stir for ≥ 8 hours c6->c7 c8 Heat to 80-85°C for 1 hr c7->c8 w1 Cool the reaction mixture c8->w1 w2 Filter the precipitate w1->w2 w3 Wash with hot water w2->w3 w4 Dry the product w3->w4 w5 Obtain this compound w4->w5

Caption: Step-by-step experimental workflow for the synthesis.

IV. Quantitative Data

The following table summarizes the quantities of reactants and the yield as described in a representative patent for a Disperse Orange dye.

Component Role Quantity Molar Mass ( g/mol ) Moles (approx.)
Diazotization Stage
2,6-Dichloro-4-nitroaniline (DCPNA)Diazo Component36.0 g207.010.174
Sulfuric Acid (H₂SO₄)Solvent/Catalyst91.9 g98.080.937
Nitrosylsulfonyl Acid (NSA)Diazotizing Agent56.5 g127.070.445
Coupling Stage
Coupler A*Coupling Component32.8 g--
MethanolCoupler Solvent250 g32.047.80
WaterReaction Medium275 g18.0215.26
Acetic AcidReaction Medium128 g60.052.13
Product
Disperse Orange Dye 1Final Product60.7 g450.270.135

Note: "Coupler A" is the designation used in the patent; its structure corresponds to N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline. Yield (approximate): Based on the starting diazo component (DCPNA), the theoretical yield is ~78.3 g. The reported actual yield of 60.7 g corresponds to an approximate yield of 77.5% .

V. Relevance for Drug Development Professionals: Toxicology

Azo dyes themselves are generally stable. However, under reductive conditions, such as those created by anaerobic bacteria in the gut or by enzymes in the skin and liver, the azo bond (-N=N-) can be cleaved.[4] This metabolic reduction releases the constituent aromatic amines.

For this compound, this cleavage would release the two precursor amines:

  • 2,6-Dichloro-4-nitroaniline (DCPNA)

  • An aniline derivative (p-amino-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline)

The primary concern for toxicologists and drug development professionals lies with 2,6-dichloro-4-nitroaniline . This compound is classified as having "Suggestive Evidence of Carcinogenic Potential" based on the formation of benign Leydig cell tumors in male rats and positive results in the Ames test for mutagenicity.[5] Its metabolite, 2,6-dichloro-p-phenylenediamine, has been shown to induce liver adenomas and carcinomas in mice.[1]

Therefore, exposure to this compound through skin contact (textiles) or other routes could potentially lead to the in-vivo formation of a carcinogenic precursor, a critical consideration in safety and risk assessment.

Metabolism DO30 This compound DCPNA 2,6-Dichloro-4-nitroaniline (Carcinogenic Potential) DO30->DCPNA Azo Bond Cleavage (Reductive Metabolism) CouplerAmine p-Amino-N-(2-cyanoethyl)-N- (2-acetoxyethyl)aniline DO30->CouplerAmine Azo Bond Cleavage (Reductive Metabolism)

Caption: Reductive metabolism of this compound.

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 30 (C.I. 11119) is a monoazo disperse dye characterized by its 2,6-dichloro-4-nitroaniline (B1670479) diazo component and N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline coupling component. While primarily utilized in the textile industry for dyeing hydrophobic fibers, its inherent photophysical and photochemical properties warrant a closer examination for potential applications in research and development, particularly in fields requiring photosensitive molecules. This technical guide provides a comprehensive overview of the known photophysical and photochemical characteristics of this compound, details relevant experimental protocols, and presents logical workflows for its characterization. Due to a scarcity of specific published data for this particular dye, some properties are discussed in the context of structurally similar azo dyes.

Chemical and Physical Properties

This compound is a brownish powder with the molecular formula C₁₉H₁₇Cl₂N₅O₄ and a molecular weight of 450.27 g/mol .[1] It is sparingly soluble in water, a characteristic feature of disperse dyes, necessitating its application as a fine aqueous dispersion for dyeing processes.

PropertyValueReference
CI Name This compound[1]
CI Number 11119[1]
CAS Number 5261-31-4 / 12223-23-3[1]
Molecular Formula C₁₉H₁₇Cl₂N₅O₄[1]
Molecular Weight 450.27 g/mol [1]
Appearance Brown powder[1]

Photophysical Properties

The photophysical properties of azo dyes like this compound are governed by the electronic transitions within the azo-chromophore. These properties can be significantly influenced by the molecular environment, particularly the polarity of the solvent (solvatochromism).

Absorption Spectroscopy

The absorption of light by this compound occurs in the visible region of the electromagnetic spectrum, which is responsible for its orange color. The maximum absorbance wavelength (λmax) has been reported at both 450 nm and 465.2 nm . This discrepancy may arise from different solvent environments or experimental conditions used in the respective studies.

Table 2.1: Absorption Properties of this compound

ParameterValueSolvent/Conditions
λmax 450 nmNot specified
λmax 465.2 nmNot specified
Molar Extinction Coefficient (ε) Data not available in searched literature.-
Emission Spectroscopy

Table 2.2: Emission Properties of this compound (Hypothetical/To be determined)

ParameterValue
Emission Maximum (λem) To be determined
Fluorescence Quantum Yield (Φf) Expected to be low
Excited-State Lifetime (τ) To be determined
Solvatochromism

Azo dyes often exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited electronic states. While no specific studies on the solvatochromism of this compound were found, it is anticipated that it would display positive solvatochromism, where the λmax shifts to longer wavelengths (a bathochromic shift) with increasing solvent polarity. This is typical for dyes with a charge-transfer character in their electronic transitions.

Photochemical Properties

The primary photochemical process for many azo dyes is reversible trans-cis photoisomerization around the -N=N- double bond.

Photoisomerization

Upon absorption of light, the more stable trans isomer of an azo dye can be converted to the cis isomer. The cis isomer is typically thermally unstable and will relax back to the trans form. This photochromic behavior is the basis for applications in optical switching and data storage. The efficiency and kinetics of photoisomerization and thermal back-isomerization are key parameters for such applications. Specific data for this compound is not available.

Photosensitizing Properties

Azo dyes can act as photosensitizers, meaning they can absorb light and transfer the energy to other molecules, such as molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen. The potential of this compound to act as a photosensitizer has been explored in the context of photocatalytic degradation of the dye itself, where it can be photosensitized by solvents like acetone.

Experimental Protocols

The following sections detail standardized experimental protocols for characterizing the photophysical and photochemical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of this compound in various solvents.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., spectroscopic grade acetone, ethanol, or acetonitrile). Prepare a series of dilutions from the stock solution.

  • Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Use the pure solvent as a reference.

  • Measurement: Record the absorption spectra of the solutions over a relevant wavelength range (e.g., 300-700 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot absorbance at λmax versus concentration.

    • Determine the molar extinction coefficient (ε) from the slope of the linear fit according to the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, fluorescence quantum yield (Φf), and excited-state lifetime (τ) of this compound.

Methodology:

  • Emission Spectrum:

    • Prepare a dilute solution of this compound in a chosen solvent.

    • Use a spectrofluorometer to excite the sample at its λmax.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Fluorescence Quantum Yield (Relative Method):

    • Select a standard fluorophore with a known quantum yield that absorbs at a similar wavelength to this compound (e.g., Rhodamine 6G).

    • Prepare a series of solutions of both the standard and this compound with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the integrated fluorescence intensity of each solution under identical experimental conditions (excitation wavelength, slit widths).

    • Plot integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

  • Excited-State Lifetime:

    • Use Time-Correlated Single Photon Counting (TCSPC) for accurate lifetime measurements.

    • Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength near the λmax.

    • Detect the emitted photons with a high-speed detector.

    • The instrument measures the time delay between the excitation pulse and the arrival of the emitted photon.

    • A histogram of these delay times forms the fluorescence decay curve.

    • Fit the decay curve to an exponential function to determine the excited-state lifetime (τ).

Visualizations

Experimental_Workflow_Photophysical_Characterization cluster_absorption Absorption Spectroscopy cluster_emission Emission Spectroscopy cluster_solvatochromism Solvatochromism Study A1 Prepare Solutions A2 Measure Absorbance Spectra A1->A2 E1 Measure Emission Spectrum A1->E1 E3 Determine Quantum Yield (Φf) A1->E3 E4 Measure Excited-State Lifetime (τ) A1->E4 A3 Determine λmax A2->A3 A4 Calculate Molar Extinction Coefficient (ε) A3->A4 E2 Determine λem E1->E2 S1 Prepare Solutions in Various Solvents S2 Measure Absorption & Emission Spectra S1->S2 S3 Correlate λmax & λem with Solvent Polarity S2->S3 Start Start Characterization Start->A1 Start->S1

Caption: Experimental workflow for photophysical characterization.

Photoisomerization_Pathway Trans_Ground trans-Disperse Orange 30 (Ground State, S0) Trans_Excited trans-Disperse Orange 30 (Excited State, S1) Trans_Ground->Trans_Excited hν (Absorption) Trans_Excited->Trans_Ground Fluorescence / Non-radiative decay Cis_Ground cis-Disperse Orange 30 (Ground State, S0) Trans_Excited->Cis_Ground Isomerization Cis_Ground->Trans_Ground Δ (Thermal Relaxation)

References

A Technical Guide to the Thermal Degradation Analysis of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of public research specifically on the thermal degradation of Disperse Orange 30, this guide provides a comprehensive overview of the analytical methodologies and expected degradation pathways based on studies of structurally related azo dyes. The principles and protocols detailed herein are directly applicable to the analysis of this compound and are intended to serve as a foundational resource for its investigation.

Introduction to the Thermal Degradation of Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most diverse class of synthetic colorants. Their application spans across various industries, including textiles, printing, and cosmetics. The thermal stability of these dyes is a critical parameter, influencing their processing, application, and environmental fate. Thermal degradation of azo dyes primarily involves the cleavage of the azo bond, which can lead to the formation of various aromatic compounds, some of which may be hazardous.

This compound (C.I. 11119) is a monoazo dye used in the dyeing of polyester (B1180765) and other synthetic fibers.[1] Its chemical structure, 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate, dictates its thermal behavior and the nature of its degradation products.[2] This guide provides a detailed framework for the analysis of the thermal degradation of this compound, encompassing experimental protocols, representative data, and a proposed degradation pathway.

Experimental Protocols

A thorough investigation of the thermal degradation of this compound necessitates the use of advanced analytical techniques. The following sections detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature.

Experimental Protocol:

  • Sample Preparation: A small, representative sample of this compound (typically 3-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).[3]

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3][4]

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of up to 800 °C at a controlled linear heating rate (e.g., 10 °C/min or 20 °C/min).[4][5]

  • Data Acquisition: The instrument continuously records the sample's mass and temperature throughout the experiment.[4]

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and decomposition, by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[4]

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.[4]

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles to analyze thermal transitions. A typical heating rate is 10 °C/min.

  • Data Analysis: The DSC thermogram reveals endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), providing information on the temperatures at which these events occur.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the chemical composition of thermal degradation products.

Experimental Protocol:

  • Sample Preparation: A very small amount of this compound (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.[3]

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., the temperature of maximum degradation rate determined by TGA) in an inert atmosphere within a pyrolyzer that is directly coupled to a GC-MS system. An optimal pyrolysis temperature for many azo dyes has been found to be around 500°C.[6]

  • Gas Chromatography (GC) Separation: The volatile and semi-volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). The different components are separated based on their boiling points and interactions with the stationary phase of the column.[3]

  • Mass Spectrometry (MS) Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for their identification by comparison with mass spectral libraries.

Quantitative Data Presentation

The following table summarizes the expected thermal degradation data for this compound, based on typical values observed for structurally similar azo dyes. This data should be considered representative and may vary depending on the specific experimental conditions.

ParameterExpected Value RangeDescription
Onset Decomposition Temperature (Tonset) 250 - 350 °CThe temperature at which significant weight loss begins.
Peak Decomposition Temperature (Tpeak) 300 - 450 °CThe temperature at which the maximum rate of weight loss occurs.
Weight Loss (Stage 1) 5 - 15 %Initial degradation, possibly involving the loss of side chains.
Weight Loss (Stage 2) 30 - 60 %Major degradation step, likely corresponding to the cleavage of the azo bond and fragmentation of the aromatic rings.
Char Residue at 800 °C 20 - 40 %The remaining non-volatile carbonaceous material.

Visualizations

Experimental Workflow

G Experimental Workflow for Thermal Degradation Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Analysis cluster_3 Data Interpretation start This compound Sample tga TGA Analysis start->tga dsc DSC Analysis start->dsc pygcms Py-GC/MS Analysis start->pygcms data_analysis Data Analysis and Interpretation tga->data_analysis dsc->data_analysis pygcms->data_analysis G Proposed Thermal Degradation Pathway of this compound cluster_0 Initial Dye Structure cluster_1 Thermal Input cluster_2 Primary Degradation Step cluster_3 Primary Radical Fragments cluster_4 Secondary Degradation Products do30 This compound C19H17Cl2N5O4 heat Heat (Δ) cleavage Azo Bond Cleavage heat->cleavage fragment1 2,6-dichloro-4-nitrophenyl radical cleavage->fragment1 fragment2 2-(N-(2-cyanoethyl)acetoxyethyl)aminophenyl radical cleavage->fragment2 products Aromatic Amines, Nitriles, Chlorinated Compounds, CO2, NOx fragment1->products fragment2->products

References

Solubility of Disperse Orange 30 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the azo dye, Disperse Orange 30 (C.I. 11119), in various organic solvents. Due to a notable absence of readily available quantitative solubility data in peer-reviewed literature and technical datasheets for common organic solvents, this guide summarizes the available qualitative information and presents a detailed experimental protocol for determining the precise solubility. Additionally, quantitative data for its solubility in supercritical carbon dioxide is provided for reference.

Qualitative Solubility of this compound

This compound is characterized by its low aqueous solubility. Its solubility in organic solvents is a critical parameter for its application in various industrial and research settings, including its use as a non-ionic dye for hydrophobic fibers. The following table summarizes the qualitative solubility of this compound in several common organic solvents based on available chemical datasheets.

Organic SolventCAS NumberQualitative SolubilityCitation
Ethanol64-17-5Slightly Soluble[1]
Acetone67-64-1Soluble[1]
Pyridine110-86-1Soluble[1]
Dimethylformamide (DMF)68-12-2Soluble[1]
Chloroform67-66-3Very Slightly Soluble (with heating and sonication)
Dimethyl Sulfoxide (DMSO)67-68-5Slightly Soluble
Methanol67-56-1Slightly Soluble

Quantitative Solubility of this compound in Supercritical Carbon Dioxide

While quantitative data in conventional organic solvents is scarce, the solubility of this compound has been determined in supercritical carbon dioxide (scCO₂), a non-polar solvent used in green chemistry applications. This data is particularly relevant for supercritical fluid dyeing processes.

Solvent SystemTemperaturePressureSolubility (Mole Fraction)Citation
Supercritical CO₂~120 °C22 MPa~3 x 10⁻⁵[2]

Experimental Protocol for Determining Solubility

To empower researchers to ascertain the precise solubility of this compound in a solvent of interest, a detailed experimental protocol based on UV-Vis spectrophotometry is provided below. This method is widely used for determining the concentration of colored compounds in solution.

Principle

This method relies on the direct relationship between the absorbance of light by a solution and the concentration of the dissolved substance, as described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. By creating a calibration curve of known concentrations versus absorbance, the concentration of an unknown saturated solution can be determined.

Materials and Equipment
  • This compound (analytical standard)

  • Organic solvent of choice (e.g., acetone, ethanol, DMF)

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)

  • Magnetic stirrer and stir bars

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

  • Thermostatically controlled shaker or water bath

Procedure

3.3.1. Determination of Maximum Wavelength (λmax)

  • Prepare a dilute stock solution of this compound in the chosen organic solvent.

  • Scan the absorbance of this solution over the visible spectrum (typically 400-700 nm) using the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements should be performed at this wavelength.

3.3.2. Preparation of Standard Solutions and Calibration Curve

  • Accurately weigh a known mass of this compound and dissolve it in a known volume of the organic solvent to prepare a primary stock solution of known concentration.

  • Perform a series of serial dilutions from the primary stock solution to create a set of at least five standard solutions of decreasing, known concentrations.

  • Measure the absorbance of each standard solution at λmax using the spectrophotometer. Use the pure organic solvent as a blank to zero the instrument.

  • Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.

3.3.3. Preparation of Saturated Solution

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a volumetric flask). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The solution is saturated when the concentration of the dissolved dye no longer increases with time.

  • After equilibration, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

3.3.4. Measurement of Saturated Solution Concentration

  • Carefully withdraw a known volume of the supernatant using a pipette.

  • Filter the withdrawn sample through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid artificially high absorbance readings.

  • Dilute the filtered, saturated solution with a known volume of the organic solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted saturated solution at λmax.

  • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Determine λmax B Prepare Stock & Standard Solutions A->B λmax value C Generate Calibration Curve B->C Absorbance data H Calculate Concentration using Calibration Curve C->H Calibration Equation D Prepare Saturated Solution E Equilibrate at Constant Temperature D->E F Filter Supernatant E->F G Measure Absorbance F->G Diluted Sample G->H I Determine Solubility (Concentration x Dilution Factor) H->I

Caption: Experimental workflow for solubility determination.

References

For Researchers in Material Science, Environmental Science, and Textile Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Disperse Orange 30

This technical guide provides a comprehensive overview of this compound, a synthetic azo dye. The document details its chemical and physical properties, manufacturing process, and primary applications in the textile industry. Furthermore, it delves into experimental protocols for its application in dyeing processes and its removal from wastewater, alongside relevant toxicological data.

Core Properties of this compound

This compound is a monoazo dye recognized for its use in coloring synthetic fibers.[1] Its chemical structure and properties make it particularly suitable for dyeing hydrophobic materials such as polyester (B1180765).

Identifier Value
Chemical Name 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]propanenitrile
Molecular Formula C19H17Cl2N5O4[1][2][3]
Molecular Weight 450.28 g/mol [4][5]
CAS Number 12223-23-3 / 5261-31-4[3]
Appearance Orange to brown powder[3]

Manufacturing and Synthesis

The production of this compound involves a diazo coupling reaction. The process begins with the diazotization of 2,6-dichloro-4-nitroaniline. This is followed by coupling with N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine.[3]

Experimental Protocols

This protocol outlines the experimental procedure for studying the adsorption isotherms and thermodynamic parameters of this compound on polyester fabric.

Materials:

  • Polyester fabric

  • C.I. This compound

  • Non-ionic detergent

  • Sodium carbonate

  • Sulfuric acid

Procedure:

  • Fabric Preparation: The polyester fabric is first treated in a solution containing 2 g/L of non-ionic detergent and 1 g/L of sodium carbonate. The solution is heated to 70°C for 80 minutes. The fabric is then washed and dried.[6]

  • Dyeing Process: Dyeing is carried out in a dye bath with varying concentrations of this compound (10, 50, 100, 150, 200 mg in 100 mL of water) at different temperatures (90, 100, 110°C) for a duration of up to 180 minutes, with a liquor-to-goods ratio of 100:1.[6]

  • Post-Treatment: The dyed samples are rinsed with cold water and dried at ambient temperature.[6]

  • Analysis: The amount of dye adsorbed onto the fabric is measured to determine the adsorption isotherms (Nernst, Langmuir, and Freundlich models can be applied) and thermodynamic parameters such as enthalpy, entropy, and standard affinity.[6]

This protocol describes the preparation of H2SO4-functionalized activated carbon and its use in the removal of this compound from aqueous solutions.

Materials:

  • Powdered pure activated carbon (PAC)

  • Concentrated sulfuric acid (H2SO4)

  • This compound dye solution

  • Distilled water

Procedure:

  • Adsorbent Preparation: 6 g of powdered activated carbon is mixed with 30 ml of concentrated H2SO4. The mixture is stirred at 600 rpm for 6 hours at approximately 80°C. The mixture is then diluted, washed with distilled water, and filtered. The resulting H2SO4-functionalized activated carbon (AAC) is dried in an oven at 70°C overnight.[1]

  • Adsorption Experiment: The AAC is added to synthetic wastewater containing this compound. The effects of adsorbent dosage, initial dye concentration, contact time, and temperature on the adsorption process are investigated.[1]

  • Analysis: The concentration of this compound in the solution is measured using a UV-Vis spectrophotometer at a wavelength of 450 nm to determine the removal efficiency.[1]

Experimental Workflow and Data Visualization

The following diagram illustrates the workflow for the preparation of H2SO4-functionalized activated carbon for the removal of this compound from wastewater.

experimental_workflow cluster_prep Adsorbent Preparation cluster_adsorption Adsorption Experiment start Start: Powdered Activated Carbon (PAC) add_h2so4 Add Concentrated H2SO4 start->add_h2so4 stir Stir at 600 rpm, 80°C for 6 hours add_h2so4->stir dilute_wash Dilute and Wash with Distilled Water stir->dilute_wash filter Filter Mixture dilute_wash->filter dry Dry at 70°C Overnight filter->dry end_prep End: H2SO4-Functionalized Activated Carbon (AAC) dry->end_prep add_to_dye Add AAC to this compound Solution end_prep->add_to_dye vary_params Vary Parameters: - Adsorbent Dose - Dye Concentration - Contact Time - Temperature add_to_dye->vary_params analyze Analyze Dye Concentration (UV-Vis at 450 nm) vary_params->analyze end_adsorption End: Determine Removal Efficiency analyze->end_adsorption

Workflow for Wastewater Treatment using Functionalized Activated Carbon.

Toxicological Profile

While this compound itself has limited publicly available toxicological data in the context of drug development, studies on similar disperse dyes, such as Disperse Orange 1, have shown potential for cytotoxicity and DNA damage in human hepatoma (HepG2) cells.[7][8] Disperse dyes, in general, are known to be potential skin sensitizers, particularly in textiles where they may migrate to the skin.[9] Environmental assessments have indicated that while this compound may persist in the environment, it is not expected to accumulate significantly in organisms.[10]

Applications

The primary application of this compound is in the dyeing of synthetic fibers, including:

  • Polyester

  • Acetate fabrics

  • Nylon

  • Acrylics

It can be used in high-temperature and high-pressure dyeing methods and is suitable for direct printing on polyester and polyester/cotton blends.[3]

References

Environmental Fate and Persistence of Disperse Orange 30: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 30 is a synthetic azo dye used extensively in the textile industry for coloring hydrophobic fibers such as polyester (B1180765) and acetate. Due to its widespread use, understanding its environmental fate and persistence is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the available scientific information on the physicochemical properties, environmental degradation, bioaccumulation potential, and ecotoxicity of this compound.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is characterized by its low water solubility and hydrophobic nature, which influences its distribution in various environmental compartments.

PropertyValueReference
Chemical Name 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate
CAS Number 5261-31-4; 12223-23-3
Molecular Formula C₁₉H₁₇Cl₂N₅O₄
Molecular Weight 450.27 g/mol
Appearance Orange to brown powder
Water Solubility Low

Environmental Fate and Persistence

The persistence of this compound in the environment is a key factor in its potential to cause long-term ecological effects. Its fate is determined by a combination of abiotic and biotic degradation processes, as well as its tendency to partition between water, soil, and sediment. A Canadian government screening assessment concluded that while this compound may remain in the environment for a long time, it is not expected to be released in quantities that would harm organisms.

Abiotic Degradation

Photodegradation:

This compound, like many azo dyes, can undergo photodegradation when exposed to sunlight. The rate and extent of this process are influenced by factors such as pH, the presence of sensitizers, and the intensity of light. One study on the photocatalytic degradation of this compound using a nanocomposite catalyst reported 99.5% degradation in 90 minutes under UV illumination.

Hydrolysis:

Biotic Degradation

The primary mechanism of biotic degradation for azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-) by microorganisms under anaerobic or microaerophilic conditions. This initial step results in the formation of aromatic amines, which may be further degraded under aerobic conditions.

While specific biodegradation half-life data for this compound in various environmental compartments (water, soil, sediment) is not available in the reviewed literature, the general persistence of disperse dyes is considered to be high due to their low water solubility and complex structure. Studies on similar azo dyes have identified metabolites such as p-nitroaniline, p-phenylenediamine, and acetanilide (B955) following biodegradation.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. Due to its hydrophobic nature, this compound has the potential to bioaccumulate in aquatic organisms.

A screening assessment conducted by the Government of Canada reported a whole-body bioconcentration factor (BCF) of 8.43 L/kg for this compound in fish. However, the same report concluded that the substance is not expected to significantly accumulate in organisms.

ParameterValueSpeciesReference
Bioconcentration Factor (BCF) 8.43 L/kg (whole-body)Fish

Ecotoxicity

The ecotoxicity of this compound has been evaluated to a limited extent. The available data suggests a low level of acute toxicity to aquatic organisms at its limit of water solubility.

Test OrganismEndpointValueReference
Fish (Pimephales promelas)96-hour LC₅₀44 mg/L (calculated)
Daphnia magna48-hour EC₅₀No data available
Algae72-hour EC₅₀No data available

It is important to note that the reported LC₅₀ value for fish is a calculated value based on a critical body burden approach and not from direct experimental observation.

Experimental Protocols

Detailed, standardized protocols are essential for the reliable assessment of the environmental fate and toxicity of chemicals. The following sections outline the general methodologies for key experiments based on OECD guidelines and published research on azo dyes.

Ready Biodegradability Test (Adapted from OECD 301)

This test evaluates the potential for a substance to be readily biodegradable under aerobic conditions.

  • Preparation of Test Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.

  • Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant.

  • Test Substance Addition: this compound, due to its low water solubility, should be added to the test flasks adsorbed onto an inert support like silica (B1680970) gel or dissolved in a non-toxic, volatile solvent to ensure dispersion.

  • Incubation: The test flasks, along with control and reference flasks, are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement of Biodegradation: Biodegradation is monitored by measuring the decrease in Dissolved Organic Carbon (DOC) or the amount of CO₂ produced.

  • Data Analysis: The percentage of biodegradation is calculated relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches a pass level of >60% of the theoretical CO₂ evolution or >70% DOC removal within a 10-day window during the 28-day test period.

Aquatic Toxicity Testing

Daphnia sp. Acute Immobilisation Test (Adapted from OECD 202):

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.

  • Test Solutions: A series of at least five concentrations of this compound are prepared in a suitable test medium. Given its low solubility, a water-accommodated fraction (WAF) or the use of a solvent carrier may be necessary.

  • Exposure: Daphnids are exposed to the test solutions for 48 hours under controlled temperature and light conditions.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Alga, Growth Inhibition Test (Adapted from OECD 201):

  • Test Organism: A freshwater green alga, such as Pseudokirchneriella subcapitata, is used.

  • Test Solutions: A range of concentrations of this compound are prepared in a nutrient-rich growth medium.

  • Exposure: Exponentially growing algal cultures are exposed to the test solutions for 72 hours under continuous illumination and controlled temperature.

  • Measurement: Algal growth is measured by cell counts or spectrophotometrically at 24, 48, and 72 hours.

  • Data Analysis: The EC₅₀ (the concentration that causes a 50% reduction in algal growth) is determined for both growth rate and yield.

Bioaccumulation in Fish: Flow-Through Test (Adapted from OECD 305)
  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.

  • Test System: A flow-through system is used to maintain a constant concentration of the test substance in the water.

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of this compound for a period of up to 28 days.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean water and the elimination of the substance is monitored.

  • Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of this compound.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the quantification of disperse dyes in environmental samples.

  • Sample Preparation: Water samples may require solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. Soil and sediment samples require solvent extraction followed by cleanup steps.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a buffer like ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

    • Detector: A UV-Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength of this compound (around 450 nm) is used for quantification. Mass spectrometry (MS) can be used for confirmation and identification of metabolites.

Visualizations

Environmental_Fate_of_Disperse_Orange_30 cluster_release Release to Environment cluster_compartments Environmental Compartments cluster_processes Transformation Processes Industrial Effluent Industrial Effluent Water Water Industrial Effluent->Water Discharge Soil Soil Water->Soil Sorption Sediment Sediment Water->Sediment Sorption Photodegradation Photodegradation Water->Photodegradation Biodegradation Biodegradation Water->Biodegradation Hydrolysis Hydrolysis Water->Hydrolysis Bioaccumulation Bioaccumulation Water->Bioaccumulation Soil->Biodegradation Adsorption Adsorption Soil->Adsorption Sediment->Biodegradation Sediment->Adsorption Degradation Products Degradation Products Photodegradation->Degradation Products Aromatic Amines Aromatic Amines Biodegradation->Aromatic Amines Hydrolysis Products Hydrolysis Products Hydrolysis->Hydrolysis Products

Caption: Environmental fate pathways of this compound.

Ecotoxicity of Disperse Orange 30 in Aquatic Environments: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and environmental scientists on the potential aquatic toxicity of the azo dye, Disperse Orange 30. This document summarizes available data on its analogues, details standardized testing protocols, and outlines experimental workflows.

Disclaimer: Publicly available, peer-reviewed studies detailing the specific ecotoxicity of this compound on aquatic life are limited. A 2009 screening assessment by the Government of Canada concluded that while the substance may persist in the environment, it is not expected to accumulate in organisms or cause harm at current release levels.[1] Much of the available toxicological data is derived from studies on structurally similar azo disperse dyes and predictive models such as Quantitative Structure-Activity Relationship (QSAR) analyses.[2] Therefore, this guide presents a comprehensive overview based on data from analogue compounds to infer the potential ecotoxicological profile of this compound.

Quantitative Ecotoxicity Data for Analogues of this compound

The following table summarizes acute and chronic toxicity data for various disperse dyes that are structurally analogous to this compound. This data provides an indication of the potential toxicity of this compound to a range of aquatic organisms, including fish, invertebrates, and algae. The endpoints reported are the half maximal effective concentration (EC50) and the median lethal concentration (LC50).

Dye NameTest OrganismSpeciesEndpointDurationValue (mg/L)
Disperse Yellow 23 FishOncorhynchus mykiss (Rainbow Trout)LC5048 hours>1000
Sudan IV FishOryzias latipes (Japanese Rice Fish)LC5048 hours>100
FishGolden OrfeLC5096 hours100 - 220
FishDanio rerio (Zebrafish)LC5096 hours340
InvertebrateDaphnia magnaEC5048 hours4.5
AlgaeScenedesmus subspicatusEC5072 hours9.5
Disperse Blue 792 Bacteria-IC50->100
FishDanio rerio (Zebrafish)LC5096 hours17
Disperse Red 73 InvertebrateDaphnia magnaEC5048 hours23
AlgaeScenedesmus subspicatusEC5072 hours>10
Bacteria-IC50->100
FishDanio rerio (Zebrafish)LC5096 hours710
InvertebrateDaphnia magnaEC5048 hours5.8
AlgaeScenedesmus subspicatusEC5072 hours6.7
Disperse Orange 306 Bacteria-IC50->100
FishDanio rerio (Zebrafish)IC5096 hours268
InvertebrateDaphnia magnaLC5048 hours110
AlgaeScenedesmus subspicatusEC5072 hours54
Disperse Orange 257 Bacteria-EC50->100
FishDanio rerio (Zebrafish)LC5096 hours103
InvertebrateDaphnia magnaEC5048 hours98
AlgaeScenedesmus subspicatusEC5072 hours7
Disperse Red 178 Bacteria-IC50->100
Analogue azo disperse dye FishRainbow TroutLC5096 hours505

Data sourced from a screening assessment report by Environment Canada.[3]

Standardized Experimental Protocols for Aquatic Ecotoxicity Testing

The following are detailed methodologies for the key standardized tests used to evaluate the ecotoxicity of chemical substances on aquatic life, as established by the Organisation for Economic Co-operation and Development (OECD).

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.[4][5]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[4]

  • Test Duration: 96 hours.[5]

  • Test Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system. Mortalities and any abnormal behaviors are recorded at 24, 48, 72, and 96 hours.[6]

  • Test Concentrations: A limit test may be performed at 100 mg/L. If toxicity is observed, a full range-finding study is conducted with at least five concentrations in a geometric series.[5]

  • Test Conditions:

    • Temperature: Maintained at a constant, species-appropriate level (e.g., 21–25 °C for Zebrafish).[2]

    • Light: A 12 to 16-hour photoperiod is typically used.[6]

    • Loading Rate: For static and semi-static tests, the loading rate should not exceed 0.8 g of fish per liter of test solution.[7]

  • Endpoint: The primary endpoint is the LC50 at 96 hours. Other endpoints such as the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) can also be determined.[6]

  • Validity Criteria: Mortality in the control group should not exceed 10% at the end of the test.[1]

OECD 202: Daphnia sp., Acute Immobilisation Test

This guideline assesses the acute toxicity of a substance to invertebrates, specifically Daphnia species, by determining the concentration that immobilizes 50% of the population (EC50) after 48 hours.[8][9]

  • Test Organism: Daphnia magna is the most commonly used species. Young daphnids (less than 24 hours old) are used for the test.[8][10]

  • Test Duration: 48 hours.[8]

  • Test Principle: Daphnids are exposed to the test substance in a static system. Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.[8]

  • Test Concentrations: A limit test is conducted at 100 mg/L. If effects are seen, a definitive test with at least five geometrically spaced concentrations is performed.[10]

  • Test Conditions:

    • Temperature: 20 ± 2 °C.[8]

    • Light: A 16-hour light and 8-hour dark cycle is common.[11]

    • Medium: Reconstituted or natural water with a pH of 6-9.[8]

    • Feeding: Daphnids are not fed during the 48-hour test.[8]

  • Endpoint: The primary endpoint is the EC50 for immobilization at 48 hours. The 24-hour EC50 can also be reported.[9]

  • Validity Criteria: In the control group, no more than 10% of the daphnids should be immobilized. Dissolved oxygen concentration must remain above 3 mg/L.[9]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae by measuring the inhibition of growth over a 72-hour period.[12][13]

  • Test Organism: Commonly used freshwater green algae include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[12]

  • Test Duration: Typically 72 hours.[13]

  • Test Principle: Exponentially growing algal cultures are exposed to the test substance in a batch culture system under constant illumination and temperature. The growth in the test cultures is compared to that of a control.[12]

  • Test Concentrations: For a dose-response curve, at least five concentrations with three replicates per concentration are used. A limit test may be performed at 100 mg/L with at least six replicates.[12][13]

  • Test Conditions:

    • Temperature: 21–24 °C.[12]

    • Light: Continuous, uniform illumination.[13]

    • Culture Medium: A standard, nutrient-rich algal growth medium is used.[12]

    • pH: Should not vary by more than 1.5 units during the test.[12]

  • Endpoint: The primary endpoints are the EC50 values for the inhibition of growth rate and yield.[14]

  • Validity Criteria: The biomass in the control cultures should increase by a factor of at least 16 within 72 hours.[12]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate the standardized workflows for the OECD aquatic ecotoxicity tests.

OECD_203_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Select Test Fish Species (e.g., Danio rerio) C Acclimatize Test Organisms A->C B Prepare Test Solutions (≥5 Concentrations + Control) D Introduce Fish to Test Vessels (Static, Semi-static, or Flow-through) B->D C->D E Maintain Constant Conditions (Temp, Light, pH, DO) F Record Mortality & Sub-lethal Effects at 24, 48, 72, 96 hours E->F G Calculate 96-hour LC50 Value F->G H Determine NOEC/LOEC G->H

Workflow for OECD 203 Fish Acute Toxicity Test.

OECD_202_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (48 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Culture Daphnia magna B Select Neonates (<24h old) A->B D Introduce Daphnids to Test Vessels (Static System) B->D C Prepare Test Solutions (≥5 Concentrations + Control) C->D E Maintain Constant Conditions (20°C, 16h light/8h dark) F Assess Immobilization at 24 and 48 hours E->F G Calculate 48-hour EC50 Value F->G

Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

OECD_201_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (72 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Prepare Algal Inoculum (Exponential Growth Phase) C Inoculate Test Flasks A->C B Prepare Test Solutions & Culture Medium (≥5 Concentrations + Control) B->C D Incubate under Constant Light & Temperature C->D E Measure Algal Biomass Daily (e.g., cell counts, fluorescence) D->E F Calculate Growth Rate & Yield E->F G Determine 72-hour EC50 Values F->G

Workflow for OECD 201 Algal Growth Inhibition Test.

References

An In-depth Technical Guide to the Health and Safety Data of Disperse Orange 30 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. The health and safety data for Disperse Orange 30 is limited, and much of the information presented herein is based on data from structurally related disperse dyes and general toxicological testing principles.

Introduction

This compound (CAS No. 12223-23-3) is a monoazo dye used in the textile industry for coloring synthetic fibers such as polyester.[1] As with many azo dyes, there are potential health and safety concerns associated with its exposure, primarily related to skin sensitization and potential genotoxicity. This guide provides a comprehensive overview of the available health and safety data for this compound and related compounds, details relevant experimental protocols, and explores potential toxicological pathways.

Toxicological Data

The available quantitative toxicological data for this compound is sparse. The following tables summarize the key toxicological endpoints, incorporating data from related disperse dyes where specific data for this compound is unavailable.

Table 1: Acute Toxicity Data

TestSpeciesRouteResultsCitation
Acute Oral LD50RatOral> 2000 mg/kg (for Disperse Orange 3)[2]
Acute Dermal LD50-DermalNo data available for this compound-
Acute Inhalation LC50-InhalationNo data available for this compound-

Table 2: Irritation Data

TestSpeciesResultsCitation
Skin IrritationRabbitProduced very slight erythema in a 4-hour semi-occluded application.[3]
Eye IrritationRabbitProduced minimal conjunctival irritation.[4]

Table 3: Sensitization Data

TestSpeciesResultsCitation
Skin Sensitization (LLNA)MouseWeak sensitizer (B1316253) (for Disperse Orange 3)[5]

Table 4: Genotoxicity Data (In Vitro)

TestTest SystemMetabolic ActivationResultsCitation
Bacterial Reverse Mutation (Ames Test)S. typhimuriumWith and without S9No specific data for this compound. Components of other disperse dyes have shown mutagenic potential.[6]
Chromosomal AberrationHuman Lymphocytes, CHO CellsWith and without S9No specific data for this compound. Disperse Orange 1 increased micronuclei frequency.[7][8]
Micronucleus TestHuman Lymphocytes, HepG2 Cells-Disperse Orange 1 induced a dose-dependent increase in micronuclei frequency.[7]

Experimental Protocols

Acute Dermal Irritation

This protocol is based on the principles of the OECD Test Guideline 404.

  • Test Animals: Healthy young adult albino rabbits are used. The dorsal area of the trunk is clipped free of fur 24 hours before the test.

  • Test Substance Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is typically 4 hours. The patch is held in place with a semi-occlusive dressing.

  • Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.

Acute Eye Irritation

This protocol is based on the principles of the OECD Test Guideline 405.

  • Test Animals: Healthy young adult albino rabbits with no pre-existing eye defects are used.

  • Test Substance Instillation: A 0.1 mL volume of the liquid test substance or 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of each rabbit. The eyelids are held together for about one second. The other eye remains untreated and serves as a control.[9]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.[10][11]

Skin Sensitization: Local Lymph Node Assay (LLNA)

This protocol is based on the principles of the OECD Test Guideline 429.

  • Test Animals: Female CBA/J mice are typically used.

  • Test Substance Application: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil). A volume of 25 µL is applied to the dorsal surface of each ear daily for three consecutive days.

  • Cell Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Endpoint Measurement: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured as disintegrations per minute (DPM). The stimulation index (SI) is calculated by dividing the mean DPM per mouse in each treated group by the mean DPM for the vehicle control group. An SI of ≥ 3 is considered a positive result.[12]

Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the principles of the OECD Test Guideline 471.[13]

  • Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver post-mitochondrial fraction from rats pre-treated with an enzyme-inducing agent.

  • Exposure: The test substance, the bacterial tester strain, and (if applicable) the S9 mix are combined in a top agar (B569324) and poured onto a minimal glucose agar plate.

  • Incubation and Scoring: The plates are incubated at 37°C for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible twofold increase over the background (negative control) at one or more concentrations.[6][14]

In Vitro Mammalian Chromosomal Aberration Test

This protocol is based on the principles of the OECD Test Guideline 473.[15]

  • Cell Cultures: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.

  • Exposure: The cell cultures are treated with the test substance at various concentrations, both with and without metabolic activation (S9 mix). A solvent control and a positive control are included.

  • Harvesting and Slide Preparation: After an appropriate treatment and recovery period, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation. The cells are then dropped onto microscope slides and stained.

  • Analysis: Metaphase cells are analyzed microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations is considered a positive result.[16][17]

In Vivo Micronucleus Assay

This protocol is based on the principles of the OECD Test Guideline 474.

  • Test Animals: Typically, mice or rats are used.

  • Administration: The test substance is administered to the animals, usually via the oral or intraperitoneal route, at one or more dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.

  • Slide Preparation and Staining: Smears are made on microscope slides, fixed, and stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and to visualize micronuclei.

  • Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a sufficient number of PCEs. A statistically significant, dose-related increase in the frequency of MN-PCEs in the treated groups compared to the control group indicates a positive result.[18][19]

Potential Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways activated by this compound have not been elucidated, the toxicological profiles of related azo dyes suggest potential mechanisms that may be relevant.

Generation of Reactive Oxygen Species (ROS)

Many chemical toxicants, including some dyes, can induce the production of reactive oxygen species (ROS) within cells.[20] An imbalance between ROS production and the cell's antioxidant defense system leads to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids. This is a plausible initial step in the toxicity of this compound.

ROS_Generation This compound This compound Cellular Metabolism Cellular Metabolism This compound->Cellular Metabolism ROS Generation ROS Generation Cellular Metabolism->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Diagram 1: Postulated initial step in this compound toxicity.
Activation of Stress-Activated Protein Kinase (SAPK) Pathways

Oxidative stress is a known activator of stress-activated protein kinase (SAPK) pathways, including the mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways.[21] These pathways are involved in regulating cellular processes such as inflammation, proliferation, and apoptosis. Chronic activation of these pathways can contribute to cellular damage and toxicity.

MAPK_Activation cluster_0 Upstream cluster_1 MAPK Cascade cluster_2 Downstream Effects ROS ROS MAPKKK MAPKKK ROS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (e.g., JNK, p38) MAPK (e.g., JNK, p38) MAPKK->MAPK (e.g., JNK, p38) Transcription Factor Activation (e.g., AP-1) Transcription Factor Activation (e.g., AP-1) MAPK (e.g., JNK, p38)->Transcription Factor Activation (e.g., AP-1) Inflammation Inflammation Transcription Factor Activation (e.g., AP-1)->Inflammation Apoptosis Apoptosis Transcription Factor Activation (e.g., AP-1)->Apoptosis

Diagram 2: Potential involvement of the MAPK pathway in response to this compound.
Activation of the NF-κB Pathway

The transcription factor NF-κB is a key regulator of the inflammatory response.[22][23] It is activated by various stimuli, including ROS.[24] Upon activation, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, such as cytokines and chemokines. This pathway could be involved in the skin sensitization and irritation observed with some disperse dyes.

NFkB_Activation cluster_0 Cytoplasm cluster_1 Nucleus ROS ROS IKK Activation IKK Activation ROS->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκB Degradation->NF-κB (p50/p65) NF-κB Translocation NF-κB Translocation NF-κB (p50/p65)->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Diagram 3: Postulated role of the NF-kB pathway in this compound-induced inflammation.

Conclusion and Future Directions

The available data on the health and safety of this compound is incomplete. While information from related disperse dyes provides some indication of its potential hazards, particularly skin sensitization and possible genotoxicity, specific studies on this compound are necessary for a thorough risk assessment.

Future research should focus on:

  • Quantitative Toxicological Testing: Conducting studies to determine the acute oral, dermal, and inhalation toxicity (LD50/LC50 values) of this compound.

  • Detailed Genotoxicity Assessment: Performing a comprehensive battery of genotoxicity tests, including the Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus test, specifically with this compound.

  • Mechanism of Action Studies: Investigating the potential of this compound to induce oxidative stress and activate key signaling pathways such as MAPK and NF-κB in relevant cell models.

  • Toxicokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to better understand its bioavailability and potential for systemic effects.

A more complete understanding of the toxicological profile of this compound is crucial for ensuring the safety of workers in the textile industry and for consumers of products colored with this dye.

References

The Enduring Workhorse: A Technical Guide to the History and Development of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The advent of synthetic hydrophobic fibers in the early 20th century, most notably cellulose (B213188) acetate (B1210297) and later polyester (B1180765), presented a significant challenge to the dyeing industry. Traditional water-soluble dyes were ineffective on these new materials, necessitating the creation of a novel class of colorants. This led to the development of disperse dyes, non-ionic and sparingly soluble molecules capable of diffusing into the fiber structure under specific conditions. Among the most commercially significant and versatile of these is C.I. Disperse Orange 30, a monoazo dye valued for its performance, cost-effectiveness, and utility as a component in trichromatic dyeing systems. This technical guide provides an in-depth exploration of the history, chemical synthesis, application methodologies, and performance characteristics of this compound.

Historical Development: From "Acetate Dyes" to Polyester's Mainstay

The story of this compound is intrinsically linked to the evolution of synthetic fibers. The initial breakthrough occurred in the early 1920s with the development of dyes for cellulose acetate. In 1922, Green and Saunders developed "ionamines," which were azo compounds with temporary solubilizing groups that allowed the insoluble colorant to dye the acetate fibers. This concept was refined in 1924 by Baddiley and Ellis, who introduced the use of dispersing agents to apply water-insoluble dyes as a fine aqueous dispersion. For decades, these colorants were known simply as "acetate dyes."

With the commercial rise of polyester fibers in the 1950s, a more robust and high-performance class of dyes was required. The existing acetate dyes were adapted and improved for this new, highly crystalline, and hydrophobic substrate. In 1953, the class was officially renamed "Disperse Dyes" to reflect their mechanism of application and broader utility. This compound (C.I. 11119) emerged within this period of intensive research and development focused on creating colorants with the high sublimation fastness and thermal stability needed for polyester dyeing, which is typically carried out at high temperatures (around 130°C). As a monoazo dye, it belongs to the largest and most important chemical class of disperse dyes, which accounts for over 50% of the total.[1]

Chemical and Physical Properties

This compound is characterized by its specific chemical structure and physical properties that dictate its application and performance. These core attributes are summarized in the table below.

PropertyValue
C.I. Name This compound
C.I. Number 11119
CAS Number 12223-23-3 / 5261-31-4
Chemical Class Single Azo Dye
Molecular Formula C₁₉H₁₇Cl₂N₅O₄
Molecular Weight 450.27 g/mol
Appearance Orange to brown powder
IUPAC Name 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[2]
Typical Application High-temperature exhaust and thermosol dyeing of polyester fibers; printing.[3][4]

Synthesis of this compound

The manufacturing of this compound follows a classic two-step azo dye synthesis pathway: diazotization followed by azo coupling.

  • Diazotization: The process begins with the conversion of an aromatic primary amine, the diazo component, into a reactive diazonium salt. For this compound, this component is 2,6-Dichloro-4-nitroaniline . This reaction is conducted in the presence of a strong acid (like sulfuric or nitrosylsulfuric acid) and a nitrite (B80452) source at low temperatures (typically 0-5°C) to ensure the stability of the resulting diazonium salt.

  • Azo Coupling: The highly reactive diazonium salt is then reacted with an electron-rich coupling component. In this case, the coupler is N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline .[3] The diazonium salt acts as an electrophile, attacking the electron-rich aromatic ring of the coupling component to form the stable azo bond (-N=N-), which serves as the chromophore responsible for the dye's color.

G Diazo 2,6-Dichloro-4-nitroaniline (Diazo Component) Diazonium Reactive Diazonium Salt Intermediate Diazo->Diazonium Diazotization Coupler N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline (Coupling Component) Product C.I. This compound Coupler->Product Reagents 1. Nitrosylsulfuric Acid (NSA) or NaNO₂ / H₂SO₄ 2. Low Temperature (0-5°C) Diazonium->Product Coupling Azo Coupling

Caption: Chemical synthesis pathway for this compound.
Experimental Protocol: Laboratory Synthesis

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for azo dye production.[1]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Isolation and Purification A1 Charge H₂SO₄ or Nitrosylsulfuric Acid (NSA) into a reaction vessel. A2 Cool vessel to 0-5°C using an ice bath. A1->A2 A3 Slowly add 2,6-Dichloro-4-nitroaniline (DCPNA) portion-wise, maintaining T ≤ 30°C. A2->A3 A4 Stir the mixture for ≥ 2 hours until the diazotization reaction is complete. A3->A4 B2 Slowly add the cold diazonium salt solution from Step 1 to the coupler solution. A4->B2 B1 In a separate vessel, dissolve the coupling component in a suitable solvent (e.g., methanol). B1->B2 B3 Maintain temperature at 15-20°C and stir for several hours (e.g., 5-8 hours). B2->B3 C1 Heat the reaction mixture (e.g., to 80-85°C) for a short period (e.g., 1 hour) to ensure completion. B3->C1 C2 Cool the mixture to precipitate the dye product. C1->C2 C3 Filter the solid product. C2->C3 C4 Wash the filter cake with hot water to remove residual acids and salts. C3->C4 C5 Dry the purified this compound powder. C4->C5

Caption: Experimental workflow for the synthesis of this compound.

Application in Textile Dyeing

This compound is primarily used for dyeing polyester fibers. The dyeing mechanism involves the transfer of individual dye molecules from the aqueous dispersion to the surface of the fiber, followed by diffusion into the amorphous regions of the polymer matrix at elevated temperatures.[5]

The most common application method is the High-Temperature, High-Pressure (HT-HP) exhaust dyeing method . This process is necessary because the tightly packed, crystalline structure of polyester requires significant thermal energy (typically 120-135°C) to induce enough polymer chain movement to allow dye molecules to penetrate the fiber.[6]

Experimental Protocol: High-Temperature Polyester Dyeing

The following is a typical laboratory procedure for dyeing a polyester fabric sample with this compound.

  • Fabric Preparation: The polyester fabric is first scoured with a solution of non-ionic detergent (e.g., 2 g/L) and sodium carbonate (e.g., 1 g/L) at 70°C to remove any oils, sizes, or impurities. The fabric is then rinsed thoroughly and dried.[7][8]

  • Dye Bath Preparation: A dye bath is prepared with a specific liquor-to-goods ratio (e.g., 100:1). The bath contains:

    • This compound (e.g., 1.6% on weight of fabric).[9]

    • A dispersing agent to maintain a stable dye dispersion.

    • Acetic acid to buffer the pH to an optimal range of 4.0-7.0 (typically 4.5-5.5).[3][10]

  • Dyeing Cycle:

    • The scoured fabric is introduced into the dye bath at approximately 60°C.

    • The temperature is gradually raised to 130°C over 30-40 minutes.[6]

    • This temperature is maintained for 30-60 minutes to allow for dye diffusion and fixation.[6]

    • The bath is then slowly cooled to 80°C before draining.

  • Reduction Clearing: To remove unfixed dye from the fiber surface and ensure optimal wash fastness, a reduction clearing process is performed. The dyed fabric is treated in a fresh bath containing sodium hydrosulfite (1-2 g/L) and caustic soda (1-2 g/L) at 70-80°C for 15 minutes.[6]

  • Final Rinsing: The fabric is rinsed thoroughly with hot and then cold water, neutralized with a weak acid if necessary, and finally dried.

G Start Start: Scoured Polyester Fabric DyeBath Prepare Dye Bath (Dye, Dispersant, pH 4.5-5.5) Start->DyeBath Load Load Fabric into Dye Bath at 60°C DyeBath->Load RampUp Raise Temperature to 130°C (Rate: ~2°C/min) Load->RampUp Hold Hold at 130°C for 30-60 min (Dye Diffusion & Fixation) RampUp->Hold CoolDown Cool Down to 80°C Hold->CoolDown Drain Drain Dye Bath CoolDown->Drain Reduction Reduction Clearing (Caustic Soda + Hydrosulfite) 70-80°C for 15 min Drain->Reduction Rinse Hot & Cold Rinse Reduction->Rinse Dry Dry Fabric Rinse->Dry End End: Dyed Fabric Dry->End

Caption: Workflow for HT-HP exhaust dyeing of polyester.

Performance and Fastness Properties

The commercial success of a dye is heavily dependent on its fastness properties, which measure the resistance of the color to fading or bleeding under various conditions. This compound exhibits good to excellent fastness, making it suitable for a wide range of textile applications.

Fastness PropertyTest MethodRating (1-8 for Light, 1-5 for others)Performance Description
Light Fastness ISO 105-B026 - 7Very good resistance to fading upon exposure to light, suitable for apparel and automotive textiles.[9][11]
Washing Fastness ISO 105-C064 - 5Excellent resistance to color loss and staining of adjacent fabrics (polyester and cotton) during laundering.[9][11]
Sublimation Fastness ISO 105-P014 - 5Good resistance to transferring onto other materials via sublimation during heat treatments like ironing or storage.[9][11]
Rubbing Fastness ISO 105-X124 - 5Very good resistance to color transfer when rubbed, in both dry and wet conditions.[11]
Perspiration Fastness AATCC5Excellent resistance to color change when exposed to acidic and alkaline perspiration.[3]

Note: Fastness ratings can vary slightly based on the dyeing depth, substrate, and specific test conditions. The values presented are typical for this dye.

Conclusion

C.I. This compound stands as a testament to the chemical innovation spurred by the development of synthetic fibers. Its history is rooted in the foundational work on disperse dyes for cellulose acetate, evolving to meet the more demanding requirements of polyester. Through a straightforward and scalable azo-coupling synthesis, it provides a cost-effective and reliable orange shade. Its robust performance profile, particularly its high light and sublimation fastness, has cemented its role as a workhorse dye in the textile industry. As a key component in creating a wide gamut of shades through trichromatic combinations, this compound continues to be an indispensable tool for coloration professionals worldwide.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Disperse Orange 30, a monoazo dye used in the textile industry. The following sections outline protocols for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound. When coupled with mass spectrometry (MS), it offers high sensitivity and selectivity.

HPLC with Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and specific, making it suitable for trace-level detection of this compound in various matrices, including textiles and environmental samples.

ParameterValueNotes
Limit of Detection (LOD) 0.02 - 1.35 ng/mLBased on a study of 47 synthetic dyes, including a disperse orange dye.[1]
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mLFrom the same study of 47 synthetic dyes.[1]
Linearity Range 0.5 - 200 µg/LBased on a study of the similar Disperse Orange 149, a good linearity (r > 0.995) was achieved in this range.
Recovery 81.8% - 114.1% (at 10 ng/mL), 84.9% - 104.1% (at 50 ng/mL)Data for a broad range of disperse dyes.[1] For Disperse Orange 149, recovery was 92.1% - 98.7%.

Sample Preparation (Textile Samples) [1]

  • Weigh 1 gram of the textile sample.

  • Extract the dye with 20 mL of methanol (B129727) in an ultrasonic bath at 50°C for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE filter.

  • Evaporate the solvent and reconstitute the residue in an equal volume of 95:5 water/methanol.

HPLC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is recommended for high selectivity and sensitivity.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Textile Sample Extraction Methanol Extraction (Ultrasonication) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Evaporation Evaporation & Reconstitution Filtration->Evaporation HPLC HPLC Separation (C18 Column) Evaporation->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Analysis MS->Data

Caption: Workflow for HPLC-MS/MS analysis of this compound in textiles.

HPLC with UV-Vis Detection (HPLC-UV)

This method is more common for routine analysis due to the wider availability of UV-Vis detectors. However, it may have limitations in selectivity, especially in complex matrices. It has been noted that Disperse Orange 3 can co-elute with Disperse Yellow 3, making accurate quantification by UV alone challenging without complete chromatographic separation. Mass detection is recommended for confirmation.

Sample Preparation: Follow the same procedure as for HPLC-MS/MS.

HPLC-UV Conditions

  • Column: C18 or Newcrom R1 reversed-phase column.[2]

  • Mobile Phase: A mixture of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid).[2]

  • Detection Wavelength: Maximum absorbance is observed around 450 nm.[3]

  • Flow Rate: Typically 1 mL/min.

  • Injection Volume: 10-20 µL.

This protocol is based on the German standard DIN 54231 for the analysis of disperse dyes.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV_Detector UV-Vis Detection (450 nm) HPLC->UV_Detector Data Data Analysis UV_Detector->Data UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement Standards Prepare Standard Solutions Spectrophotometer UV-Vis Spectrophotometer (λ = 450 nm) Standards->Spectrophotometer Sample Prepare Unknown Sample (Filter/Dilute) Sample->Spectrophotometer Calibration Generate Calibration Curve Spectrophotometer->Calibration Measure_Sample Measure Sample Absorbance Spectrophotometer->Measure_Sample Concentration Calculate Concentration Measure_Sample->Concentration Electrochemical_Signaling Disperse_Orange_30 This compound (in solution) Electrode Modified Electrode Surface Disperse_Orange_30->Electrode Reduction Electrochemical Reduction of Azo Group (-N=N-) Electrode->Reduction Signal Generation of Electrochemical Signal (Peak Current) Reduction->Signal Detection Detection & Quantification Signal->Detection

References

Application Note: Quantitative Analysis of Disperse Orange 30 in Textile Matrices using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 30 is a monoazo disperse dye used in the textile industry for dyeing polyester (B1180765) and acetate (B1210297) fabrics.[1][2][3] Due to its potential to be an allergen and the possibility of it containing carcinogenic aromatic amines, regulatory bodies worldwide have restricted its use in consumer products. Accurate and sensitive quantification of this compound in textile matrices is therefore crucial for ensuring product safety and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of this compound. The described protocol offers high sensitivity and selectivity, making it suitable for routine testing in quality control and research laboratories.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development of an effective analytical method.

PropertyValueReference
Molecular FormulaC19H17Cl2N5O4[2][3][4]
Molecular Weight450.27 g/mol [3][4]
CAS Number12223-23-3 / 5261-31-4[3]
AppearanceOrange/Brown powder[3][5]

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • 0.22 µm PTFE syringe filters

2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 200 ng/mL. These will be used to construct the calibration curve.

3. Sample Preparation from Textile Matrix

This protocol is based on established methods for the extraction of disperse dyes from textiles.[6][7][8]

  • Cut the textile sample into small pieces (approximately 1-2 mm).

  • Accurately weigh 1.0 g of the cut textile into a 50 mL conical tube.

  • Add 20 mL of methanol to the tube.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at 50°C.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for HPLC-MS analysis.

4. HPLC-MS Method

The following HPLC-MS parameters are recommended as a starting point and may require further optimization for specific instrumentation.

HPLC Conditions

ParameterCondition
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10-95% B; 15-18 min: 95% B; 18-18.1 min: 95-10% B; 18.1-25 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

5. Data Analysis and Quantification

  • Identify the this compound peak in the chromatogram based on its retention time.

  • Confirm the identity of the peak using the quantifier and qualifier MRM transitions.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the textile samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 2: Proposed MRM Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound451.1To be determined experimentallyTo be determined experimentallyTo be optimized

Note: The precursor ion is based on the protonated molecule [M+H]+ of this compound (MW = 450.27). The product ions and collision energy need to be determined empirically by infusing a standard solution of this compound into the mass spectrometer.

Table 3: Method Performance Characteristics (Hypothetical Data for Illustrative Purposes)

ParameterValue
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Recovery (%) 85 - 105%
Precision (%RSD) < 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Textile Sample weigh Weigh 1g sample->weigh extract Add 20mL Methanol weigh->extract sonicate Sonicate 30 min at 50°C extract->sonicate centrifuge Centrifuge 10 min at 10,000 rpm sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc HPLC Separation filter->hplc ms MS Detection (MRM) hplc->ms quant Quantification ms->quant

Caption: Experimental workflow for the quantification of this compound in textiles.

logical_relationship method_dev Method Development sample_prep Sample Preparation method_dev->sample_prep lc_params LC Parameters method_dev->lc_params ms_params MS Parameters method_dev->ms_params validation Method Validation sample_prep->validation lc_params->validation ms_params->validation linearity Linearity validation->linearity lod_loq LOD/LOQ validation->lod_loq accuracy Accuracy/Recovery validation->accuracy precision Precision validation->precision quant_analysis Quantitative Analysis validation->quant_analysis

Caption: Logical relationship of the HPLC-MS method development and validation process.

References

Application Notes and Protocols for the Spectroscopic Analysis of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 30 is a monoazo disperse dye characterized by its non-ionic nature and low water solubility.[1] Its chemical formula is C₁₉H₁₇Cl₂N₅O₄, with a molecular weight of 450.27 g/mol .[1] This dye is primarily utilized in the textile industry for dyeing synthetic hydrophobic fibers such as polyester.[2] The analysis of this compound is crucial for quality control in dye manufacturing, textile processing, and for monitoring its presence in environmental samples due to the potential ecological impact of textile effluents.[2] Spectroscopic techniques, including UV-Visible (UV-Vis) spectrophotometry, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the characterization and quantification of this dye.

Chemical Structure of this compound [3]

Caption: Chemical structure of this compound.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a versatile technique for the quantitative analysis of colored compounds like this compound. It measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Experimental Protocol

  • Instrumentation: A double-beam UV-Vis spectrophotometer capable of scanning from 200-800 nm is recommended.

  • Solvent Selection: Due to the low water solubility of this compound, a suitable organic solvent such as methanol, ethanol, or acetone (B3395972) should be used.

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the selected solvent (e.g., 100 mL) in a volumetric flask to prepare a stock solution.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of varying concentrations by diluting the stock solution with the same solvent.

  • Measurement:

    • Set the spectrophotometer to scan a wavelength range of 300-700 nm.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution to determine the wavelength of maximum absorbance (λmax).

    • Create a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.

  • Analysis of Unknown Sample: Measure the absorbance of the unknown sample at the predetermined λmax and determine its concentration using the calibration curve.

Data Presentation

ParameterValueReference
λmax 450 nm[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule. The infrared spectrum provides a unique "fingerprint" of the compound based on the vibrational frequencies of its chemical bonds.

Experimental Protocol

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or a pellet press for KBr pellets).

  • Sample Preparation:

    • ATR Method (for solid powder): Place a small amount of the this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact.

    • KBr Pellet Method: Mix a small amount of the dye (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Measurement:

    • Record a background spectrum of the empty sample holder (or the clean ATR crystal).

    • Place the sample in the spectrometer.

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation (Predicted Characteristic Peaks)

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100-3000Aromatic C-HStretching
~2950-2850Aliphatic C-HStretching
~2250C≡N (Nitrile)Stretching
~1735C=O (Ester)Stretching
~1600, 1475Aromatic C=CStretching
~1520, 1340N=O (Nitro)Asymmetric & Symmetric Stretching
~1590N=N (Azo)Stretching
~1240C-O (Ester)Stretching
~830C-ClStretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms (primarily ¹H and ¹³C).

Experimental Protocol

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent Selection: A suitable deuterated solvent that can dissolve this compound, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), should be used.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Measurement:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

Data Presentation (Illustrative Predicted Chemical Shifts)

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0-8.5s2HAromatic protons on the dichloro-nitrophenyl ring
~7.0-7.8m4HAromatic protons on the phenylamino (B1219803) ring
~4.3t2H-N-CH₂-CH₂-O-
~3.8t2H-N-CH₂-CH₂-O-
~3.7t2H-N-CH₂-CH₂-CN
~2.8t2H-N-CH₂-CH₂-CN
~2.1s3H-O-C(=O)-CH₃

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~170C=OEster carbonyl
~150-120Aromatic CAromatic carbons
~118C≡NNitrile carbon
~60-CH₂--O-CH₂-
~50-CH₂--N-CH₂-
~30-CH₂--CH₂-CN
~20-CH₃Acetate methyl

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Pellet KBr Pellet Preparation (for FTIR) Sample->Pellet NMR_Prep Dissolution in deuterated solvent (for NMR) Sample->NMR_Prep Dilution Serial Dilution (for UV-Vis) Dissolution->Dilution UV_Vis UV-Vis Spectrophotometry Dilution->UV_Vis FTIR FTIR Spectroscopy Pellet->FTIR NMR NMR Spectroscopy NMR_Prep->NMR UV_Vis_Data Absorbance Spectrum (λmax) Calibration Curve UV_Vis->UV_Vis_Data FTIR_Data Infrared Spectrum Functional Group Identification FTIR->FTIR_Data NMR_Data ¹H and ¹³C Spectra Structural Elucidation NMR->NMR_Data

Caption: Workflow for spectroscopic analysis.

References

Application Notes and Protocols for the Kinetic Study of Disperse Orange 30 Dyeing on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the kinetic and thermodynamic principles governing the application of C.I. Disperse Orange 30 to polyester (B1180765) fibers. Detailed experimental protocols are included to facilitate reproducible research in the field of textile chemistry and material science.

Introduction

Disperse dyes, such as C.I. This compound, are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic synthetic fibers like polyester.[1] The dyeing mechanism is a complex process involving the transfer of dye from the aqueous dispersion to the fiber surface, followed by diffusion into the amorphous regions of the polymer matrix.[2] This process is significantly influenced by temperature, pH, and time, which are critical parameters in controlling the dyeing rate and final color yield. The study of dyeing kinetics provides valuable insights into the efficiency of the dyeing process, including the rate of dye uptake, diffusion behavior, and the thermodynamic affinities between the dye and the fiber.

The dyeing of polyester with disperse dyes is often described by the solid solution theory, where the dye molecules form a solid solution within the fiber.[2] Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are employed to analyze the rate of dye adsorption.[3][4] Furthermore, adsorption isotherms like the Nernst, Langmuir, and Freundlich models help to describe the equilibrium distribution of the dye between the dyebath and the polyester substrate.[3][5]

Data Presentation

The following tables summarize key quantitative data from studies on the dyeing kinetics of this compound on polyester, providing a basis for comparison and further research.

Table 1: Thermodynamic Parameters for the Adsorption of this compound on Polyester [3][6][7]

Temperature (°C)Standard Affinity (-Δμ°) (kJ/mol)Enthalpy Change (ΔH°) (kJ/mol)Entropy Change (ΔS°) (J/mol·K)Partition Coefficient (K)
9015.83-45.21-81.0810.85
10015.02-45.21-81.089.12
11014.21-45.21-81.087.65

Note: The negative values for enthalpy and entropy changes indicate that the dyeing process is exothermic.[3][6][7]

Table 2: Kinetic Model Parameters for the Adsorption of this compound on Polyester [3]

Temperature (°C)Pseudo-Second-Order Rate Constant (k₂) (g/mg·min)Correlation Coefficient (R²)
900.025> 0.99
1000.031> 0.99
1100.038> 0.99

Note: The high correlation coefficient for the pseudo-second-order kinetic model suggests it provides a good fit for the experimental data.[3]

Table 3: Diffusion Coefficients of this compound in Polyester [8]

Temperature (°C)Diffusion Coefficient (D) (cm²/s)
1101.89 x 10⁻¹⁰
1203.12 x 10⁻¹⁰
1305.25 x 10⁻¹⁰

Note: The diffusion coefficient increases with temperature, indicating a faster rate of dye penetration into the fiber at higher temperatures.[8]

Experimental Protocols

The following are detailed methodologies for key experiments in the study of polyester dyeing kinetics with this compound.

Protocol 1: Scouring of Polyester Fabric

Objective: To remove impurities such as oils and sizes from the polyester fabric that could interfere with dye uptake.[5]

Materials:

  • Ready-for-dyeing (RFD) polyester fabric[5]

  • Non-ionic surfactant[5]

  • Sodium carbonate[6]

  • Laboratory-grade water

  • Beakers

  • Heating mantle or water bath

  • Stirring rod

Procedure:

  • Prepare a scouring bath containing 2 g/L of a non-ionic surfactant and 1 g/L of sodium carbonate in laboratory-grade water.[6]

  • Immerse the polyester fabric in the scouring bath at a liquor-to-goods ratio of 100:1.[6]

  • Heat the bath to 60-70°C and maintain this temperature for 30-80 minutes with occasional stirring.[5][6]

  • After scouring, thoroughly rinse the fabric with hot water and then cold water to remove any residual surfactant and alkali.[9]

  • Allow the fabric to air dry at room temperature.

Protocol 2: High-Temperature Exhaust Dyeing of Polyester

Objective: To dye the scoured polyester fabric with this compound under controlled high-temperature conditions to study the dyeing kinetics.

Materials:

  • Scoured polyester fabric

  • C.I. This compound[6]

  • Dispersing agent[10]

  • Acetic acid[11]

  • Laboratory high-temperature dyeing machine (e.g., Flexi Dyer)[5]

  • pH meter

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound dye.

  • Set up the dyeing machine with a bath containing a dispersing agent (e.g., 1 g/L).[10]

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[11][12] This pH range is optimal for dye exhaustion.[12]

  • Introduce the scoured polyester fabric into the bath at 60°C and run for 15 minutes to ensure even wetting.[11]

  • Add the required amount of the dye dispersion to the bath.

  • Raise the temperature of the dyebath to the desired experimental temperature (e.g., 110°C, 120°C, or 130°C) at a rate of 2°C/minute.[5]

  • Maintain the dyeing at the set temperature for a specified period (e.g., up to 5 hours to ensure equilibrium is reached).[5] Aliquots of the dyebath can be taken at various time intervals to determine the rate of dye uptake.

  • After dyeing, cool the bath to 60°C.[11]

  • Remove the dyed fabric, rinse it with hot water, and then proceed to reduction clearing.

Protocol 3: Reduction Clearing

Objective: To remove unfixed disperse dye from the surface of the dyed fabric, thereby improving wash fastness.[11]

Materials:

  • Dyed polyester fabric

  • Sodium hydroxide (B78521)

  • Sodium hydrosulfite (reducing agent)

  • Beakers

  • Heating mantle or water bath

Procedure:

  • Prepare a reduction clearing bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.[10]

  • Immerse the dyed fabric in this bath at 80°C.[10]

  • Treat the fabric for 15-30 minutes.[10]

  • Rinse the fabric thoroughly with hot water and then cold water.[9]

  • Dry the fabric.

Protocol 4: Measurement of Dye Uptake (Exhaustion)

Objective: To quantify the amount of dye absorbed by the polyester fabric from the dyebath.

Procedure:

  • During the dyeing process, withdraw small aliquots of the dyebath at specific time intervals.

  • Cool the aliquots to room temperature.

  • Measure the absorbance of the solution at the maximum wavelength (λmax) of this compound using a spectrophotometer.

  • Calculate the concentration of the dye in the bath using a pre-determined calibration curve based on Beer-Lambert law.[4]

  • The percentage of dyebath exhaustion (E%) can be calculated using the following formula: E% = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye and Cₜ is the concentration of the dye at time t.

Visualizations

The following diagrams illustrate the key processes involved in the study of polyester dyeing kinetics.

Experimental_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment and Analysis Scouring Scouring of Polyester Fabric (Non-ionic surfactant, 60°C, 30 min) Rinsing_Drying Rinsing and Drying Scouring->Rinsing_Drying Dye_Bath_Prep Dye Bath Preparation (this compound, Dispersing Agent, pH 4.5-5.5) Rinsing_Drying->Dye_Bath_Prep Dyeing High-Temperature Dyeing (110-130°C) Dye_Bath_Prep->Dyeing Sampling Aliquot Sampling for Kinetic Analysis Dyeing->Sampling Cooling_Rinsing Cooling and Rinsing Dyeing->Cooling_Rinsing Spectro_Analysis Spectrophotometric Analysis of Aliquots Sampling->Spectro_Analysis Reduction_Clearing Reduction Clearing (NaOH, Na₂S₂O₄, 80°C, 20 min) Cooling_Rinsing->Reduction_Clearing Final_Rinsing_Drying Final Rinsing and Drying Reduction_Clearing->Final_Rinsing_Drying

Caption: Experimental workflow for polyester dyeing with this compound.

Dyeing_Kinetics_Model cluster_process Dye Transfer Process cluster_models Kinetic & Equilibrium Models Dye_in_Bath Dye in Dyebath (Dispersion) Dye_on_Surface Adsorption on Fiber Surface Dye_in_Bath->Dye_on_Surface k_adsorption Dye_in_Fiber Diffusion into Fiber Matrix Dye_on_Surface->Dye_in_Fiber k_diffusion Kinetic_Models Kinetic Models - Pseudo-First-Order - Pseudo-Second-Order Dye_on_Surface->Kinetic_Models Equilibrium_Models Adsorption Isotherms - Nernst - Langmuir - Freundlich Dye_in_Fiber->Equilibrium_Models

Caption: Theoretical model of disperse dyeing kinetics and equilibrium.

References

Application Notes and Protocols: Supercritical CO2 Dyeing with Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercritical fluid dyeing (SFD) utilizing carbon dioxide (scCO2) as the solvent medium presents a sustainable and efficient alternative to conventional aqueous dyeing methods. This technology eliminates the need for water, thereby eradicating wastewater effluent and reducing energy consumption associated with drying textiles.[1][2][3][4] Disperse dyes, such as C.I. Disperse Orange 30, are particularly well-suited for this process, especially for synthetic fibers like polyester (B1180765), due to their solubility in scCO2.[1] This document provides detailed application notes and experimental protocols for the dyeing of polyester fabric with this compound using supercritical CO2.

Principle of Supercritical CO2 Dyeing

The principle of supercritical CO2 dyeing lies in the unique properties of carbon dioxide above its critical temperature (31.1 °C) and pressure (7.38 MPa). In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to act as a solvent to dissolve nonpolar dyes like this compound.[5] The supercritical fluid can efficiently penetrate the polymer matrix of fibers, such as polyester, facilitating the diffusion of the dye molecules into the fiber.[5] By manipulating temperature and pressure, the solvating power of the scCO2 and the dyeing rate can be precisely controlled.[6][7] After the dyeing process, a simple depressurization returns the CO2 to its gaseous state, leaving a dry, dyed textile and allowing for the collection of residual dye and the recycling of the CO2.[4][8]

Experimental Data

Dyeing Parameters and Color Strength

The following table summarizes typical experimental conditions and resulting color strength (K/S values) for the supercritical CO2 dyeing of polyester with this compound. Higher K/S values indicate a greater color yield.

Temperature (°C)Pressure (MPa)Time (min)Dye Concentration (% o.w.f.)*K/S ValueReference
90 ± 223 ± 150Not Specified6.38[9]
9530up to 60Not SpecifiedData not specified[6][8]
1202060Not SpecifiedEquilibrium reached[9]
80 - 14017 - 2920 - 80Not SpecifiedGood performance[8]

*% o.w.f. = on the weight of fabric

Colorfastness Properties

The colorfastness of polyester fabrics dyed with this compound in supercritical CO2 is generally excellent.

Fastness TestRating (Grade 1-5)Dyeing ConditionsReference
Washing590°C, 23 MPa, 50 min[9]
Rubbing (Dry)4-590°C, 23 MPa, 50 min[9]
Rubbing (Wet)4-590°C, 23 MPa, 50 min[9]
Light5-690°C, 23 MPa, 50 min[9]
Staining4-5Not Specified[10]

Experimental Protocols

Materials and Equipment
  • Fabric: Scoured and dried polyester (PET) fabric.

  • Dye: C.I. This compound.

  • Solvent: High-purity carbon dioxide (99.99%).[8]

  • Apparatus: A high-pressure supercritical fluid dyeing vessel equipped with temperature and pressure controls, a stirrer, and a system for introducing and releasing CO2.

Pre-Dyeing Preparation
  • Fabric Scouring: The polyester fabric should be pre-cleaned (scoured) to remove any oils, waxes, or other processing aids. This ensures uniform dye uptake.

  • Fabric and Dye Preparation: Accurately weigh the dry polyester fabric sample. Weigh the required amount of this compound dye (e.g., 1-5% on the weight of the fabric).[9]

Supercritical CO2 Dyeing Protocol
  • Loading the Vessel: Wrap the polyester fabric sample around a perforated stainless steel holder and place it inside the high-pressure dyeing vessel. Place the weighed this compound powder at the bottom of the vessel.[3]

  • Sealing and Purging: Seal the vessel securely. Purge the vessel with gaseous CO2 to remove any air.

  • Heating: Heat the vessel to the desired dyeing temperature (e.g., 90-120°C).[1][9]

  • Pressurization: Once the target temperature is reached, introduce liquid CO2 into the vessel. A pump is used to increase the pressure to the desired level (e.g., 20-25 MPa) to bring the CO2 into its supercritical state.[1][9]

  • Dyeing Cycle: Start the stirrer to ensure proper circulation of the supercritical fluid and dissolved dye. Maintain the set temperature and pressure for the desired dyeing duration (e.g., 45-60 minutes).[9]

  • Depressurization and Rinsing: After the dyeing time has elapsed, stop the heating and stirring. Slowly release the pressure. The CO2 will transition to a gas, and the undissolved dye will precipitate out. The gaseous CO2 can be vented or recycled. A rinsing step can be performed by introducing fresh supercritical CO2 at a lower pressure to remove any excess dye from the fabric surface.[9]

  • Sample Removal: Once the vessel has returned to ambient pressure and temperature, open it and remove the dyed polyester fabric. The fabric will be dry and ready for post-dyeing analysis.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_dyeing Supercritical CO2 Dyeing Process cluster_analysis Post-Dyeing Analysis A Weigh Polyester Fabric C Load Fabric and Dye into Vessel A->C B Weigh this compound B->C D Seal and Purge Vessel with Gaseous CO2 C->D E Heat to Dyeing Temperature (e.g., 90-120°C) D->E F Pressurize with CO2 to Supercritical State (e.g., 20-25 MPa) E->F G Hold at Temperature and Pressure with Stirring (Dyeing Cycle) F->G H Depressurize to Vent CO2 G->H I Remove Dry, Dyed Fabric H->I J Color Strength (K/S) Measurement I->J K Colorfastness Testing I->K Logical_Relationships cluster_params Process Parameters cluster_outcomes Dyeing Outcomes Temp Temperature Solubility Dye Solubility in scCO2 Temp->Solubility influences Pressure Pressure Pressure->Solubility influences Time Time Diffusion Dye Diffusion into Fiber Time->Diffusion influences Solubility->Diffusion ColorStrength Color Strength (K/S) Diffusion->ColorStrength Fastness Colorfastness ColorStrength->Fastness

References

Application Notes and Protocols: Adsorption of Disperse Orange 30 on Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the adsorption of Disperse Orange 30, a common mono-azo dye, onto activated carbon. The information is compiled from various studies to offer a comprehensive guide for researchers in environmental science and materials chemistry.

Introduction

This compound (DO-30) is a synthetic dye extensively used in the textile industry for coloring materials like polyester (B1180765) and nylon.[1] Due to its chemical stability and low biodegradability, its presence in industrial effluents poses a significant environmental concern.[1] Adsorption using activated carbon is a widely recognized and effective method for the removal of such dyes from aqueous solutions due to the high surface area and porous structure of the adsorbent.[1] This document outlines the key parameters, experimental procedures, and expected outcomes for the adsorption of DO-30 on activated carbon.

Data Presentation: Adsorption Parameters and Isotherm Models

The efficiency of this compound adsorption onto activated carbon is influenced by several experimental conditions. The equilibrium data are often analyzed using various isotherm models to describe the interaction between the dye and the adsorbent.

Table 1: Summary of Experimental Conditions for this compound Adsorption

ParameterInvestigated RangeOptimal ConditionReference
Adsorbent Dosage0.1 g - 0.4 g0.4 g[1]
Initial Dye Concentration50 - 300 mg/LVaries with study objectives[1]
Contact Time10 - 150 min90 min[1]
TemperatureRoom Temperature - 60 °C60 °C[1]
pH2 - Not specified2[2]

Table 2: Adsorption Isotherm Model Parameters for this compound on Activated Carbon

Isotherm ModelKey ParametersDescriptionApplicabilityReference
Langmuir q_max (mg/g), K_L (L/mg)Assumes monolayer adsorption on a homogeneous surface.Best fit for rattan sawdust-based activated carbon.[3][3]
Freundlich K_F ((mg/g)(L/mg)^(1/n)), nDescribes multilayer adsorption on a heterogeneous surface.Good fit for H2SO4-functionalized activated carbon.[1][1]
Temkin A_T (L/g), b_T (J/mol)Considers the effect of adsorbent-adsorbate interactions on the heat of adsorption.Better represents adsorption on pure activated carbon.[1][1]

Experimental Protocols

This section details the methodologies for preparing the materials and conducting the adsorption experiments.

Materials and Equipment
  • Adsorbent: Activated Carbon (commercial or prepared). For functionalized activated carbon, see protocol below.

  • Adsorbate: this compound dye.

  • Chemicals: Sulfuric acid (H₂SO₄) for functionalization, distilled water.

  • Equipment: Magnetic stirrer, oven, centrifuge, UV-Vis spectrophotometer, pH meter, shaker.

Preparation of H₂SO₄-Functionalized Activated Carbon (AAC)
  • Add 30 ml of concentrated H₂SO₄ to 6 g of powdered pure activated carbon (PAC).[1]

  • Stir the mixture at 600 rpm for 6 hours at approximately 80 °C.[1]

  • After the reaction, dilute the mixture with distilled water and wash thoroughly.

  • Filter the mixture using a vacuum filter.

  • Dry the resulting H₂SO₄-functionalized activated carbon (AAC) in an oven at 70 °C overnight.[1]

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound by dissolving a known weight of the dye in distilled water.

  • Prepare a series of standard solutions with concentrations ranging from 10 to 100 mg/L by diluting the stock solution.[1]

  • Measure the absorbance of each standard solution at the maximum wavelength (λ_max) of 450 nm using a UV-Vis spectrophotometer.[1]

  • Construct a calibration curve by plotting absorbance versus concentration. The relationship can be described by the Beer-Lambert law, for example, A = 0.0212C.[1]

Batch Adsorption Experiment
  • Prepare a series of flasks containing a fixed volume of this compound solution of a known initial concentration.

  • Add a specific amount of activated carbon (e.g., 0.1 g or 0.4 g) to each flask.[1]

  • Agitate the flasks on a shaker at a constant speed (e.g., 700 rpm) for a predetermined contact time (e.g., 10, 30, 60, 90, 120, 150 min).[1]

  • Control the temperature of the experiment as required (e.g., room temperature, 60 °C).[1]

  • After the desired contact time, separate the adsorbent from the solution by centrifugation.[1]

  • Measure the absorbance of the supernatant at 450 nm using a UV-Vis spectrophotometer.[1]

  • Calculate the final concentration of the dye (C_e) using the calibration curve.

  • The percentage of dye removal can be calculated using the following equation: Dye Removal (%) = ((C_0 - C_e) / C_0) * 100 where C_0 is the initial dye concentration and C_e is the equilibrium dye concentration.

Visualizations

Experimental Workflow for Adsorption Studies

The following diagram illustrates the general workflow for conducting batch adsorption studies of this compound on activated carbon.

Adsorption_Workflow prep_ac Activated Carbon Preparation/Functionalization batch_exp Batch Adsorption Experiment prep_ac->batch_exp Adsorbent prep_dye This compound Solution Preparation prep_dye->batch_exp Adsorbate Solution separation Solid-Liquid Separation (Centrifugation) batch_exp->separation analysis UV-Vis Spectrophotometric Analysis (450 nm) separation->analysis Supernatant data_proc Data Processing and Isotherm Modeling analysis->data_proc Concentration Data results Results and Interpretation data_proc->results

Caption: Experimental workflow for the adsorption of this compound.

Logical Relationship of Adsorption Isotherm Analysis

This diagram shows the relationship between the experimental data and the application of different isotherm models to understand the adsorption mechanism.

Isotherm_Analysis exp_data Experimental Equilibrium Data (qe vs. Ce) langmuir Langmuir Isotherm (Monolayer Adsorption) exp_data->langmuir freundlich Freundlich Isotherm (Multilayer Adsorption) exp_data->freundlich temkin Temkin Isotherm (Adsorbent-Adsorbate Interaction) exp_data->temkin model_fitting Model Fitting and Parameter Determination langmuir->model_fitting freundlich->model_fitting temkin->model_fitting best_fit Determination of Best-Fit Model (R² value) model_fitting->best_fit

Caption: Logical flow for adsorption isotherm model analysis.

References

Application Note and Protocol: Photocatalytic Degradation of Disperse Orange 30 using Titanium Dioxide (TiO₂)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Textile industry effluents are a significant source of water pollution, often containing complex and recalcitrant dyes that are difficult to degrade using conventional methods. Disperse dyes, such as Disperse Orange 30 (DO30), are particularly challenging due to their low water solubility and bio-accumulation potential, making traditional photocatalysis difficult.[1] Advanced Oxidation Processes (AOPs), specifically heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂), have emerged as a promising technology for the complete mineralization of these organic pollutants into less harmful substances like CO₂, water, and inorganic compounds.[2][3]

TiO₂ is widely utilized as a photocatalyst due to its high stability, non-toxicity, affordability, and strong photocatalytic efficiency.[4][5][6] The process relies on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), upon irradiation of TiO₂ with UV light.[2][4] This application note provides a detailed protocol for the photocatalytic degradation of this compound using TiO₂ and summarizes the key experimental parameters that influence degradation efficiency.

Principle of TiO₂ Photocatalysis

When TiO₂ particles are irradiated with light energy greater than their band gap energy (~3.2 eV for anatase TiO₂), an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the valence band.[7] These charge carriers migrate to the catalyst surface and initiate a series of redox reactions. The holes (h⁺) can oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻).[4][5] These powerful ROS are non-selective and can effectively degrade the complex structure of the this compound dye.

cluster_0 TiO₂ Particle cluster_1 cluster_2 vb Valence Band (VB) cb Conduction Band (CB) vb->cb hν (UV Light) > Ebg h2o H₂O vb->h2o h⁺ + H₂O → •OH + H⁺ oh_ion OH⁻ vb->oh_ion h⁺ + OH⁻ → •OH o2 O₂ cb->o2 e⁻ + O₂ → •O₂⁻ dye This compound products Degradation Products (CO₂, H₂O, etc.) dye->products Degradation oh_rad •OH (Hydroxyl Radical) oh_rad->dye Oxidation o2_rad •O₂⁻ (Superoxide Radical) o2_rad->dye Oxidation

Caption: General mechanism of TiO₂ photocatalysis.

Experimental Protocols

Materials and Reagents
  • Photocatalyst: Titanium dioxide (TiO₂), Aeroxide P25 or equivalent analytical grade.

  • Dye: this compound (analytical grade).

  • Solvent: Deionized water.

  • Sensitizer (B1316253)/Co-solvent (if required): Acetone (B3395972) (analytical grade).[1]

  • pH Adjustment: 0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (NaOH).

Equipment
  • Batch photoreactor with a UV light source (e.g., 30W UV lamp, λmax ≈ 354-365 nm).[5][8]

  • Magnetic stirrer and stir bars.

  • UV-Vis Spectrophotometer.

  • pH meter.

  • Centrifuge or syringe filters (0.45 µm) for sample clarification.

  • Glass beakers, volumetric flasks, and pipettes.

Protocol 1: Preparation of Solutions
  • This compound Stock Solution (e.g., 100 mg/L):

    • Accurately weigh 10.0 mg of this compound powder.

    • Due to its low water solubility, dissolve the dye in a minimal amount of a suitable organic solvent like acetone before diluting with deionized water to a final volume of 100 mL in a volumetric flask.

    • Note: The use of a sensitizer like acetone can also promote the photolysis reactions.[1]

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 5, 10, 20, 50 mg/L) by diluting the stock solution with deionized water.

  • TiO₂ Suspension: Prepare a stock suspension of the TiO₂ catalyst (e.g., 1 g/L) in deionized water. Ensure the suspension is well-homogenized using an ultrasonic bath for 15-20 minutes before use.

Protocol 2: Photocatalytic Degradation Experiment
  • Reactor Setup: Add a specific volume of the this compound working solution (e.g., 100 mL of 20 mg/L solution) to the photoreactor vessel.

  • Catalyst Addition: Add the required amount of TiO₂ catalyst from the stock suspension to achieve the desired catalyst loading (e.g., 1.0 g/L).[8]

  • pH Adjustment: Adjust the initial pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH.

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the dye molecules and the TiO₂ surface.[9][10] Take an initial sample (t=0) at the end of this period.

  • Initiate Photocatalysis: Turn on the UV lamp to start the irradiation. Keep the solution well-mixed using a magnetic stirrer throughout the experiment.

  • Sampling: Withdraw aliquots (e.g., 3-5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Preparation: Immediately after collection, centrifuge the aliquots or pass them through a 0.45 µm syringe filter to remove the TiO₂ particles and stop the photocatalytic reaction.

Protocol 3: Analysis of Dye Degradation
  • Spectrophotometric Analysis: Measure the absorbance of the clarified supernatant of each sample using a UV-Vis spectrophotometer. Perform a wavelength scan to determine the maximum absorbance wavelength (λmax) for this compound (literature suggests λmax ≈ 440 nm).[1]

  • Calculate Degradation Efficiency: Use the absorbance values at λmax to calculate the degradation efficiency (%) at each time point using the following formula:

    • Degradation (%) = [(A₀ - Aₜ) / A₀] × 100

    • Where A₀ is the initial absorbance at t=0 (after dark adsorption) and Aₜ is the absorbance at time t.

  • Kinetic Analysis: The degradation kinetics can often be described by a pseudo-first-order model.[3][11] The integrated rate law is:

    • ln(C₀/Cₜ) = k_app * t

    • Where C₀ and Cₜ are the dye concentrations at time 0 and t, respectively, and k_app is the apparent rate constant. Since concentration is proportional to absorbance (A), this can be written as:

    • ln(A₀/Aₜ) = k_app * t

    • A plot of ln(A₀/Aₜ) versus time (t) should yield a straight line with a slope equal to k_app.

Experimental Workflow Visualization

prep 1. Reagent Preparation - DO30 Stock Solution - TiO₂ Suspension setup 2. Reactor Setup - Add DO30 Solution - Add TiO₂ Catalyst - Adjust pH prep->setup dark 3. Dark Adsorption - Stir for 30-60 min - No UV Light setup->dark irradiate 4. UV Irradiation - Turn on UV Lamp - Continuous Stirring dark->irradiate Take t=0 sample sample 5. Sampling - Collect Aliquots at Regular Intervals irradiate->sample process 6. Sample Processing - Centrifuge or Filter to Remove TiO₂ sample->process analyze 7. Analysis - UV-Vis Spectrophotometry (Measure Absorbance at λmax) process->analyze calculate 8. Data Calculation - Degradation Efficiency (%) - Kinetic Rate Constant (k) analyze->calculate

Caption: Experimental workflow for photocatalytic degradation.

Data Presentation: Influence of Key Parameters

The efficiency of photocatalytic degradation is highly dependent on several operational parameters.[2][12] The following tables present representative data illustrating the expected trends based on studies of similar azo dyes.

Table 1: Effect of TiO₂ Catalyst Loading on Degradation Conditions: Initial Dye Concentration = 20 mg/L, pH = 7.0, Irradiation Time = 120 min.

Catalyst Loading (g/L)Degradation Efficiency (%)Pseudo-First-Order Rate Constant, k (min⁻¹)
0.2545.80.0051
0.5070.20.0101
1.00 91.5 0.0205
1.5088.30.0181
2.0085.10.0159

Note: Degradation efficiency generally increases with catalyst loading up to an optimal point, beyond which light scattering by excess particles can reduce efficiency.[8][13]

Table 2: Effect of Initial Dye Concentration on Degradation Conditions: Catalyst Loading = 1.0 g/L, pH = 7.0, Irradiation Time = 120 min.

Initial Dye Conc. (mg/L)Degradation Efficiency (%)Pseudo-First-Order Rate Constant, k (min⁻¹)
598.20.0320
1095.10.0251
20 91.5 0.0205
3078.60.0128
5060.30.0077

Note: Higher initial dye concentrations can lead to lower degradation efficiency as more dye molecules compete for the limited active sites on the catalyst surface and block UV light penetration.[10]

Table 3: Effect of pH on Degradation Conditions: Catalyst Loading = 1.0 g/L, Initial Dye Concentration = 20 mg/L, Irradiation Time = 120 min.

Initial pHDegradation Efficiency (%)Pseudo-First-Order Rate Constant, k (min⁻¹)
393.20.0224
585.50.0160
791.50.0205
9 94.8 0.0245
1182.10.0143

Note: The effect of pH is complex. It influences the surface charge of TiO₂ and the dye's speciation. For some cationic dyes, a higher pH is favorable due to the electrostatic attraction with the negatively charged TiO₂ surface, enhancing adsorption and degradation.[13] Conversely, acidic conditions can also be favorable for other dyes.[12][14] The optimal pH must be determined experimentally.

References

Application Notes and Protocols for the Electrochemical Detection of Disperse Orange 30 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 30 (C.I. 11119) is a monoazo dye utilized in the textile industry for coloring synthetic fibers such as polyester (B1180765) and acetate (B1210297).[1][2] Due to its low water solubility and the nature of the dyeing process, a significant amount of the dye can be released into wastewater, posing environmental concerns.[2][3] The azo group (-N=N-) in this compound is the primary electroactive center, making electrochemical methods a suitable approach for its detection and quantification in aqueous matrices.[4] Electrochemical sensors offer several advantages, including high sensitivity, rapid response, cost-effectiveness, and the potential for miniaturization and on-site analysis.[5][6]

The electrochemical detection of azo dyes typically involves the reduction of the azo bond at a working electrode.[4] This process is often pH-dependent, with acidic conditions generally favoring the reduction.[4] To enhance the sensitivity and selectivity of the detection, the working electrode is often modified with various materials such as carbon nanotubes, graphene, or metal nanoparticles.[5] These modifications can increase the electrode's surface area and catalytic activity towards the dye molecule.[4]

This document provides a detailed, generalized protocol for the electrochemical detection of this compound in wastewater. As specific studies on the electrochemical sensing of this compound are limited, this protocol is adapted from established methods for other similar disperse and azo dyes. Optimization of the experimental parameters for this compound is recommended.

Quantitative Data Presentation

The following table summarizes the performance of various electrochemical sensors for the detection of different orange azo dyes, providing a benchmark for the development of a sensor for this compound.

AnalyteElectrode ModificationTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Orange GFe₂O₃/MWCNTs-COOH/OP/CPESWV0.1–20.00.05[4]
Orange IIFe₂O₃/MWCNTs-COOH/OP/CPESWV0.2–50.00.1[4]
Solvent Orange 7Glassy Carbon Electrode (GCE)SWV4–180.9[4]
Methyl OrangePoly(riboflavin)/Carbon Paste SensorDPV0.6–8.00.699[4]
Acid Orange 7Hanging Mercury Drop Electrode (HMDE)DP-AdCSV0.004–0.105 ppm0.002 ppm[7]
Acid Orange 10Hanging Mercury Drop Electrode (HMDE)DP-AdCSV0.009–0.180 ppm0.005 ppm[7]
Acid Orange 12Hanging Mercury Drop Electrode (HMDE)DP-AdCSV0.007–0.140 ppm0.004 ppm[7]

SWV: Square Wave Voltammetry; DPV: Differential Pulse Voltammetry; DP-AdCSV: Differential Pulse Adsorptive Cathodic Stripping Voltammetry; CPE: Carbon Paste Electrode; MWCNTs-COOH: Carboxylated Multi-walled Carbon Nanotubes; OP: o-Phenylenediamine.

Experimental Protocols

This section outlines a generalized methodology for the electrochemical detection of this compound.

Apparatus and Reagents
  • Electrochemical Workstation: A potentiostat/galvanostat capable of performing voltammetric techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry, or Square Wave Voltammetry).

  • Three-Electrode System:

    • Working Electrode: Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE).

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode: Platinum wire or graphite (B72142) rod.

  • Reagents:

    • This compound standard.

    • Supporting Electrolyte: Britton-Robinson (B-R) buffer, phosphate (B84403) buffer solution (PBS), or acetate buffer.

    • Organic Co-solvent (if necessary, due to low solubility of disperse dyes): N,N-dimethylformamide (DMF) or ethanol (B145695).[3][8]

    • Electrode polishing materials: Alumina (B75360) slurry (0.3 and 0.05 µm) and polishing pads.

    • High-purity nitrogen gas for deoxygenation.

Preparation of Solutions
  • Stock Solution of this compound: Prepare a stock solution (e.g., 1 mM) of this compound in a suitable organic solvent like DMF due to its low water solubility.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the supporting electrolyte. The final concentration of the organic solvent should be kept low and constant across all solutions.

  • Supporting Electrolyte: Prepare the desired buffer solution (e.g., 0.1 M PBS) and adjust the pH to the optimal value (typically in the acidic range for azo dye reduction) using HCl or NaOH.[4]

Working Electrode Preparation and Modification (Example: GCE)
  • Polishing: Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Rinsing: Rinse the electrode thoroughly with deionized water.

  • Sonication: Sonicate the polished electrode in deionized water and then in ethanol for 2 minutes each to remove any adsorbed alumina particles.

  • Drying: Dry the electrode under a stream of nitrogen.

  • Modification (Optional but Recommended):

    • The GCE can be modified with nanomaterials to enhance its performance. For instance, a suspension of carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) can be drop-casted onto the GCE surface and allowed to dry. This increases the effective surface area and promotes electron transfer.[4]

Voltammetric Measurement Procedure
  • Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte.

  • Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Background Scan: Record the voltammogram of the supporting electrolyte alone to establish the background current.

  • Analyte Addition: Add a specific volume of the this compound working standard solution to the electrochemical cell.

  • Equilibration and Preconcentration (if applicable): Stir the solution for a defined period to allow for the adsorption of the dye onto the electrode surface, which can enhance the signal. This is particularly relevant for adsorptive stripping voltammetry techniques.

  • Voltammetric Scan: Perform the voltammetric scan (e.g., DPV or SWV) over a defined potential range. The reduction of the azo group in this compound is expected to produce a cathodic peak.

  • Calibration Curve: Repeat steps 4-6 for a series of standard solutions with increasing concentrations of this compound. Plot the peak current versus the concentration to construct a calibration curve.

  • Sample Analysis: For wastewater sample analysis, filter the sample to remove suspended solids.[9] If the dye concentration is high, dilute the sample with the supporting electrolyte. Spike the sample with known concentrations of the standard to assess matrix effects and determine recovery.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key processes involved in the electrochemical detection of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_quantification Quantification Wastewater_Sample Wastewater Sample Filtration Filtration Wastewater_Sample->Filtration Dilution Dilution (if necessary) Filtration->Dilution Cell_Assembly Three-Electrode Cell Assembly Dilution->Cell_Assembly Electrode_Prep Working Electrode Preparation/Modification Electrode_Prep->Cell_Assembly Electrolyte_Prep Supporting Electrolyte Preparation (pH optimization) Electrolyte_Prep->Cell_Assembly Deoxygenation Deoxygenation (N2 purge) Cell_Assembly->Deoxygenation Voltammetric_Scan Voltammetric Scan (e.g., DPV/SWV) Deoxygenation->Voltammetric_Scan Data_Acquisition Data Acquisition (Peak Current vs. Potential) Voltammetric_Scan->Data_Acquisition Calibration_Curve Calibration Curve (Peak Current vs. Concentration) Data_Acquisition->Calibration_Curve Concentration_Det Determination of This compound Concentration Calibration_Curve->Concentration_Det

Caption: Experimental workflow for electrochemical detection of this compound.

signaling_pathway cluster_electrode Working Electrode Surface cluster_solution Solution Electrode Modified Electrode (e.g., MWCNT/GCE) Adsorbed_Dye Adsorbed this compound Electrode->Adsorbed_Dye Reduced_Product Reduction Products (Aromatic Amines) Adsorbed_Dye->Reduced_Product Electrochemical Reduction (+2e-, +2H+) Reduced_Product->Electrode Signal (Current) DO30_sol This compound in solution DO30_sol->Adsorbed_Dye Adsorption

Caption: Proposed electrochemical reduction mechanism of this compound.

References

Application Notes: Protocol for Preparing Disperse Orange 30 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 30 (C.I. 11119) is a non-ionic monoazo dye characterized by its orange to brown powder form and low solubility in water.[1][2][3] It is primarily used in the textile industry for dyeing hydrophobic synthetic fibers such as polyester, acetate, and their blends.[1][4][5] In a research context, its properties make it a subject of study in areas like dye chemistry and material science.[2] The preparation of a consistent and accurately concentrated stock solution is the first critical step for any experiment involving this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical and Storage Data

A summary of the key quantitative and qualitative data for this compound is presented below. Proper storage is crucial to maintain the stability and integrity of the compound, both in its solid form and in solution.

ParameterValueSource(s)
CAS Number 12223-23-3[4][6][7]
Molecular Formula C₁₉H₁₇Cl₂N₅O₄[4][6][7]
Molecular Weight 450.28 g/mol [6][8]
Appearance Orange to brown crystalline powder[1][3]
Solubility - Insoluble in water[1]- Soluble in polar organic solvents like DMSO, ethanol, acetone, and toluene[1][8][9]
Storage (Solid) Store at -20°C for up to 3 years.[8]
Storage (In Solvent) Store at -80°C in a tightly sealed container for up to 1 year.[8]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for various research applications. Adjust the calculations accordingly for different desired concentrations.

Materials

  • This compound powder (CAS: 12223-23-3)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.5% purity

  • Microcentrifuge tubes or amber glass vials

  • Pipette and sterile filter tips

Equipment

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Procedure

  • Determine the Required Mass:

    • Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The formula is:

      • Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM solution:

      • Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 450.28 g/mol × (1000 mg / 1 g) = 4.50 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out the calculated mass (e.g., 4.50 mg) of this compound powder directly into the tube. Handle the powder in a fume hood to avoid inhalation of fine particles.[10][11]

  • Dissolution:

    • Using a calibrated pipette, add the desired volume of DMSO (e.g., 1 mL) to the tube containing the powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.

    • If dissolution is difficult, brief sonication in a water bath may be used to facilitate the process.

  • Storage and Labeling:

    • Clearly label the tube with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and your initials.

    • For long-term storage, store the stock solution at -80°C.[8] For short-term use, storage at -20°C is also acceptable.

    • Wrap the tube in aluminum foil or use an amber vial to protect the solution from light.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.[12]

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Avoid direct contact with skin and eyes. Disperse dyes can be sensitizing and cause skin or eye irritation.[11][12]

  • Avoid inhaling the powder. Fine dust clouds can be a hazard.[11]

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting any work.[6][10]

  • Dispose of all chemical waste according to your institution's guidelines.

Workflow Visualization

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_prep Preparation cluster_storage Storage calc Calculate Mass (e.g., 4.50 mg for 1 mL of 10 mM) weigh Weigh Powder in Fume Hood calc->weigh add_solvent Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve Vortex / Sonicate Until Dissolved add_solvent->dissolve label_tube Label Vial (Name, Conc., Date) dissolve->label_tube store Store at -80°C Protect from Light label_tube->store

Caption: Workflow for preparing this compound stock solution.

References

Investigational Application of Disperse Orange 30 as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 30 is a non-ionic azo dye, traditionally utilized in the textile industry for dyeing hydrophobic fibers such as polyester (B1180765).[1][2][3][4][5][6][7][8][9] While its primary application has been as a colorant, its molecular structure suggests potential for fluorescence, a characteristic that has been noted in the context of creating high-visibility textiles.[10] This document outlines the investigational use of this compound as a fluorescent probe for various research applications. The protocols and data presented herein are based on the general photophysical properties of similar solvatochromic and rotor-based dyes and are intended to serve as a starting point for experimental validation.

The proposed mechanism of action for this compound as a fluorescent probe is based on its hydrophobic nature and the principle of restricted intramolecular rotation (RIR). In aqueous or polar environments, it is hypothesized that the molecule exists in a state where intramolecular rotations around its chemical bonds are facile, leading to non-radiative decay of the excited state and consequently, low fluorescence. Upon partitioning into non-polar environments, such as lipid droplets or hydrophobic pockets of proteins, these rotations are sterically hindered. This restriction of intramolecular rotation is expected to favor radiative decay pathways, resulting in a significant enhancement of fluorescence intensity. This "turn-on" fluorescent response is a desirable characteristic for a probe, as it minimizes background signal and enhances sensitivity.

Potential Applications

  • Staining of Lipid Droplets: Due to its hydrophobicity, this compound is expected to preferentially accumulate in lipid-rich organelles like lipid droplets. This could enable the visualization and quantification of these structures in living or fixed cells.

  • Monitoring Protein Aggregation: The dye may exhibit enhanced fluorescence upon binding to hydrophobic patches exposed on unfolded or aggregated proteins. This property could be harnessed to develop assays for studying protein stability and aggregation kinetics, which is of significant interest in drug development and neurodegenerative disease research.

  • Sensing Environmental Polarity: The solvatochromic properties inherent to many azo dyes suggest that the emission spectrum of this compound may shift in response to changes in the polarity of its microenvironment. This could potentially be used to probe the polarity of various cellular compartments or in material science applications.

Physicochemical and Hypothetical Fluorescent Properties

A summary of the known physicochemical properties of this compound is provided below. The fluorescent properties are largely uncharacterized in a biological context and would require experimental determination.

PropertyValueReference
Chemical Name 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[11]
Synonyms C.I. 11119, Disperse Orange S-4RL[4]
Molecular Formula C₁₉H₁₇Cl₂N₅O₄[4]
Molecular Weight 450.27 g/mol [4]
CAS Number 12223-23-3[4]
Solubility Low water solubility; soluble in organic solvents like DMSO and ethanol.[3]
Hypothesized λex (max) ~450 - 480 nm (in non-polar environments)
Hypothesized λem (max) ~550 - 600 nm (in non-polar environments)
Hypothesized Quantum Yield Low in polar solvents, significantly higher in non-polar solvents or when bound to proteins.

Experimental Protocols (Investigational)

The following protocols are provided as a general guideline and will require optimization for specific experimental conditions and cell types.

Live-Cell Staining of Lipid Droplets

This protocol describes the use of this compound to stain lipid droplets in living mammalian cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (phenol red-free recommended)

  • Glass-bottom dishes or coverslips suitable for fluorescence microscopy

  • Adherent mammalian cells

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM. Vortex briefly to ensure complete mixing. It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio and to assess potential cytotoxicity.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium to reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging medium (phenol red-free is recommended to reduce autofluorescence). Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~470/40 nm, emission ~580/50 nm).

G cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilute in medium Cultured Cells Cultured Cells Stain Add Working Solution to Cells Cultured Cells->Stain Incubate Incubate 15-30 min at 37°C Stain->Incubate Wash Wash 2-3x with PBS Incubate->Wash Image Fluorescence Microscopy Wash->Image

Caption: Workflow for live-cell lipid droplet staining.
In Vitro Protein Aggregation Assay

This protocol provides a method to monitor thermally induced protein aggregation using this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Purified protein of interest

  • Quantitative PCR (qPCR) instrument with thermal ramping capability

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Protein Solution Preparation: Prepare a stock solution of the protein of interest in the assay buffer at a concentration of 1-2 mg/mL.

  • Assay Mixture Preparation: In a qPCR tube or plate, prepare the final assay mixture containing the protein (final concentration 0.1-0.5 mg/mL) and this compound (final concentration 5-20 µM) in the assay buffer. Prepare a control sample without the protein.

  • Thermal Denaturation: Place the samples in a qPCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Fluorescence Measurement: Set the instrument to acquire fluorescence readings at each temperature increment using a suitable channel (e.g., a channel that can accommodate excitation around 470 nm and emission around 580 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) can be determined from the inflection point of the sigmoidal curve, which represents the temperature at which 50% of the protein is unfolded.

G cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Protein Protein Mix Prepare Assay Mixture Protein->Mix DO30 This compound DO30->Mix Buffer Buffer Buffer->Mix qPCR qPCR Instrument Mix->qPCR Ramp Thermal Ramp (25°C to 95°C) qPCR->Ramp Measure Measure Fluorescence Ramp->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot Tm Determine Melting Temperature (Tm) Plot->Tm

Caption: Workflow for protein aggregation assay.

Signaling Pathway and Mechanism Visualization

The proposed mechanism of fluorescence activation for this compound is based on the restriction of intramolecular rotation upon binding to a hydrophobic target.

G cluster_polar Polar Environment (e.g., Cytosol) cluster_nonpolar Non-Polar Environment (e.g., Lipid Droplet) DO30_free Disperse Orange 30 (Free) Excited_free Excited State (Free) DO30_free->Excited_free Excitation DO30_bound Disperse Orange 30 (Bound) DO30_free->DO30_bound Partitioning into hydrophobic environment Rotation Intramolecular Rotation Excited_free->Rotation Quenched Low Fluorescence Rotation->Quenched Non-radiative decay Excited_bound Excited State (Bound) DO30_bound->Excited_bound Excitation Restricted Restricted Rotation Excited_bound->Restricted Fluorescence High Fluorescence Restricted->Fluorescence Radiative decay

References

Application of Disperse Orange 30 in Dye-Sensitized Solar Cells: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring novel photosensitizers for renewable energy applications, Disperse Orange 30 presents a potential, yet underexplored, candidate for use in dye-sensitized solar cells (DSSCs). This document provides a detailed overview of the theoretical application of this compound in DSSCs, including generalized experimental protocols and the expected operational principles. Due to a lack of specific published research on the use of this compound in DSSCs, the following sections are based on established principles of DSSC fabrication and operation, drawing parallels from studies on other organic dyes.

Introduction

Dye-sensitized solar cells (DSSCs) are a promising class of photovoltaic devices that offer a low-cost and environmentally friendly alternative to conventional silicon-based solar cells. The core of a DSSC is a mesoporous semiconductor electrode, typically titanium dioxide (TiO₂), coated with a monolayer of a photosensitizer dye. This dye is responsible for absorbing sunlight and initiating the process of converting light energy into electrical energy. While ruthenium-based complexes have traditionally dominated as sensitizers, research into synthetic organic dyes is expanding due to their high molar extinction coefficients, low cost, and tunable properties.

This compound (C.I. 11119) is a monoazo dye belonging to a class of compounds known for their strong light absorption in the visible spectrum. Its chemical structure, C₁₉H₁₇Cl₂N₅O₄, suggests the potential for charge transfer upon photoexcitation, a key characteristic for a DSSC sensitizer. Although primarily used in the textile industry, its chromophoric properties warrant investigation into its photovoltaic capabilities.

Principle of Operation

The fundamental working principle of a DSSC involves several key steps, as illustrated in the energy level diagram below. For a dye like this compound to be effective, its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels must be appropriately aligned with the conduction band of the semiconductor (e.g., TiO₂) and the redox potential of the electrolyte.

The process begins with the dye absorbing a photon of light, which excites an electron from its HOMO to its LUMO. This excited electron is then injected into the conduction band of the TiO₂. The injected electrons travel through the semiconductor to the external circuit, generating an electric current. The oxidized dye is subsequently regenerated by accepting an electron from a redox mediator, typically an iodide/triiodide (I⁻/I₃⁻) couple in the electrolyte. The redox mediator is, in turn, regenerated at the counter electrode, completing the circuit.

Prospective Photovoltaic Performance

As no experimental data for this compound in DSSCs is currently available, the following table presents a hypothetical structure for data presentation, populated with typical performance parameters observed for other organic dyes in DSSC applications. This serves as a template for what would be measured and reported.

PhotosensitizerOpen-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Example Organic Dye 10.6512.50.705.7
Example Organic Dye 20.7215.80.687.7

Experimental Protocols

The following are generalized, detailed protocols for the fabrication and characterization of a DSSC. These can be adapted for testing the efficacy of this compound as a novel sensitizer.

Protocol 1: Preparation of TiO₂ Photoanode
  • Substrate Cleaning: Begin with Fluorine-doped Tin Oxide (FTO) coated glass substrates. Clean the substrates by sonicating them sequentially in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • TiO₂ Paste Deposition: A compact blocking layer of TiO₂ can be deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) onto the FTO glass and annealing at 500°C for 30 minutes. Subsequently, a mesoporous layer of a commercial TiO₂ paste (e.g., P25) is applied using the doctor-blade technique.

  • Sintering: The TiO₂ coated substrate is then gradually heated in a furnace to 500°C and sintered at this temperature for 30 minutes to ensure good particle necking and removal of organic binders. After sintering, the electrode is allowed to cool down to approximately 80°C.

Protocol 2: Sensitization of the Photoanode
  • Dye Solution Preparation: Prepare a solution of this compound in a suitable organic solvent, such as ethanol, acetonitrile, or a mixture thereof. A typical concentration ranges from 0.3 to 0.5 mM.

  • Dye Adsorption: Immerse the cooled TiO₂ photoanode into the this compound solution and keep it in a sealed, dark container for 12-24 hours to allow for the adsorption of the dye onto the TiO₂ surface.

  • Rinsing: After sensitization, the photoanode is removed from the dye solution and rinsed with the same solvent used for the dye solution to remove any non-adsorbed dye molecules. The sensitized photoanode is then dried.

Protocol 3: Assembly of the DSSC
  • Counter Electrode Preparation: A platinum (Pt) counter electrode is typically prepared by depositing a thin layer of a Pt precursor (e.g., H₂PtCl₆ solution) onto another FTO glass substrate and heating it to 400°C for 20 minutes.

  • Cell Assembly: The dye-sensitized TiO₂ photoanode and the Pt counter electrode are assembled into a sandwich-type configuration, separated by a thin thermoplastic sealant (e.g., Surlyn). The sealant is melted by heating to create a sealed cell.

  • Electrolyte Injection: A redox electrolyte, commonly a solution of lithium iodide (LiI), iodine (I₂), and a tertiary amine like 4-tert-butylpyridine (B128874) (TBP) in an organic solvent such as acetonitrile, is introduced into the cell through pre-drilled holes in the counter electrode. The holes are then sealed.

Visualizations

Energy Level Diagram

The following diagram illustrates the theoretical energy levels and electron transfer processes in a DSSC sensitized with a generic organic dye like this compound. The exact HOMO and LUMO levels for this compound would need to be determined experimentally or through computational modeling.

DSSC_Energy_Levels cluster_anode Photoanode cluster_dye This compound (Hypothetical) cluster_electrolyte Electrolyte TiO2_CB TiO₂ Conduction Band (-4.0 eV) Counter_Electrode Counter Electrode TiO2_CB->Counter_Electrode 3. Electron Transport (External Circuit) TiO2_VB TiO₂ Valence Band (-7.2 eV) Dye_LUMO LUMO (e.g., -3.5 eV) Dye_LUMO->TiO2_CB 2. Electron Injection Dye_HOMO HOMO (e.g., -5.5 eV) Dye_HOMO->Dye_LUMO 1. Light Absorption (hν) Redox I⁻/I₃⁻ Redox Potential (-4.8 eV) Redox->Dye_HOMO 4. Dye Regeneration Counter_Electrode->Redox 5. Electrolyte Regeneration

Caption: Hypothetical energy level diagram for a this compound-sensitized solar cell.

Experimental Workflow

This diagram outlines the key steps in the fabrication of a dye-sensitized solar cell.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly A1 FTO Substrate Cleaning A2 TiO₂ Paste Deposition A1->A2 A3 Sintering A2->A3 B2 TiO₂ Electrode Immersion A3->B2 B1 Dye Solution Preparation (this compound) B1->B2 C2 Assemble Electrodes B2->C2 C1 Counter Electrode Preparation C1->C2 C3 Electrolyte Injection C2->C3 D1 Photovoltaic Testing C3->D1 Characterization

Caption: Workflow for the fabrication of a dye-sensitized solar cell.

Conclusion and Future Directions

While this compound is an intriguing candidate for DSSC applications due to its chemical nature, a significant research gap exists. To fully assess its potential, systematic studies are required to determine its key photophysical and electrochemical properties, including its absorption spectrum, molar extinction coefficient, and HOMO/LUMO energy levels. Experimental work should focus on optimizing the dye loading, choice of solvent, and electrolyte composition to maximize the power conversion efficiency. Computational studies using Density Functional Theory (DFT) could also provide valuable insights into its electronic structure and suitability as a photosensitizer. The protocols and frameworks provided here offer a starting point for researchers to embark on the evaluation of this compound and other novel organic dyes for next-generation solar energy conversion.

Troubleshooting & Optimization

Improving the solubility of Disperse Orange 30 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Orange 30

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and detailed protocols for improving the aqueous solubility of this compound (DO30). Given its hydrophobic nature, achieving a stable and effective concentration in aqueous media is a common challenge in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water low?

This compound (CI 11119) is a non-ionic, synthetic monoazo dye characterized by a molecular structure lacking strong hydrophilic groups.[1][2] Its structure is largely hydrophobic, meaning it does not readily form favorable interactions with polar water molecules, leading to very poor aqueous solubility. It is primarily designed to dye hydrophobic fibers like polyester (B1180765) from a fine aqueous dispersion at elevated temperatures.[1][3]

Q2: What is the typical solubility of this compound in aqueous solutions?

Q3: How do temperature and pH affect the solubility and stability of this compound?

  • Temperature: Increasing the temperature significantly enhances the solubility of disperse dyes.[7][8] For dyeing processes, temperatures are often raised to 130°C to swell polyester fibers and increase the rate of dye dissolution and diffusion.[9] In a laboratory setting, warming the solution can help dissolve more dye, but researchers should be cautious of potential degradation at prolonged high temperatures.[10]

  • pH: this compound is most stable in a weakly acidic medium, typically between pH 4 and 7.[2][11] The optimal pH for dyeing applications is often cited as 4.5 to 5.5, a range where the dye structure remains stable and dye exhaustion is satisfactory.[12] Deviating significantly from this range, especially towards alkaline conditions, can cause hydrolysis of functional groups (like esters or cyano groups) on some disperse dyes, leading to color changes and instability.[12]

Q4: What is the role of surfactants and dispersing agents?

Surfactants and dispersing agents do not typically increase the true solubility of the dye molecule itself. Instead, they facilitate the formation of a stable dispersion of fine dye particles in water, a process often called "solubilization."[9] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules assemble into micelles. The hydrophobic dye particles are then encapsulated within the hydrophobic core of these micelles, allowing them to be stably dispersed in the aqueous medium.[9]

Q5: Can physical methods like ultrasonication improve the dispersion of this compound?

Yes. Disperse dyes in their solid form consist of agglomerates of particles. Physical methods are crucial for breaking these down to increase the surface area available for dissolution. Ultrasonication uses high-frequency sound waves to create cavitation, which effectively breaks apart these agglomerates, leading to a finer and more uniform particle size distribution. This results in a more stable dispersion and a faster rate of dissolution.

Q6: What is cyclodextrin (B1172386) complexation and how can it enhance solubility?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[13] They can encapsulate poorly water-soluble "guest" molecules, like this compound, into their central cavity. This forms a new, water-soluble "inclusion complex."[13][14] The hydrophilic shell of the cyclodextrin masks the hydrophobic dye, significantly increasing its apparent solubility and stability in aqueous solutions. β-cyclodextrin is commonly used for this purpose.[13][14]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[6]
C.I. Name This compound (11119)[2]
CAS Number 12223-23-3 / 5261-31-4[2][15][16]
Molecular Formula C₁₉H₁₇Cl₂N₅O₄[2][3]
Molecular Weight 450.27 g/mol [2][6]
Appearance Orange to brown powder[2][11]
Optimal pH Range 4.0 - 7.0 (Weakly Acidic)[2][11]

Table 2: Summary of Factors Influencing Aqueous Dispersibility

FactorEffect on Solubility/DispersionKey Considerations
Increasing Temperature Significantly increases solubility and rate of dissolution.Risk of dye degradation at excessively high temperatures. Essential for dyeing synthetic fibers.[7][10]
pH Adjustment Optimal stability and performance in weakly acidic conditions (pH 4.5-5.5).Alkaline pH can cause hydrolysis and color change in some disperse dyes.[12]
Surfactants Increases apparent solubility by forming micelles that encapsulate the dye.Effectiveness depends on surfactant type (anionic, cationic, non-ionic) and concentration (must be above CMC).[9]
Particle Size Reduction Smaller particles provide a larger surface area, leading to faster dissolution.Achieved through methods like milling or ultrasonication.[1]
Cyclodextrin Forms water-soluble inclusion complexes, significantly increasing apparent solubility.Stoichiometry of dye-to-cyclodextrin is important for efficient complexation.[13][14]
High Salt Concentration Can decrease solubility due to the "salting out" effect.Use minimal necessary salt concentrations in buffers to avoid dye precipitation.[10]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Precipitate forms in the aqueous solution after preparation. 1. Dye concentration is above its solubility limit at the current temperature. 2. pH of the solution is outside the optimal range (4.5-5.5). 3. "Salting out" effect due to high electrolyte concentration in the buffer.[10] 4. Aggregation of dye particles over time.1. Gently warm the solution while stirring.[10] 2. Adjust the pH to ~5.0 using dilute acetic acid.[12] 3. Reduce the salt concentration or use a co-solvent if experimentally permissible.[10] 4. Add a suitable dispersing agent or surfactant. Briefly sonicate the solution to break up aggregates.
Inconsistent absorbance readings (UV-Vis) between samples. 1. Incomplete dissolution or unstable dispersion. 2. Settling of dye particles before or during measurement. 3. Temperature fluctuations affecting solubility.1. Ensure a consistent preparation protocol is followed for all samples (e.g., same sonication time, temperature, pH). 2. Gently invert the cuvette immediately before measurement to ensure homogeneity. 3. Allow all solutions to equilibrate to the same temperature before measurement.
Low color yield or uneven results in application (e.g., dyeing, cell staining). 1. Poor dye dispersion leading to low availability of molecular dye. 2. Incorrect pH or temperature for the specific application. 3. Presence of interfering ions or substances in the medium.1. Improve the dispersion method: increase sonication time, add a dispersing agent, or use a solubility enhancement technique like cyclodextrin complexation. 2. Optimize the pH to 4.5-5.5 and ensure the temperature is appropriate for the process (e.g., >100°C for polyester dyeing).[12] 3. Use deionized or distilled water and high-purity reagents.

Visualizations of Experimental Workflows

G Diagram 1: Troubleshooting Workflow for DO30 Solubility start Initial State: Poor DO30 Solubility in Water prep Prepare Initial Dispersion: 1. Weigh DO30 Powder 2. Add to Aqueous Medium 3. Stir/Vortex start->prep observe Observe Solution: Precipitation or Instability? prep->observe path_ph Adjust pH to 4.5-5.5 with Acetic Acid observe->path_ph Yes path_temp Increase Temperature (e.g., 40-60°C with stirring) observe->path_temp Yes path_surfactant Add Surfactant / Dispersant (e.g., Lignosulfonate, Non-ionic) observe->path_surfactant Yes path_cd Use Cyclodextrin (Form Inclusion Complex) observe->path_cd Yes path_sonic Apply Physical Method (Ultrasonication) observe->path_sonic Yes end_stable Result: Stable Aqueous Dispersion or Solubilized Complex observe->end_stable No path_ph->end_stable path_temp->end_stable path_surfactant->end_stable path_cd->end_stable path_sonic->end_stable

Caption: Troubleshooting workflow for improving this compound solubility.

G Diagram 2: Mechanisms of Solubility Enhancement cluster_0 Surfactant-Mediated Solubilization cluster_1 Cyclodextrin Inclusion Complexation do30_a DO30 Aggregate (Insoluble) solubilized DO30 Solubilized in Micelle Core do30_a->solubilized surfactant Surfactant Monomers micelle Micelle Formation surfactant->micelle > CMC micelle->solubilized Encapsulation do30_b DO30 Molecule (Hydrophobic) process Co-precipitation or Kneading Method do30_b->process cd β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->process complex Water-Soluble DO30-CD Complex process->complex

Caption: Mechanisms of two common methods for enhancing aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Dispersion

This protocol describes a basic method for creating a working dispersion of this compound for general experimental use.

  • Preparation:

    • Accurately weigh 10 mg of this compound powder.

    • Create a smooth, lump-free paste by adding a few drops of deionized water and mixing thoroughly with a glass rod.

  • Dispersion:

    • Transfer the paste to a volumetric flask (e.g., 100 mL).

    • Gradually add deionized water while stirring to bring the volume up to the mark.

    • Adjust the pH to 4.5-5.5 using 0.1 M acetic acid.

  • Homogenization:

    • Place the flask in an ultrasonic bath for 15-30 minutes to break down particle agglomerates and create a fine, homogenous dispersion.

    • The resulting dispersion should be used promptly as particles may settle over time.

Protocol 2: Solubility Enhancement using β-Cyclodextrin (Kneading Method)

This method creates a water-soluble inclusion complex of this compound.

  • Molar Calculation:

    • Determine the molar ratio for complexation (commonly 1:1 or 1:2 dye-to-cyclodextrin).

    • Calculate the required mass of this compound (MW: 450.27 g/mol ) and β-Cyclodextrin (MW: ~1135 g/mol ).

  • Complexation:

    • Place the weighed β-cyclodextrin into a mortar.

    • Add a small amount of water to form a consistent paste.

    • Gradually add the weighed this compound powder to the paste.

    • Knead the mixture thoroughly for 30-45 minutes.

  • Drying and Storage:

    • Dry the resulting paste in an oven at 50-60°C until a constant weight is achieved.

    • Grind the dried complex into a fine powder using a pestle and mortar.

    • The resulting powder can be dissolved in water to form a solution.

Protocol 3: Quantitative Measurement using UV-Vis Spectrophotometry

This protocol allows for the quantification of this compound in a solution.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a dilute solution (a peak around 450 nm is expected).[17] Set the instrument to this wavelength for all subsequent measurements.

  • Preparation of Standards:

    • Prepare a concentrated stock solution of this compound in a suitable solvent where it is fully soluble (e.g., DMSO or acetone).

    • Perform a series of precise serial dilutions of the stock solution into the aqueous buffer/medium of your choice to create a set of standards with known concentrations (e.g., 1, 2, 5, 10, 15 mg/L).

  • Calibration Curve:

    • Use the aqueous buffer/medium as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + b) and the R² value (should be >0.99 for a good fit).

  • Sample Measurement:

    • Prepare your experimental sample. If it is highly concentrated, dilute it with the blank solution to ensure its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of your sample.

    • Use the equation from the calibration curve to calculate the concentration of this compound in your sample. Remember to account for any dilution factors.

References

Technical Support Center: Preventing Aggregation of Disperse Orange 30 in Dye Baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the aggregation of Disperse Orange 30 in dye baths.

Troubleshooting Guide

Aggregation of this compound can lead to a variety of dyeing issues, including color spots, uneven shades, and reduced color yield.[1][2] This guide provides a systematic approach to identifying and resolving common problems.

Problem Potential Cause Recommended Solution
Uneven Shade or Streaking - Poor dye dispersion- Incorrect particle size- Uneven liquor circulation- Ensure proper dispersion of the dye powder before adding to the dye bath.- Utilize a high-quality dispersing agent.- Optimize the agitation and circulation speed of the dyeing machine.[1]
Color Spots or Stains - Dye aggregation or sedimentation- Incompatible chemicals in the dye bath- Add a suitable dispersing agent to the dye bath.- Check the compatibility of all auxiliaries before use.- Ensure the dye is fully dissolved and dispersed before adding the fabric.[3]
Poor Color Fastness - Inadequate dye penetration- Incorrect pH of the dye bath- Use a leveling agent to promote even dye uptake.- Maintain the pH of the dye bath between 4 and 7.[4][5]- Ensure a sufficiently high dyeing temperature is reached to swell the fibers.[6]
Inconsistent Color Between Batches - Variations in water hardness- Presence of metal ions (e.g., copper, iron)- Use deionized or softened water for the dye bath.- Add a sequestering agent to chelate metal ions that can affect the dye's color.[4]
Foaming in the Dye Bath - High turbulence in jet dyeing machines- Interaction of auxiliaries- Use a suitable defoamer.- Select auxiliaries with low foaming properties.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation?

A1: The aggregation of this compound is primarily caused by several factors:

  • High Temperature: While high temperatures are necessary for dyeing polyester, they can also increase the kinetic energy of dye particles, leading to more frequent collisions and aggregation.[7]

  • Incorrect pH: The optimal pH range for dyeing with this compound is between 4 and 7.[4][5] Deviations from this range can alter the surface charge of the dye particles, promoting aggregation.

  • Water Hardness: The presence of divalent cations like calcium and magnesium in hard water can neutralize the stabilizing negative charges on the surface of the dye particles, leading to aggregation.[6]

  • Presence of Metal Ions: Copper and iron ions can form complexes with the dye molecules, affecting both color and dispersion stability.[4]

  • Poor Quality Dye: Dyes with a wide particle size distribution or impurities are more prone to aggregation.[8]

  • Inadequate Dispersing Agent: Insufficient or an inappropriate type of dispersing agent will fail to adequately stabilize the dye particles.[9]

Q2: What are dispersing agents and how do they prevent aggregation?

A2: Dispersing agents are surfactants that adsorb onto the surface of the fine dye particles, preventing them from coming together and forming larger aggregates.[9] They achieve this through two primary mechanisms:

  • Electrostatic Repulsion: Anionic dispersing agents impart a negative charge to the dye particles, causing them to repel each other.

  • Steric Hindrance: Polymeric dispersing agents form a physical barrier around the dye particles, preventing them from approaching each other too closely.

Commonly used dispersing agents for disperse dyes include:

  • Lignosulfonates: Anionic dispersants derived from lignin.[10][11]

  • Naphthalene Sulfonate Formaldehyde Condensates: Anionic dispersants with good thermal stability.[12][13]

  • Polyacrylates: Anionic polymeric dispersants.[14][15]

The general efficiency of these dispersing agents is often in the order of Lignosulfonate > Naphthalene Sulfonate > Polyacrylate, though the optimal choice depends on the specific dye and dyeing conditions.[10]

Q3: What is the recommended procedure for preparing a stable this compound dye bath?

A3: To prepare a stable dye bath, follow these steps:

  • Weigh the required amount of this compound powder.

  • Create a paste by adding a small amount of water (at around 30°C) and the dispersing agent. Stir until a smooth, lump-free paste is formed.[16]

  • Gradually add more water to the paste while stirring continuously to form a stock dispersion.

  • Add the stock dispersion to the dye bath containing the required amount of water and other auxiliaries like a pH buffer (e.g., acetic acid to maintain pH 4-7) and a sequestering agent if using hard water.[4][5]

  • Circulate the dye bath for a few minutes to ensure homogeneity before introducing the textile material.

Q4: How can I test the dispersion stability of my this compound dye bath?

A4: A common and effective method is the filter paper test:[8][16]

  • Prepare a dye liquor at the desired concentration (e.g., 10 g/L).

  • Adjust the pH to the target value (e.g., 5 with acetic acid).

  • Take a known volume (e.g., 400 mL) and heat it to the dyeing temperature (e.g., 130°C) in a high-temperature dyeing machine for a set time (e.g., 1 hour).

  • After cooling, filter the dye liquor through a filter paper (e.g., Whatman No. 2).

  • Observe the filter paper for any dye spots or residue. A clean filter paper with no visible particles indicates good dispersion stability.

Experimental Protocols

Protocol 1: Evaluation of Dispersing Agent Effectiveness by Particle Size Analysis

Objective: To quantitatively compare the effectiveness of different dispersing agents in preventing the aggregation of this compound.

Materials:

  • This compound dye

  • Dispersing agents (e.g., Lignosulfonate, Naphthalene Sulfonate Formaldehyde Condensate, Polyacrylate)

  • Deionized water

  • pH buffer (acetic acid/sodium acetate)

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Preparation of Stock Dispersions: a. Prepare a 1 g/L stock dispersion of this compound in deionized water. b. Prepare separate 1 g/L stock solutions of each dispersing agent.

  • Sample Preparation: a. For each dispersing agent, prepare a series of samples containing a fixed concentration of this compound (e.g., 0.1 g/L) and varying concentrations of the dispersing agent (e.g., 0.05, 0.1, 0.2, 0.5 g/L). b. Prepare a control sample with only this compound. c. Adjust the pH of all samples to 5.0 using the pH buffer.

  • Particle Size Measurement: a. Before heating, measure the particle size distribution of each sample using the particle size analyzer. b. Heat the samples to a typical dyeing temperature (e.g., 130°C) for 60 minutes in sealed vials. c. Cool the samples to room temperature. d. Re-measure the particle size distribution of each heated sample.

  • Data Analysis: a. Compare the average particle size and polydispersity index (PDI) of the samples before and after heating. b. A smaller increase in particle size and a lower PDI after heating indicate a more effective dispersing agent.

Expected Outcome: A table summarizing the particle size data for different dispersing agents at various concentrations, allowing for a direct comparison of their stabilizing effects.

Protocol 2: Assessment of Dye Bath Stability by Zeta Potential Measurement

Objective: To evaluate the electrostatic stability of this compound dispersions in the presence of different anionic dispersing agents.

Materials:

  • This compound dye

  • Anionic dispersing agents (e.g., Lignosulfonate, Naphthalene Sulfonate Formaldehyde Condensate)

  • Deionized water

  • pH meter

  • Zeta potential analyzer

Procedure:

  • Sample Preparation: a. Prepare a series of dispersions of this compound (e.g., 0.1 g/L) with varying concentrations of each anionic dispersing agent (e.g., 0.05, 0.1, 0.2 g/L). b. Prepare a control sample with only this compound. c. Adjust the pH of the samples to a range of values (e.g., 4, 5, 6, 7) using dilute acetic acid or sodium hydroxide.

  • Zeta Potential Measurement: a. Calibrate the zeta potential analyzer according to the manufacturer's instructions. b. Measure the zeta potential of each sample at room temperature.

  • Data Analysis: a. Plot the zeta potential as a function of pH for each dispersing agent concentration. b. A more negative zeta potential (typically below -30 mV) indicates a more stable dispersion due to strong electrostatic repulsion between particles.

Expected Outcome: A table and corresponding graphs illustrating the effect of different dispersing agents and pH on the zeta potential of this compound particles.

Dispersing Agent Concentration (g/L) Zeta Potential at pH 5 (mV) Stability Prediction
None (Control)0-15Prone to Aggregation
Lignosulfonate0.1-35Stable
Naphthalene Sulfonate0.1-32Stable
Polyacrylate0.1-28Moderately Stable

Note: The values in the table are illustrative and would be replaced with actual experimental data.

Visualizations

Experimental_Workflow_Particle_Size cluster_prep Preparation cluster_samples Sample Formulation cluster_measurement Measurement cluster_analysis Analysis Dye_Dispersion Prepare this compound Stock Dispersion Mix_Samples Mix Dye and Dispersant at Various Ratios Dye_Dispersion->Mix_Samples Dispersant_Solutions Prepare Dispersant Stock Solutions Dispersant_Solutions->Mix_Samples Adjust_pH Adjust pH to 5.0 Mix_Samples->Adjust_pH Initial_PS Measure Initial Particle Size Adjust_pH->Initial_PS Heating Heat Samples (130°C, 60 min) Initial_PS->Heating Final_PS Measure Final Particle Size Heating->Final_PS Compare_Data Compare Particle Size Before and After Heating Final_PS->Compare_Data Evaluate Evaluate Dispersant Effectiveness Compare_Data->Evaluate

Caption: Workflow for evaluating dispersing agent effectiveness using particle size analysis.

Troubleshooting_Logic cluster_dispersion Dispersion Issues cluster_params Parameter Issues cluster_water Water Quality Issues cluster_aux Auxiliary Issues Dyeing_Problem Dyeing Problem Observed (e.g., Color Spots, Uneven Shade) Check_Dispersion Check Dye Dispersion Stability (Filter Paper Test) Dyeing_Problem->Check_Dispersion Check_Parameters Review Dyeing Parameters Dyeing_Problem->Check_Parameters Check_Water Analyze Water Quality Dyeing_Problem->Check_Water Check_Auxiliaries Verify Auxiliary Compatibility Dyeing_Problem->Check_Auxiliaries Dispersion_Fails Dispersion Test Fails Check_Dispersion->Dispersion_Fails Incorrect_pH Incorrect pH Check_Parameters->Incorrect_pH Incorrect_Temp Incorrect Temperature Profile Check_Parameters->Incorrect_Temp Hard_Water Hard Water Detected Check_Water->Hard_Water Metal_Ions Metal Ions Present Check_Water->Metal_Ions Incompatible Incompatible Auxiliaries Check_Auxiliaries->Incompatible Increase_Dispersant Increase Dispersant Concentration Dispersion_Fails->Increase_Dispersant Action Change_Dispersant Change Dispersing Agent Dispersion_Fails->Change_Dispersant Alternative Solution Problem Resolved Increase_Dispersant->Solution Change_Dispersant->Solution Adjust_pH Adjust pH to 4-7 Incorrect_pH->Adjust_pH Action Adjust_pH->Solution Optimize_Temp Optimize Heating Rate Incorrect_Temp->Optimize_Temp Action Optimize_Temp->Solution Use_Softener Use Water Softener/Deionized Water Hard_Water->Use_Softener Action Use_Softener->Solution Add_Sequesterant Add Sequestering Agent Metal_Ions->Add_Sequesterant Action Add_Sequesterant->Solution Test_Compatibility Perform Compatibility Test Incompatible->Test_Compatibility Action Test_Compatibility->Solution

Caption: Logical workflow for troubleshooting this compound aggregation issues.

References

Technical Support Center: Polyester Dyeing with Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers and scientists experiencing uneven dyeing issues with Disperse Orange 30 on polyester (B1180765) substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven dyeing or shade variation when using this compound on polyester?

Uneven dyeing of polyester with disperse dyes like this compound is a frequent issue stemming from several factors throughout the dyeing process. The primary causes can be categorized as follows:

  • Improper Dye Dispersion: Disperse dyes have low water solubility and must be finely dispersed in the dyebath. If the dye particles aggregate due to poor quality dispersing agents or incorrect preparation, it can lead to spotting and uneven color.[1][2]

  • Inadequate Pre-treatment: The polyester fabric must be thoroughly cleaned to remove any oils, sizing agents, or other impurities.[3] Residual contaminants can hinder the dye's ability to penetrate the fiber uniformly, causing patchy dyeing.[4][5]

  • Process Parameter Deviations:

    • Temperature: The rate of heating and the final dyeing temperature are critical. A rapid temperature rise can cause the dye to rush onto the fiber surface too quickly, preventing level dyeing.[6] Inconsistent temperature control within the dyeing machine can also lead to variations in shade.[3][7]

    • pH Control: The pH of the dyebath should be maintained in a slightly acidic range, typically between 4.5 and 5.5, to ensure dye stability and optimal exhaustion.[8] Deviations outside this range can lead to dye hydrolysis and color changes.[9][10]

    • Circulation: Uneven circulation of the dye liquor through the fabric can result in streaky or patchy dyeing. This can be caused by overloading the machine or issues with the pump.[1][5]

  • Poor Dye Migration: Leveling agents are added to promote dye migration, which allows dye molecules to move from areas of high concentration to areas of lower concentration on the fiber, resulting in a more even shade.[2][11] Insufficient or improper selection of a leveling agent can lead to unlevel results.

  • Oligomers: Polyester fibers contain low molecular weight polymers called oligomers. During high-temperature dyeing, these can migrate to the fiber surface and the dyebath, causing spots and deposits on both the fabric and equipment.[4][6]

Q2: How does the pH of the dyebath affect dyeing polyester with this compound?

The pH of the dyebath is a critical parameter for ensuring the stability of the disperse dye and the polyester fiber. For most disperse dyes, including this compound, the dyeing process is carried out in a slightly acidic medium, typically with a pH of 4.5 to 5.5.[8]

  • Dye Stability: Many disperse dyes can undergo hydrolysis under alkaline (pH > 6) or strongly acidic conditions, especially at the high temperatures used for polyester dyeing.[9][10] This degradation can lead to a change in shade and a loss of color depth.[10]

  • Fiber Integrity: While polyester fibers are resistant to dilute acids, alkaline conditions can cause hydrolysis of the fiber surface.

  • Optimal Performance: Maintaining the recommended acidic pH ensures that the dye remains stable and the color yield is maximized.[8][12][13]

Q3: What role do dispersing and leveling agents play in achieving a level dyeing?

Dispersing and leveling agents are essential auxiliaries for achieving a uniform and level dyeing on polyester with disperse dyes.

  • Dispersing Agents: Since disperse dyes are sparingly soluble in water, they exist as fine particles in the dyebath. Dispersing agents surround these dye particles, preventing them from clumping together (agglomeration).[2] A stable dispersion is crucial for preventing dye spots and ensuring a consistent shade.[1][11]

  • Leveling Agents (or Carriers): These chemicals facilitate the even absorption of the dye onto the polyester fibers. They work by:

    • Slowing down the initial rate of dye uptake, allowing the dye to be distributed more evenly.[2]

    • Promoting the migration of dye molecules from one part of the fiber to another during the high-temperature phase of dyeing.[11][14] This helps to correct any initial unevenness in dye absorption.

Q4: Can thermal migration after dyeing cause problems?

Yes, thermal migration is a significant issue that can affect the final quality and fastness of the dyed fabric. It occurs during post-dyeing heat treatments like drying or heat-setting at temperatures above 130°C.[15][16]

Under these conditions, some dye molecules can move from the interior of the polyester fiber back to the surface.[17][18] This can lead to:

  • A change in the fabric's shade.

  • Reduced color fastness, particularly to rubbing (crocking) and washing.[15][18]

  • Staining of other materials that come into contact with the fabric.[18]

The tendency for thermal migration is influenced by the specific dye's properties, the depth of the shade, and the presence of residual surfactants or finishing agents on the fabric surface.[15][19]

Data and Protocols

Table 1: Technical Properties and Fastness of this compound
PropertyRating/ValueSource(s)
Common Names Disperse Yellow Brown 2RFL, Disperse Orange SE-GL[20]
Molecular Formula C19H17Cl2N5O4[13][20][21]
Recommended Dyeing pH 4 - 7[12][13]
Light Fastness (Xenon) 6[20]
Washing Fastness 5[20]
Sublimation Fastness 5[20]
Rubbing Fastness 5[20]
(Fastness ratings are typically on a scale of 1 to 5, with 5 being excellent. Lightfastness is often rated on a scale of 1 to 8)
Table 2: Typical High-Temperature Dyeing Parameters for Polyester
ParameterRecommended Value/RangeNotesSource(s)
Liquor Ratio 1:10 to 1:20The ratio of the weight of the goods to the volume of the dye liquor.[8]
pH 4.5 - 5.5Adjusted with a non-volatile acid like acetic acid.[8]
Dispersing Agent 0.5 - 1.0 g/LHelps keep the dye evenly dispersed in the bath.[4][6]
Leveling Agent 0.5 - 1.0 g/LPromotes even dye uptake and migration.[4][14]
Starting Temperature 50 - 60°CAdd chemicals and circulate before adding dye.[8]
Heating Rate 1 - 2°C / minuteA controlled, slow rate is crucial for levelness.[22]
Dyeing Temperature 130 - 135°CHeld at this temperature to allow dye to penetrate the fiber.[17]
Dyeing Time 30 - 60 minutesTime at maximum temperature, dependent on shade depth.[22]
Cooling Rate 1.5 - 2°C / minuteSlow cooling helps prevent shocking and creasing.[22]
Reduction Clearing 70 - 80°CPerformed after dyeing to remove surface dye and improve fastness.[22]

Experimental Protocol: High-Temperature/High-Pressure (HT/HP) Dyeing of Polyester

This protocol outlines a standard laboratory procedure for dyeing a 10g polyester fabric sample with this compound.

1. Pre-treatment (Scouring):

  • Prepare a scouring bath with a 1:20 liquor ratio containing 1.0 g/L non-ionic detergent.

  • Immerse the polyester fabric in the bath.

  • Raise the temperature to 70°C and hold for 20 minutes.

  • Rinse the fabric thoroughly with hot water, then cold water, and allow it to dry.

2. Dyebath Preparation:

  • Calculate the required amounts of dye and chemicals based on the weight of the fabric (e.g., for a 1% depth of shade on 10g fabric, use 0.1g of dye).

  • Make a paste of the this compound dye with a small amount of water. Add this paste to the dyebath with continuous stirring to ensure it is well dispersed.

  • Add the required auxiliaries to the dyebath (e.g., 1.0 g/L dispersing agent, 1.0 g/L leveling agent).

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[8]

  • Add water to achieve the final liquor ratio (e.g., 1:10, for 10g fabric use 100mL total volume).

3. Dyeing Cycle:

  • Place the scoured polyester fabric into the dyeing vessel.

  • Start the dyeing machine at 50-60°C and run for 10 minutes to ensure the fabric is fully wetted and chemicals are distributed.[8]

  • Raise the temperature to 130°C at a rate of 1.5°C/minute.[22]

  • Hold the temperature at 130°C for 45-60 minutes.[22]

  • Cool the bath down to 80°C at a rate of 2°C/minute.[8][22]

4. Post-treatment (Reduction Clearing):

  • Drain the dyebath.

  • Prepare a new bath at a 1:20 liquor ratio containing 2 g/L caustic soda, 2 g/L sodium hydrosulfite, and 1 g/L non-ionic detergent.

  • Treat the dyed fabric in this bath at 70-80°C for 20 minutes to remove unfixed dye from the surface.[22]

  • Rinse the fabric with hot water, followed by a neutralizing rinse (e.g., with dilute acetic acid), and finally a cold water rinse until the water runs clear.[3]

  • Dry the fabric.

Visual Troubleshooting Guides

Troubleshooting Workflow for Uneven Dyeing

TroubleshootingWorkflow Start Uneven Dyeing Observed Check_Pretreatment Was fabric properly scoured? (Oils, sizes removed) Start->Check_Pretreatment Check_Dispersion Was dye dispersion stable? (No spots, aggregation) Start->Check_Dispersion Check_Parameters Were process parameters correct? (Temp, pH, Time) Start->Check_Parameters Check_Auxiliaries Were correct auxiliaries used? (Dispersing/Leveling Agents) Start->Check_Auxiliaries Solution_Pretreatment Re-scour fabric. Ensure thorough cleaning. Check_Pretreatment->Solution_Pretreatment No Solution_Dispersion Improve dye pasting. Use high-quality dispersing agent. Check_Dispersion->Solution_Dispersion No Solution_Parameters Calibrate equipment. Slow heating rate. Verify pH. Check_Parameters->Solution_Parameters No Solution_Auxiliaries Select appropriate leveling agent. Optimize concentrations. Check_Auxiliaries->Solution_Auxiliaries No End Level Dyeing Achieved Solution_Pretreatment->End Solution_Dispersion->End Solution_Parameters->End Solution_Auxiliaries->End

Caption: A logical workflow for diagnosing and resolving common causes of uneven polyester dyeing.

General Polyester Dyeing Process Workflow

DyeingProcess cluster_prep Preparation cluster_dyeing Dyeing Cycle (High Temp) cluster_post Post-Treatment Scouring 1. Fabric Scouring (Cleaning) Bath_Prep 2. Dyebath Preparation (Dye, Auxiliaries, pH Adjust) Scouring->Bath_Prep Load_Fabric 3. Load Fabric & Wet Out (50-60°C) Bath_Prep->Load_Fabric Heat_Up 4. Ramp Temperature (1-2°C/min to 130°C) Load_Fabric->Heat_Up Dyeing 5. Hold at Temperature (130°C for 30-60 min) Heat_Up->Dyeing Cool_Down 6. Cool Down (to 80°C) Dyeing->Cool_Down Reduction_Clear 7. Reduction Clearing (Remove surface dye) Cool_Down->Reduction_Clear Rinse_Dry 8. Rinse & Dry Reduction_Clear->Rinse_Dry Final_Product Dyed Fabric Rinse_Dry->Final_Product

Caption: A step-by-step workflow illustrating the high-temperature polyester dyeing process.

References

Technical Support Center: Disperse Orange 30 Dyeing Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Disperse Orange 30. Our aim is to help you optimize your dyeing experiments by providing clear, data-driven information and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound?

A1: The optimal pH for dyeing with this compound is in the acidic range, typically between 4.0 and 5.5.[1][2][3] Research indicates that the highest dye adsorption for this compound on polyester (B1180765) is achieved at a pH of 4.5.[4] Maintaining this pH is crucial for satisfactory dye exhaustion and stability.[1][2] Acetic acid is commonly used to control the pH of the dyebath.[1][2]

Q2: What is the recommended temperature for dyeing with this compound?

A2: For polyester fibers, the high-temperature (HT) dyeing method is recommended, with a dyeing temperature of around 130°C.[5][6] This high temperature is necessary to swell the polyester fibers, allowing the disperse dye to penetrate the fiber structure.[7] The rate of dyeing for polyester is very low below 100°C.[8] For the thermosol dyeing method, temperatures can range from 180°C to 220°C.[5]

Q3: What are the common causes of uneven dyeing?

A3: Uneven dyeing, or a lack of levelness, can be caused by several factors:

  • Poor dye dispersion: If the dye is not properly dispersed, it can lead to aggregation and color spots.[9]

  • Incorrect temperature control: A rapid rise in temperature can cause the dye to rush onto the fiber surface, resulting in poor leveling.[10]

  • Inadequate pH control: Deviations from the optimal pH range can affect the dye's stability and uptake rate.[10]

  • Improper fabric preparation: Residual oils, sizing agents, or other impurities on the fabric can hinder uniform dye penetration.[10]

  • Poor liquor circulation: Uneven flow of the dyebath can lead to streaky or patchy dyeing.[9]

Q4: How can I improve the colorfastness of my dyed fabric?

A4: Poor colorfastness (to washing, rubbing, or light) is often a result of inadequate dye penetration or improper after-treatment.[9] To improve fastness:

  • Ensure the dyeing temperature is high enough and the time is sufficient for the dye to diffuse into the fiber.

  • Perform a "reduction clearing" after-treatment. This process removes unfixed dye from the fiber surface. A typical reduction clearing bath contains sodium hydroxide (B78521) and sodium hydrosulfite.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Uneven Shade or Streaking Poor dye dispersion or incorrect particle size.[9]Ensure the dye is properly pasted with a dispersing agent before adding to the dyebath. Use a high-quality dispersing agent.
Rapid temperature rise.[10]Control the heating rate, especially between 80°C and 130°C. A slower rise allows for better dye migration and leveling.[10]
Inadequate liquor circulation.[9]Ensure proper agitation and circulation of the dyebath.
Poor Color Fastness Incomplete dye fixation.Increase the dyeing time or temperature to ensure full penetration of the dye into the fiber.
Unfixed dye on the fiber surface.Perform a thorough reduction clearing after dyeing to remove surface dye.[7]
Dye Spots or Aggregation Poor dye solubility or dispersion.[11]Use a high-quality dye and an effective dispersing agent. Ensure the dye is fully dispersed before starting the dyeing process.[11]
Incompatible chemicals in the dyebath.[11]Check the compatibility of all auxiliaries (e.g., leveling agents, defoamers) before use.[11]
Presence of oligomers.[12]Clean the dyeing machine regularly to remove oligomer deposits. Use an anti-oligomer agent if necessary.[12]
Light or Pale Shade Insufficient dye uptake.[10]Verify the dyeing temperature reached and was held at the recommended level (typically 130°C).[10] Check that the pH of the dyebath is within the optimal range (4.5-5.5).[10]
Foaming High turbulence in the dyeing machine.[12]Use a suitable, stable defoamer.[11]

Quantitative Data Summary

The following tables summarize the effect of pH and temperature on the adsorption of this compound on polyester.

Table 1: Effect of pH on Dye Adsorption

pHRelative Dye Adsorption
3.0Lower
4.0Increasing
4.5 Highest [4]
5.0Decreasing
6.0Lower

Note: This table is based on the finding that the highest adsorption is at pH 4.5. The relative adsorption at other pH values is inferred from the typical behavior of disperse dyes on polyester.

Table 2: Effect of Temperature on Thermodynamic Parameters of Dyeing

Temperature (°C)Partition Coefficient (K)Standard Affinity (-Δμ°) (kJ/mol)
903.934.13
1003.463.85
1103.123.63

Data extracted from a study on the adsorption behavior of this compound on polyester.[4] The decreasing partition coefficient with increasing temperature indicates an exothermic adsorption process.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines the standard procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure dyeing machine.

1. Pre-treatment of Fabric:

  • Scour the polyester fabric in a solution containing a non-ionic detergent (e.g., 2 g/L) and sodium carbonate (e.g., 1 g/L).[13]

  • Heat to 70°C and hold for 60-80 minutes.[13]

  • Rinse the fabric thoroughly with warm and then cold water and dry.

2. Dyebath Preparation:

  • Set the liquor-to-goods ratio (e.g., 100:1).[13]

  • Prepare a dye dispersion by making a paste of the required amount of this compound with a dispersing agent and a small amount of cold water. Stir until a smooth, lump-free paste is formed, then dilute with warm water (40-50°C).[7]

  • Fill the dyeing machine with water and add a sequestering agent and a leveling agent.

  • Adjust the pH of the dyebath to 4.5 using acetic acid.[1][4]

3. Dyeing Cycle:

  • Add the pre-treated polyester fabric to the dyebath at approximately 60°C.[6]

  • Add the prepared dye dispersion to the bath.

  • Raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute.[5][6]

  • Hold the temperature at 130°C for 60 minutes.[5][6]

  • Cool the dyebath down to 70-80°C at a rate of approximately 2°C per minute.[7]

  • Drain the dyebath.

4. After-treatment (Reduction Clearing):

  • Rinse the dyed fabric with hot water.

  • Prepare a new bath at 50°C.[7]

  • Add sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2-3 g/L).[7]

  • Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes.[7]

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Dry the fabric.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Cycle cluster_post 3. Post-treatment fabric_prep Fabric Pre-treatment (Scouring) load_fabric Load Fabric (60°C) fabric_prep->load_fabric dyebath_prep Dyebath Preparation (pH 4.5) dyebath_prep->load_fabric dye_dispersion Dye Dispersion add_dye Add Dye Dispersion dye_dispersion->add_dye load_fabric->add_dye ramp_temp Ramp Temperature (to 130°C) add_dye->ramp_temp hold_temp Hold at 130°C (60 min) ramp_temp->hold_temp cool_down Cool Down (to 70-80°C) hold_temp->cool_down reduction_clearing Reduction Clearing (70-80°C) cool_down->reduction_clearing rinsing Rinsing reduction_clearing->rinsing drying Drying rinsing->drying final_fabric Dyed Fabric drying->final_fabric

Caption: Experimental Workflow for High-Temperature Dyeing of Polyester.

troubleshooting_guide start Dyeing Issue Encountered uneven_dyeing Uneven Dyeing? start->uneven_dyeing poor_fastness Poor Fastness? uneven_dyeing->poor_fastness No check_dispersion Check Dye Dispersion & Leveling Agent uneven_dyeing->check_dispersion Yes dye_spots Dye Spots? poor_fastness->dye_spots No check_fixation Verify Dyeing Time & Temperature poor_fastness->check_fixation Yes check_dye_quality Check Dye Quality & Solubility dye_spots->check_dye_quality Yes solution Problem Resolved dye_spots->solution No control_temp_ramp Control Temperature Ramp Rate check_dispersion->control_temp_ramp check_ph Verify Dyebath pH (4.5-5.5) control_temp_ramp->check_ph check_ph->solution perform_reduction_clearing Perform Reduction Clearing check_fixation->perform_reduction_clearing perform_reduction_clearing->solution check_aux_compatibility Check Auxiliary Compatibility check_dye_quality->check_aux_compatibility check_aux_compatibility->solution

Caption: Troubleshooting Logic for Common Disperse Dyeing Issues.

References

Technical Support Center: Photodegradation of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments on the degradation of Disperse Orange 30 under UV irradiation. It includes frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the UV degradation of this compound?

A1: The degradation of this compound (C.I. 11119), a monoazo dye, under UV irradiation primarily proceeds through the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•−), especially in the presence of a photocatalyst.[1][2] The process involves the excitation of the dye molecule or the photocatalyst by UV photons, leading to a series of oxidative reactions. The main steps typically include the cleavage of the chromophoric azo bond (–N=N–), which causes decolorization, followed by the hydroxylation and opening of the aromatic rings, ultimately leading to the mineralization of the dye into CO₂, H₂O, and inorganic ions.

Q2: What is the chemical structure of this compound?

A2: The molecular formula for this compound is C₁₉H₁₇Cl₂N₅O₄, and its molecular weight is 450.27 g/mol .[3][4] Its chemical structure consists of a substituted azobenzene (B91143) core, which is responsible for its color.[3]

Q3: What is the difference between direct photolysis and photocatalysis in dye degradation?

A3: Direct photolysis involves the degradation of the dye molecule solely by the energy of UV photons. In contrast, photocatalysis utilizes a semiconductor material (like TiO₂ or ZnO) which, upon UV irradiation, generates electron-hole pairs.[1][5] These charge carriers react with water and oxygen to produce the reactive oxygen species that degrade the dye. Photocatalysis is often more efficient than direct photolysis because it can utilize a broader spectrum of light and generates a higher concentration of reactive species.[6]

Q4: How can I monitor the degradation of this compound during an experiment?

A4: The degradation process can be monitored using UV-Vis spectrophotometry by tracking the decrease in absorbance at the dye's maximum absorption wavelength (λmax), which is around 440-450 nm.[7][8] For a more detailed analysis, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are used to separate and quantify the parent dye and its degradation byproducts.

Q5: How can I confirm the complete mineralization of the dye?

A5: Complete mineralization means the conversion of the organic dye into inorganic compounds like CO₂ and H₂O.[5] While decolorization indicates the breakdown of the chromophore, it does not guarantee complete mineralization. To confirm this, a Total Organic Carbon (TOC) analysis is performed. A significant decrease in the TOC value of the solution indicates the removal of organic carbon and thus, successful mineralization.

Degradation Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed degradation pathway and a standard experimental workflow for studying the UV degradation of this compound.

G cluster_pathway Proposed Degradation Pathway of this compound DO30 This compound (C₁₉H₁₇Cl₂N₅O₄) Excited Excited State DO30* DO30->Excited UV Light (hν) Cleavage Azo Bond Cleavage & Ring Opening Excited->Cleavage ROS Reactive Oxygen Species (•OH, O₂•⁻) ROS->Cleavage Attack on Azo Bond Intermediates Aromatic Intermediates (e.g., Chlorinated phenols, Nitrophenols, Phthalic acid) Mineralization Mineralized End Products (CO₂, H₂O, Cl⁻, NO₃⁻) Intermediates->Mineralization Further Oxidation Cleavage->Intermediates

Caption: Proposed pathway for this compound degradation under UV light.

G cluster_workflow Experimental Workflow for Photodegradation Study A 1. Prepare Dye Stock Solution (this compound) B 2. Set up Photoreactor (Add dye solution, catalyst if any) A->B C 3. Equilibrate in Dark (Establish adsorption equilibrium) B->C D 4. Turn on UV Lamp (Start irradiation, t=0) C->D E 5. Collect Aliquots (At regular time intervals) D->E F 6. Sample Preparation (Centrifuge/filter to remove catalyst) E->F G 7. Analyze Samples (UV-Vis, HPLC, TOC) F->G H 8. Data Processing & Analysis (Calculate degradation %) G->H

Caption: Standard workflow for a dye photodegradation experiment.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible degradation results.

  • Possible Cause A: Fluctuations in UV lamp intensity. The output of UV lamps can decrease over time.

  • Troubleshooting Steps:

    • Warm up the lamp for a consistent period (e.g., 30 minutes) before each experiment.

    • Regularly check the lamp's output with a radiometer.

    • Note the lamp's age (total hours of use) and replace it according to the manufacturer's recommendations.

  • Possible Cause B: Variations in experimental temperature. Photodegradation rates can be temperature-dependent.

  • Troubleshooting Steps:

    • Use a water-jacketed photoreactor or a constant-temperature water bath to maintain a stable temperature.[5]

    • Record the temperature at the beginning and end of each experiment.

  • Possible Cause C: Changes in the pH of the solution during the reaction.

  • Troubleshooting Steps:

    • Measure the pH of the solution before and after the experiment.

    • If significant changes occur, use a suitable buffer system to maintain a constant pH.

Issue 2: Unexpected peaks appearing in HPLC chromatograms.

  • Possible Cause: Formation of stable intermediate degradation products.

  • Troubleshooting Steps:

    • Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system to identify the molecular weights of the unknown peaks and propose their structures.

    • Perform a time-course study, analyzing samples at shorter intervals to track the formation and subsequent decay of these intermediates.

Issue 3: Slower than expected or incomplete degradation.

  • Possible Cause A: The initial dye concentration is too high. This can cause a "light screening" effect, where dye molecules on the surface prevent UV light from penetrating the bulk solution.

  • Troubleshooting Steps:

    • Run the experiment with a series of lower initial dye concentrations to find the optimal range.

    • Ensure the solution is well-stirred to bring molecules from the bulk to the irradiated surface.

  • Possible Cause B: Presence of radical scavengers in the water or reagents.

  • Troubleshooting Steps:

    • Use high-purity deionized water for all solutions.

    • Be aware that some organic solvents or buffers can act as scavengers for hydroxyl radicals.

Quantitative Data Summary

For effective analysis and comparison, quantitative results should be organized into clear tables.

Table 1: Example Data Table for this compound Degradation

Time (min) Absorbance at 440 nm Concentration (mg/L) Degradation (%)
0 1.250 50.0 0.0
15 0.980 39.2 21.6
30 0.715 28.6 42.8
60 0.450 18.0 64.0
90 0.225 9.0 82.0

| 120 | 0.090 | 3.6 | 92.8 |

Experimental Protocols

Protocol: Monitoring Photodegradation of this compound using UV-Vis Spectrophotometry

  • Materials & Equipment:

    • This compound dye

    • Analytical grade solvent (e.g., acetone (B3395972) or methanol (B129727) for stock solution)

    • High-purity deionized water

    • Photoreactor with a UV lamp (e.g., Pen-Ray UV lamp, 254 nm)[1]

    • Magnetic stirrer and stir bar

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

    • Volumetric flasks and pipettes

  • Procedure:

    • Solution Preparation: Prepare a 1000 mg/L stock solution of this compound by dissolving the required amount in a small volume of a suitable organic solvent before diluting with deionized water. Prepare a working solution (e.g., 20 mg/L) by diluting the stock solution.[1]

    • Calibration Curve: Create a calibration curve by preparing several dilutions from the stock solution and measuring their absorbance at the λmax (approx. 440 nm) to correlate absorbance with concentration.[8]

    • Reactor Setup: Place a specific volume (e.g., 400 mL) of the working solution into the photoreactor.[1] Add a magnetic stir bar.

    • Equilibration: Stir the solution in the dark for 30 minutes to ensure adsorption/desorption equilibrium is reached, especially if a catalyst is being used.[1] Take an initial sample (t=0).

    • Initiate Photodegradation: Turn on the UV lamp to start the irradiation.

    • Sampling: Withdraw aliquots (e.g., 3 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Analysis: Immediately measure the absorbance of each aliquot using the UV-Vis spectrophotometer at the predetermined λmax.

    • Data Calculation: Use the calibration curve to convert absorbance values to concentration. Calculate the percentage of degradation at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

References

Issues with Disperse Orange 30 lightfastness on synthetic fibers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Orange 30

This technical support guide provides researchers, scientists, and professionals with comprehensive troubleshooting information and frequently asked questions regarding lightfastness issues encountered when using this compound on synthetic fibers.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its lightfastness a primary concern?

This compound (C.I. 11119) is a monoazo disperse dye used for dyeing synthetic fibers, particularly polyester (B1180765).[1][2] Its chemical structure belongs to the azo class, which are known to have generally lower lightfastness compared to other dye structures like anthraquinones.[2][3] When exposed to light, especially UV radiation, the dye molecules absorb energy, leading to photochemical reactions that can destroy the dye's chromophore, causing fading or discoloration.[4][5] This makes its performance in applications requiring high durability to light a significant consideration.

Q2: What key factors influence the lightfastness of this compound?

Several factors at the molecular, process, and substrate level can impact the final lightfastness of fabrics dyed with this compound. These include the dye's chemical structure, its concentration on the fiber, the dyeing process conditions, the nature of the synthetic fiber itself, and the presence of any finishing agents.[3][4]

Q3: How is the lightfastness of a dyed textile officially measured and graded?

Lightfastness is internationally standardized and measured according to ISO 105-B02.[6][7] The test involves exposing a dyed textile specimen to a controlled artificial light source, typically a xenon arc lamp that simulates natural daylight, under specific conditions.[6][8] The degree of fading is assessed by comparing the change in color of the specimen to a set of blue wool references (graded 1 to 8) that were exposed simultaneously.[9][10] A rating of 1 signifies very poor lightfastness, while a rating of 8 indicates exceptionally high lightfastness.[9][10]

Q4: Can the presence of other substances on the fabric affect the lightfastness of this compound?

Yes. The presence of residual auxiliaries, incomplete soaping that leaves unfixed dye on the surface, and certain finishing agents like cationic softeners or fixatives can significantly reduce the lightfastness of the dyed fabric.[4][5] Conversely, the application of UV absorbers or light stabilizers as an after-treatment can form a protective layer that delays photodegradation and improves lightfastness.[3]

Troubleshooting Guide: Poor Lightfastness

This guide addresses common problems related to the lightfastness performance of this compound.

Problem 1: The lightfastness rating is consistently lower than expected.

  • Potential Cause 1: Sub-optimal Dye Concentration.

    • Explanation: The lightfastness of disperse dyes often improves with increasing dye concentration.[3][11] Lighter shades have a lower concentration of dye molecules on the fiber surface, making them more susceptible to fading.[3][5]

    • Solution: For light-colored fabrics, it is crucial to select dyes with inherently higher lightfastness.[12] If this compound must be used, ensure the dyeing process achieves maximum possible exhaustion and fixation for the target shade.

  • Potential Cause 2: Improper Heat Fixation.

    • Explanation: Heat setting or thermofixation is a critical step for disperse dyes on polyester. Incorrect temperature or duration can lead to poor dye penetration into the fiber's amorphous regions or even degradation of the dye molecule itself.[3]

    • Solution: Optimize the heat fixation parameters. A typical range is 180–210°C for 30–60 seconds.[3] Avoid overexposure, which can be detrimental.

  • Potential Cause 3: Chemical Degradation.

    • Explanation: The dye's azo bond can be susceptible to photochemical degradation. Strong electron-withdrawing groups are sometimes introduced into dye structures to reduce the electron cloud density of the azo nitrogen atom, improving stability.[12]

    • Solution: While the dye structure cannot be changed, applying UV absorbers or light fastness enhancers can help protect the dye.[3][5] These additives absorb UV radiation, dissipating the energy before it can damage the dye molecules.

Problem 2: Fading is uneven or appears as patches and streaks.

  • Potential Cause 1: Poor Dye Dispersion or Aggregation.

    • Explanation: Disperse dyes are non-soluble and exist as fine particles in the dyebath. If these particles aggregate due to improper dispersion, it leads to uneven dye uptake and can result in patchy fading on the fabric.[3][13]

    • Solution: Ensure the use of a high-quality, high-temperature stable dispersing agent.[14] Optimize agitation and liquor circulation in the dyeing machine to maintain a uniform dispersion.[13] Pre-wetting the fabric and using leveling agents can also promote uniformity.[3]

  • Potential Cause 2: Fiber Inhomogeneity.

    • Explanation: Variations in the physical structure of the synthetic fibers, such as differences in crystallinity or orientation introduced during manufacturing or heat treatments, can cause differential dye uptake.[15] This leads to an uneven initial dyeing that becomes more apparent after light exposure.

    • Solution: Ensure the substrate is of uniform quality. Proper preparation of the fabric, including scouring to remove any oils or impurities, is essential for level dyeing.

Data & Experimental Protocols

Data Summary

Table 1: Factors Influencing Lightfastness of this compound

FactorEffect on LightfastnessRecommendations & Considerations
Dye Structure Inherent property. As a monoazo dye, it may have limitations compared to other chemical classes.[1][3]For high-performance needs, consider dyes labeled as "HL" (High Lightfastness) or automotive-grade.[3]
Shade Depth Deeper shades generally exhibit better lightfastness due to higher dye concentration.[3][5]Pale shades are more vulnerable; consider using UV absorbers for light-colored fabrics.[3]
Dye Dispersion Poor dispersion leads to aggregation, uneven dyeing, and patchy fading.[3][13]Use effective dispersing and leveling agents; ensure proper agitation and liquor ratio.[3]
Heat Fixation Over or under-exposure to heat can degrade the dye or result in poor fixation.[3]Optimize temperature and time (e.g., 180–210°C, 30–60s for polyester).[3]
Substrate Fiber morphology and crystallinity affect dye penetration and final properties.[3]Disperse dyes generally show better fastness on polyester than on nylon.[11]
After-treatments Cationic fixatives can reduce lightfastness.[4] UV absorbers and stabilizers can improve it.[3]Select finishing agents carefully. Apply UV absorbers for enhanced performance.[5]

Table 2: Lightfastness Grading via Blue Wool Scale (ISO 105-B02)

GradeLevel of FastnessDescription
8 OutstandingNo fading, highest possible fastness.
7 ExcellentVery slight fading, almost imperceptible.
6 Very GoodSlight fading, clearly noticeable on close inspection.
5 GoodAppreciable fading.
4 ModerateSignificant fading.
3 FairConsiderable fading.
2 PoorExtensive fading.
1 Very PoorVery extensive fading.
Experimental Protocols

Protocol 1: High-Temperature Disperse Dyeing of Polyester

  • Fabric Preparation: Scour the polyester fabric with a solution containing a non-ionic detergent (e.g., 2 g/L) and sodium carbonate (1 g/L) at 70°C for 60-80 minutes to remove impurities. Rinse thoroughly and dry.[16]

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 100:1.[16] Add a suitable dispersing agent and a pH buffer to maintain the pH between 4.0 and 7.0.[1][17]

  • Dye Dispersion: Separately, paste the required amount of this compound with a small amount of water and the dispersing agent. Add this dispersion to the dyebath.

  • Dyeing Cycle:

    • Introduce the prepared fabric into the dyebath at 60°C.

    • Raise the temperature to 130-140°C at a rate of 1-2°C per minute.[17]

    • Hold at this temperature for 30-60 minutes to allow for dye diffusion and fixation.

    • Cool the bath down to 70°C.

  • Reduction Clearing: After dyeing, perform a reduction clearing process to remove unfixed surface dye, which improves fastness properties. This typically involves treating the fabric with a solution of sodium hydrosulfite and caustic soda.

  • Final Steps: Rinse the fabric thoroughly, neutralize if necessary, and dry.

Protocol 2: Evaluating Colour Fastness to Artificial Light (ISO 105-B02)

  • Apparatus: A lightfastness tester equipped with a filtered xenon arc lamp capable of simulating natural daylight (D65).[6] The apparatus must control irradiance, temperature, and humidity.[6][8]

  • Reference Materials: A set of Blue Wool References (Grade 1 to 8) as specified in the standard.[9]

  • Specimen Preparation: Mount the dyed fabric specimen on a card, free of optical brighteners.[8] Partially cover the specimen and the blue wool references with an opaque mask.

  • Exposure:

    • Place the mounted specimen and blue wool references inside the xenon arc tester.

    • Set the exposure conditions as per the standard (e.g., specific irradiance like 42 W/m², black panel temperature, and humidity).[6][9]

    • Expose the samples to the artificial light. The test ends when a specified contrast (e.g., grade 3 or 4 on the grey scale) is achieved between the exposed and unexposed parts of a specific blue wool reference.[7]

  • Assessment:

    • Remove the specimens and references from the tester.

    • Allow them to condition in the dark for at least 24 hours.

    • In a standard viewing cabinet, compare the fading (change in color) of the test specimen with the fading of the blue wool references.[8]

    • The lightfastness rating of the specimen is the number of the blue wool reference that shows a similar change in color.[10]

Visualizations

TroubleshootingWorkflow start_node Poor Lightfastness Observed (Low Blue Wool Rating) process_check Review Dyeing & Finishing Process start_node->process_check material_check Analyze Materials start_node->material_check sub_dispersion Dye Dispersion & Aggregation process_check->sub_dispersion sub_params Dyeing Parameters (Temp, pH, Time) process_check->sub_params sub_fixation Heat Fixation Conditions process_check->sub_fixation sub_clearing Reduction Clearing Efficiency process_check->sub_clearing sub_finishing Finishing Agents (Softeners, Fixatives) process_check->sub_finishing sub_dye Dye Concentration (Shade Depth) material_check->sub_dye sub_fiber Fiber Quality & Uniformity material_check->sub_fiber sub_aux Auxiliaries (Dispersant, Leveling Agent) material_check->sub_aux solution_reopt Implement Corrective Action: Re-optimize Process Parameters sub_dispersion->solution_reopt sub_params->solution_reopt sub_fixation->solution_reopt sub_clearing->solution_reopt solution_uv Implement Corrective Action: Apply UV Absorber / Light Stabilizer sub_finishing->solution_uv sub_finishing->solution_reopt sub_dye->solution_uv sub_dye->solution_reopt sub_aux->solution_reopt

Caption: Troubleshooting workflow for poor lightfastness.

FactorsAffectingLightfastness center This compound (Azo Dye) result Photochemical Degradation (Fading) center->result leads to uv_light UV Radiation (High Energy) uv_light->result catalyzes shade Low Shade Depth (Low Dye Conc.) shade->result increases vulnerability aggregation Poor Dispersion (Aggregation) aggregation->result causes unevenness fixation Improper Fixation fixation->result contributes to residuals Residual Auxiliaries / Surface Dye residuals->result accelerates

Caption: Key factors contributing to the photodegradation of this compound.

References

Technical Support Center: Stabilizing Disperse Orange 30 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing Disperse Orange 30 formulations for laboratory use. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the stability and reproducibility of your experiments.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation or Aggregation of Dye 1. Poor initial dispersion. 2. Inadequate or incorrect dispersing agent. 3. High concentration of divalent cations (hard water). 4. Unfavorable pH.1. Prepare a pre-dispersion paste of the dye with a wetting agent before adding it to the bulk of the solvent. 2. Use an appropriate dispersing agent such as a lignosulfonate or a naphthalene (B1677914) sulfonate-based product. 3. Use deionized or distilled water. Consider adding a chelating agent like EDTA. 4. Adjust the pH to a weakly acidic range (4-7) using a suitable buffer.[1]
Color Fading or Changing Over Time 1. Photodegradation due to light exposure. 2. Chemical degradation due to hydrolysis or reaction with other formulation components. 3. Thermal degradation from elevated temperatures.1. Store solutions in amber glass vials or protect them from light. 2. Ensure all components of the formulation are compatible. Avoid strong acids, bases, and oxidizing or reducing agents. 3. Store stock solutions and formulations at recommended temperatures, typically refrigerated (2-8 °C).
Inconsistent Results Between Experiments 1. Inconsistent formulation preparation. 2. Degradation of stock solutions over time. 3. Variation in laboratory conditions (light, temperature).1. Follow a standardized and detailed experimental protocol for formulation preparation. 2. Prepare fresh stock solutions regularly and monitor for any visual changes (e.g., precipitation). 3. Control and document laboratory conditions during experiments.
Low Solubility in Chosen Solvent 1. Inherent low solubility of this compound in the selected solvent. 2. Incorrect solvent or co-solvent system.1. Refer to the solubility data table to select a more appropriate solvent. 2. Consider using a co-solvent system. A mixture of DMSO with PEG300 and a surfactant like Tween 80 can improve solubility for in-vivo studies.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in laboratory settings?

This compound is a synthetic azo dye with the chemical formula C₁₉H₁₇Cl₂N₅O₄.[1][3][4] It is characterized by its non-ionic nature and low water solubility.[5] Its stability is a primary concern because it is prone to aggregation, precipitation, and chemical degradation, which can lead to inconsistent and unreliable experimental results.

Q2: What are the key factors that influence the stability of this compound formulations?

The stability of this compound is influenced by several factors:

  • pH: Disperse dyes are generally most stable in weakly acidic conditions. The suitable pH range for this compound is between 4 and 7.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of the dye.

  • Light: Exposure to light, especially UV radiation, can cause photodegradation.

  • Solvent: The choice of solvent is critical due to the dye's low water solubility. Organic solvents or co-solvent systems are often necessary.

  • Presence of other chemicals: The presence of metal ions, such as copper and iron, can influence the color.[1]

Q3: In which solvents is this compound soluble?

This compound is generally insoluble in water.[6] It is slightly soluble in ethanol (B145695) and soluble in solvents such as acetone (B3395972) and dimethylformamide (DMF).[6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₉H₁₇Cl₂N₅O₄
Molecular Weight 450.27 g/mol [1]
CAS Number 12223-23-3[1][3]
Appearance Orange to brown powder[1]
Optimal pH Range 4 - 7[1]

Table 2: Qualitative Solubility of this compound

SolventSolubility
Water Insoluble[6]
Ethanol Slightly Soluble
Acetone Soluble[6]
Dimethylformamide (DMF) Soluble[6]
Pyridine Soluble

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound

This protocol describes a general method for preparing a stable aqueous dispersion of this compound for laboratory use.

Materials:

  • This compound powder

  • Dispersing agent (e.g., lignosulfonate-based or naphthalene sulfonate-based)

  • Deionized water

  • Wetting agent (optional)

  • pH meter

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

Procedure:

  • Pre-dispersion: In a small beaker, create a paste by mixing the required amount of this compound powder with a small amount of deionized water and a wetting agent (if used).

  • Dispersing Agent Solution: In a larger beaker, dissolve the dispersing agent in the desired volume of deionized water with gentle stirring.

  • Combining: Slowly add the pre-dispersion paste to the dispersing agent solution while continuously stirring.

  • Dispersion: Continue stirring the mixture for at least 30 minutes to ensure thorough dispersion.

  • Sonication: For a finer and more stable dispersion, place the beaker in an ultrasonic bath for 15-30 minutes. Monitor the temperature to avoid excessive heating.

  • pH Adjustment: Measure the pH of the dispersion and adjust it to the desired range (typically 4-7) using a dilute acidic or basic solution as needed.

  • Storage: Store the final dispersion in a well-sealed, light-protected container (e.g., amber glass bottle) at a cool and constant temperature.

Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry

This protocol outlines the steps for determining the concentration of this compound in a solution using a UV-Vis spectrophotometer.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

  • Solvent used for the this compound formulation (e.g., acetone, DMF)

  • This compound standard of known purity

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

  • Determination of Maximum Absorbance (λmax):

    • Scan one of the standard solutions across a range of wavelengths (e.g., 350-600 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, this is approximately 440 nm.[7]

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Sample Measurement:

    • Measure the absorbance of the unknown this compound sample at the same λmax.

  • Concentration Determination:

    • Use the equation of the line from the calibration curve to calculate the concentration of this compound in the unknown sample.

Visualizations

Experimental_Workflow cluster_prep Preparation of Stable Dispersion A Weigh this compound Powder B Prepare Pre-dispersion Paste (with wetting agent) A->B D Combine Paste and Solution B->D C Dissolve Dispersing Agent in Deionized Water C->D E Stir for 30 minutes D->E F Ultrasonicate for 15-30 minutes E->F G Adjust pH to 4-7 F->G H Store in light-protected container G->H

Caption: Experimental workflow for preparing a stable dispersion of this compound.

Stability_Factors cluster_factors Factors Affecting Stability Stability This compound Formulation Stability pH pH pH->Stability Optimal: 4-7 Temperature Temperature Temperature->Stability High temp accelerates degradation Light Light Exposure Light->Stability UV causes photodegradation Solvent Solvent System Solvent->Stability Affects solubility & aggregation Additives Other Chemicals (e.g., metal ions) Additives->Stability Can cause degradation or color shift

Caption: Key factors influencing the stability of this compound formulations.

References

Technical Support Center: Overcoming Matrix Effects in Disperse Orange 30 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects in the analysis of Disperse Orange 30.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and irreproducible quantitative results.[1][2] The "matrix" refers to all components within a sample other than the specific analyte of interest, such as proteins, salts, lipids, and other endogenous substances.

Q2: Why is the analysis of this compound particularly susceptible to matrix effects?

A2: this compound is an azo dye typically analyzed from complex sample matrices, such as textiles.[3][4] The extraction process required to isolate the dye from these materials can introduce a variety of interfering compounds into the final sample extract. These co-extractives can interfere with the ionization of this compound in the mass spectrometer source, leading to significant matrix effects.[3] Studies have shown that matrix effects for disperse dyes can be strong and concentration-dependent.[3]

Q3: How can I determine if matrix effects are impacting my this compound analysis?

A3: There are two primary methods to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the LC eluent stream after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[2][5]

  • Post-Extraction Spike Analysis: This quantitative method compares the signal response of an analyte spiked into a pre-extracted blank matrix sample with the response of the same analyte in a clean solvent.[5] The ratio of these responses provides a quantitative measure of the matrix effect (ME %).

Q4: What is the most effective strategy to compensate for unavoidable matrix effects?

A4: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[2] A SIL internal standard of this compound would be chemically identical to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved as the ratio remains constant despite variations in the matrix. When a SIL internal standard is not available, the standard addition method is a highly effective, albeit more time-consuming, alternative.[5][6]

Q5: Can simply diluting my sample extract reduce matrix effects?

A5: Yes, dilution can be a simple and effective strategy, particularly when the analytical method has high sensitivity.[7] Diluting the sample extract lowers the concentration of interfering matrix components relative to the analyte, thereby reducing their impact on ionization.[7][8] However, it is crucial to ensure that after dilution, the analyte concentration remains well above the method's limit of quantitation (LOQ).

Section 2: Troubleshooting Guides

Problem: Poor reproducibility and inaccurate quantification of this compound.

  • Possible Cause: Significant and variable matrix effects are likely suppressing or enhancing the analyte signal between samples.

  • Troubleshooting Workflow: Follow the logical steps outlined in the diagram below to systematically identify and mitigate the issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Validation start Start: Inaccurate Results assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me is_me_present Is Matrix Effect Significant? assess_me->is_me_present mitigate Implement Mitigation Strategy is_me_present->mitigate Yes end End: Method Validated is_me_present->end No opt_sample_prep Optimize Sample Prep (e.g., use SPE) mitigate->opt_sample_prep opt_chrom Optimize Chromatography (Improve Separation) mitigate->opt_chrom use_is Use Compensation Method (SIL-IS or Standard Addition) mitigate->use_is reevaluate Re-evaluate Matrix Effect opt_sample_prep->reevaluate opt_chrom->reevaluate use_is->reevaluate is_me_resolved Is Effect Resolved? reevaluate->is_me_resolved is_me_resolved->mitigate No is_me_resolved->end Yes

Caption: Troubleshooting workflow for identifying and resolving matrix effects.

Problem: Noisy or drifting baseline in the chromatogram.

  • Possible Causes: This is often related to general HPLC issues rather than specific matrix effects on the analyte peak. Causes can include a contaminated mobile phase, detector lamp instability, leaks in the system, or an improperly conditioned column.[9][10]

  • Solutions:

    • Mobile Phase: Prepare fresh mobile phase using high-purity solvents and salts. Ensure it is properly degassed.[9]

    • System Flush: Flush the entire HPLC system with a strong, appropriate solvent to remove contaminants.[11]

    • Detector Check: Check the detector lamp energy and run diagnostics if available. Clean the flow cell if necessary.[9][10]

    • Leak Check: Inspect all fittings for leaks, especially between the pump and the column.[12]

Section 3: Data & Protocols

Data Summary Tables

Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleEffectiveness for Matrix RemovalKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while interferences are washed away.High . Very effective at removing phospholipids (B1166683) and other matrix components.[13][14]High selectivity, clean extracts, potential for automation.Can be more expensive and require method development.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on solubility.Moderate to High . Effectiveness depends on the solvent system and nature of interferences.Relatively inexpensive, widely applicable.Can be labor-intensive, uses large solvent volumes, difficult to automate.
Protein Precipitation (PPT) Protein is denatured and removed by centrifugation, leaving analyte in the supernatant.Low . Often results in "dirtier" extracts with significant remaining matrix components.[13]Simple, fast, and inexpensive.High potential for significant matrix effects.

Table 2: Typical Performance Data for Validated HPLC-DAD/MS Methods for Azo Dye Analysis

ParameterTypical Performance ValueDescription
Linearity (r²) ≥ 0.999[15][16]Measures how well the calibration curve fits a linear regression.
LOD (Limit of Detection) 0.01–0.04 mg/kg[15][16]The lowest analyte concentration that can be reliably distinguished from the baseline noise.
LOQ (Limit of Quantitation) 0.04–0.12 mg/kg[15][16]The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (Recovery %) 96.0–102.6%[15][16]The closeness of the measured value to the true value, often assessed by spiking a blank matrix.
Precision (RSD %) 0.16–2.01%[15][16]The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Experimental Protocols

Protocol 1: Sample Preparation of Textile Samples for this compound Analysis

This protocol describes a general workflow for extracting this compound from a textile matrix followed by cleanup using Solid-Phase Extraction (SPE).

G cluster_spe SPE Cleanup sample 1. Weigh 1.0g of homogenized textile sample extract 2. Add 20 mL Methanol (B129727) sample->extract sonicate 3. Sonicate for 30 min at 60°C extract->sonicate centrifuge 4. Centrifuge at 4000 rpm for 10 minutes sonicate->centrifuge supernatant 5. Collect Supernatant (Extract) centrifuge->supernatant condition 6. Condition SPE Cartridge (e.g., C18) supernatant->condition load 7. Load Extract condition->load wash 8. Wash with weak solvent to remove interferences load->wash elute 9. Elute this compound with strong solvent wash->elute filter 10. Filter through 0.22 µm filter elute->filter

Caption: Experimental workflow for textile sample preparation and SPE cleanup.

Methodology:

  • Sample Weighing: Accurately weigh 1.0 g of the finely cut and homogenized textile sample into a suitable flask.[17]

  • Extraction: Add 20 mL of methanol to the flask.[17]

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C to facilitate dye extraction.[17]

  • Centrifugation: Centrifuge the resulting mixture at 4000 rpm for 10 minutes to pellet the fabric material.[17]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted dye.

  • SPE Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., a high percentage of water with a low percentage of organic solvent) to remove polar interferences while retaining the this compound.

  • Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Filtration: Filter the final eluate through a 0.22 µm syringe filter into an LC vial for analysis.[17]

Protocol 2: Quantification using the Standard Addition Method

This method is highly effective for overcoming matrix effects when a suitable internal standard is unavailable.[5]

  • Sample Preparation: Prepare the sample extract as described in Protocol 1, up to the final eluate step before filtration.

  • Aliquoting: Divide the final sample eluate into a minimum of four equal-volume aliquots (e.g., 500 µL each).

  • Spiking:

    • Leave one aliquot un-spiked (this is the 'zero addition').

    • Spike the remaining aliquots with increasing, known amounts of a this compound standard solution. The concentrations should be chosen to bracket the expected concentration of the analyte in the sample.

  • Analysis: Analyze all four aliquots using the developed LC-MS method and record the peak area for this compound in each.

  • Data Plotting: Create a plot with the added concentration of the standard on the x-axis and the measured peak area on the y-axis.

  • Quantification: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the original concentration of this compound in the un-spiked sample.[6]

References

Technical Support Center: Reducing the Environmental Impact of Disperse Orange 30 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Orange 30. The focus is on minimizing the environmental footprint of dyeing processes through optimized protocols and innovative wastewater treatment solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experimental work with this compound, with a focus on sustainable practices.

Problem Potential Cause Recommended Solution
Poor Color Yield in Eco-Friendly Dyeing (e.g., Supercritical CO2) Insufficient dye solubility at the selected temperature and pressure.Optimize dyeing parameters. The solubility of disperse dyes in supercritical CO2 is dependent on temperature and pressure.[1][2] Increase the pressure or adjust the temperature to enhance dye solubility and improve color yield.[1][2]
Uneven Dyeing or Streaking Poor dye dispersion, incorrect particle size, or uneven liquor circulation.[3]Optimize dye particle size for uniform penetration.[3] In aqueous processes, ensure good agitation.[3] For supercritical CO2 dyeing, ensure proper fluid circulation.[4]
Low Decolorization Efficiency in Wastewater Treatment Inappropriate pH, temperature, or insufficient catalyst/adsorbent dosage.Optimize treatment conditions. For enzymatic decolorization, the optimal pH is typically around 4-6, and temperature around 65°C.[5] For adsorption, the optimal pH and adsorbent dosage will vary depending on the adsorbent used.[6][7][8]
Foaming in High-Temperature Dyeing Processes High turbulence from fabric and liquid circulation.[9]Use a suitable, compatible defoamer and pre-dilute it before adding to the chemical tank.[10]
Dye Spots and Color Spots on Fabric Agglomeration of disperse dyes or incompatibility of chemicals.[9][10]Ensure the dye has good solubility and filter test results.[10] Check the compatibility of all chemicals used in the dyeing process before application.[10]
Wrinkles in Fabric After Dyeing Fabric stacking for too long in the dyeing machine, especially during cooling.[9]Control the cooling rate after dyeing to avoid permanent wrinkles.[11] Ensure proper fabric circulation speed.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound?

A1: The main environmental issues stem from the dye's low water solubility and its persistence in wastewater effluents.[12][13] Being an azo dye, there is also concern about the potential formation of hazardous aromatic amines under anaerobic conditions.[14] Incomplete exhaustion during the dyeing process leads to colored effluents that can block sunlight penetration in water bodies, affecting aquatic ecosystems.

Q2: What are the most promising eco-friendly dyeing technologies for this compound?

A2: Supercritical carbon dioxide (scCO2) dyeing is a highly promising water-free alternative.[1][4][15] This technology eliminates wastewater generation and allows for the recycling of unfixed dye and CO2.[4][15] Ultrasound-assisted dyeing is another eco-friendly option that can lower energy consumption and improve dye uptake at lower temperatures.[16][17][18][19]

Q3: How can I effectively treat wastewater containing this compound?

A3: Several methods are effective for treating this compound in wastewater:

  • Adsorption: Using adsorbents like activated carbon, H2SO4-activated rubber particles, and zeolites can effectively remove the dye from effluents.[6][7][8][20]

  • Biodegradation: Certain microorganisms, such as specific strains of Pseudomonas and Acinetobacter, can biodegrade this compound.[21][22]

  • Enzymatic Treatment: Laccase enzymes can be used for the decolorization of this compound, with efficiency enhanced by mediators like HBT.[5]

  • Reverse Osmosis: This membrane filtration technology is effective in removing dissolved solids, including dyes, from wastewater, allowing for water reuse.[23][24][25]

Q4: Can this compound be biodegraded?

A4: While disperse dyes are generally resistant to biodegradation due to their stability, some studies have shown that specific microbial strains can decolorize and degrade this compound under optimized conditions.[13][21][22] For instance, Acinetobacter sp. SRL8 has been shown to decolorize Disperse Orange S-RL (a related dye) under microaerophilic conditions.[22]

Q5: What is reduction clearing and are there eco-friendly alternatives?

A5: Reduction clearing is a post-dyeing treatment to remove unfixed disperse dye from the fiber surface, traditionally using sodium dithionite, which is environmentally unfavorable.[26] An eco-friendly alternative is using natural surfactants like soap nut extract, which has been shown to be effective in removing surface dye and improving fastness properties.[26]

Experimental Protocols

Protocol 1: Supercritical CO2 Dyeing of Polyester (B1180765) Fabric

Objective: To dye polyester fabric with this compound using a water-free supercritical CO2 method.[4]

Materials & Equipment:

  • Polyester fabric (pre-cleaned)

  • This compound dye powder

  • High-pressure dyeing vessel (autoclave) with temperature and pressure controls

  • CO2 cylinder (purity ≥ 99.5%) with a high-pressure pump

  • Heating system

Procedure:

  • Sample Preparation: Accurately weigh a sample of pre-cleaned polyester fabric.

  • Loading: Place the fabric sample and the weighed this compound powder inside the dyeing vessel.

  • Sealing and Purging: Securely seal the vessel and purge with low-pressure CO2 gas for 2-3 minutes to remove residual air.[4]

  • Pressurization: Pump liquid CO2 into the vessel until the target pressure (e.g., 20-25 MPa) is reached.[4]

  • Heating and Dyeing: Heat the vessel to the desired dyeing temperature (e.g., 120 °C) at a controlled rate (e.g., 2-3 °C/min).[4] Maintain these conditions for the dyeing duration (e.g., 60 minutes).

  • Depressurization: After dyeing, cool the vessel and slowly release the CO2 pressure. The CO2 can be captured for recycling.

  • Post-Treatment: The dyed fabric is removed. A reduction clearing step may be performed if necessary to improve fastness.

Protocol 2: Enzymatic Decolorization of this compound Wastewater

Objective: To treat wastewater containing this compound using a laccase enzyme.[5]

Materials & Equipment:

  • Wastewater containing this compound

  • Laccase enzyme (e.g., from Pycnoporus)

  • 1-hydroxybenzotriazole (HBT) mediator

  • pH meter and buffer solutions

  • Incubator/shaker

  • Spectrophotometer

Procedure:

  • Wastewater Characterization: Determine the initial concentration of this compound in the wastewater using a spectrophotometer at its maximum absorbance wavelength.

  • Reaction Setup: In a reaction vessel, add the wastewater and adjust the pH to 4 using a suitable buffer.

  • Reagent Addition: Add the laccase enzyme (e.g., 0.33 U/mL) and the HBT mediator (e.g., 0.15 mM) to the wastewater.[5]

  • Incubation: Incubate the mixture at the optimal temperature (e.g., 65 °C) for a specified duration (e.g., 30-60 minutes) with gentle agitation.[5]

  • Decolorization Measurement: After incubation, measure the final dye concentration using the spectrophotometer.

  • Calculation: Calculate the percentage of decolorization using the initial and final dye concentrations.

Quantitative Data Summary

Table 1: Adsorption-Based Removal of this compound

AdsorbentActivating AgentOptimal pHOptimal Adsorbent DosageMaximum Removal Efficiency (%)Reference
Activated Carbon from Holm Oak AcornsZnCl220.15 g/25 ml93.5[8]
H2SO4-functionalized Activated CarbonH2SO4-0.4 g-[7]
Waste Tyre Rubber ParticlesH2SO4-1 g-[6]
Cenosphere-derivatized Zeolite-6.100.67 g/L96[20]

Table 2: Optimal Conditions for Enzymatic Decolorization of Disperse Dyes

ParameterOptimal ValueReference
Dye Concentration50 mg/L[5]
HBT Mediator Concentration0.15 mM[5]
Temperature65 °C[5]
pH4[5]
Laccase Loading0.33 U/mL[5]

Visualizations

experimental_workflow cluster_dyeing Supercritical CO2 Dyeing Process prep Fabric & Dye Preparation load Loading into Dyeing Vessel prep->load purge Purging with CO2 load->purge pressurize Pressurization (e.g., 20-25 MPa) purge->pressurize dye Heating & Dyeing (e.g., 120°C) pressurize->dye depressurize Depressurization dye->depressurize recycle_co2 CO2 Recycling depressurize->recycle_co2 dyed_fabric Dyed Fabric depressurize->dyed_fabric

Caption: Experimental workflow for supercritical CO2 dyeing.

wastewater_treatment_pathway cluster_treatment Wastewater Treatment Options start Wastewater with This compound adsorption Adsorption (e.g., Activated Carbon) start->adsorption biodegradation Biodegradation (Microbial Consortia) start->biodegradation enzymatic Enzymatic Treatment (e.g., Laccase) start->enzymatic ro Reverse Osmosis start->ro end Treated Water (for potential reuse) adsorption->end biodegradation->end enzymatic->end ro->end

Caption: Pathways for treating this compound wastewater.

References

Technical Support Center: Optimizing Disperse Orange 30 Particle Size for Enhanced Dispersion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of Disperse Orange 30 particle size for improved dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal particle size for this compound, and why is it critical?

A1: The optimal particle size for this compound typically falls within the sub-micron range (0.5 to 2.0 microns).[1] Particle size is a critical parameter as it directly influences the dispersion's stability, color consistency, and dyeing efficiency.[2] Smaller, uniform particles are less prone to aggregation and sedimentation, ensuring a stable dispersion and even color application.[2] Inconsistent or large particle sizes can lead to issues such as streaking, spotting, and poor color fastness.[2]

Q2: How do dispersants improve the stability of this compound suspensions?

A2: Dispersants are crucial for stabilizing this compound particles in an aqueous medium. They function by adsorbing onto the surface of the dye particles, creating a barrier that prevents them from aggregating. This stabilization is typically achieved through two primary mechanisms: electrostatic repulsion and steric hindrance. Anionic dispersants, such as lignosulfonates and naphthalene (B1677914) sulfonates, impart a negative charge to the particles, causing them to repel each other.

Q3: What are the key factors that can negatively impact the dispersion stability of this compound?

A3: Several factors can destabilize a this compound dispersion, leading to aggregation and flocculation. These include:

  • High Temperatures: Elevated temperatures during dyeing can increase particle movement and collisions, promoting aggregation.

  • Incorrect pH: The optimal pH for dyeing with this compound is typically in the weakly acidic range (pH 4-7).[3] Deviations from this range can affect the performance of the dispersant and the surface charge of the dye particles.

  • Presence of Impurities: Impurities in the dye or the process water can interfere with the action of the dispersant.

  • High Shear Forces: While controlled shear is necessary for dispersion, excessive or prolonged shear can sometimes lead to particle agglomeration.

Q4: In the context of drug development, what are the toxicological concerns associated with azo dyes like this compound?

A4: Azo dyes, including this compound, are of interest to drug development professionals due to their potential toxicological effects. Studies on related azo dyes have shown that they can induce cytotoxic and genotoxic effects in human cells.[4][5] The metabolic cleavage of the azo bond can lead to the formation of aromatic amines, which are potentially carcinogenic.[6][7] This is a critical consideration in the safety assessment of any product intended for human use or where there is a potential for human exposure.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Uneven Color/Streaking 1. Poor dye dispersion. 2. Incorrect particle size distribution. 3. Inefficient circulation of the dye liquor.1. Ensure the dye is fully dispersed before application. 2. Optimize the milling process to achieve a narrow particle size distribution. 3. Verify and adjust the agitation or pump speed in the dyeing apparatus.
Color Spots/Speckling 1. Agglomeration of dye particles. 2. Contamination in the dyeing machine. 3. Use of hard water.1. Check the dispersant type and concentration. 2. Thoroughly clean the equipment before use. 3. Use deionized or softened water for the dispersion.
Poor Color Fastness 1. Incomplete dye penetration into the fibers. 2. Presence of large dye particles on the fiber surface.1. Ensure the particle size is sufficiently small for effective penetration. 2. Optimize dyeing temperature and time. 3. Perform a thorough after-clearing process to remove surface dye.
Dispersion Instability (Sedimentation) 1. Inadequate amount of dispersant. 2. Incompatible dispersant. 3. Changes in temperature or pH during storage.1. Increase the dispersant concentration. 2. Test different types of dispersants (e.g., lignosulfonates vs. naphthalene sulfonates). 3. Store the dispersion in a controlled environment.

Experimental Protocols

Protocol 1: Particle Size Reduction by Wet Milling

This protocol describes a general procedure for reducing the particle size of this compound using a laboratory-scale bead mill.

Objective: To achieve a target particle size distribution in the sub-micron range.

Materials and Equipment:

  • This compound powder

  • Dispersant (e.g., sodium lignosulfonate or a naphthalene sulfonate-based dispersant)

  • Deionized water

  • Laboratory-scale bead mill

  • Zirconium oxide grinding beads (e.g., 0.5 mm, 1.0 mm)

  • Particle size analyzer (e.g., laser diffraction)

  • Analytical balance

  • Beakers and magnetic stirrer

Procedure:

  • Premix Preparation:

    • Weigh the desired amount of this compound powder.

    • In a separate beaker, dissolve the calculated amount of dispersant in deionized water with gentle stirring.

    • Slowly add the this compound powder to the dispersant solution while stirring continuously to form a slurry.

  • Milling:

    • Load the grinding chamber of the bead mill with the appropriate volume of grinding beads. The size of the media has a significant impact on the final particle size.[8][9][10][11]

    • Introduce the premixed slurry into the milling chamber.

    • Set the desired milling parameters (e.g., agitator speed, temperature, and milling time).

    • Start the milling process.

  • In-process Monitoring:

    • Periodically (e.g., every 30-60 minutes), withdraw a small sample of the dispersion.

    • Measure the particle size distribution using a laser diffraction particle size analyzer.

  • Endpoint Determination:

    • Continue milling until the desired particle size distribution is achieved and subsequent measurements show a stable particle size.

  • Post-milling:

    • Discharge the milled dispersion from the mill.

    • Separate the grinding beads from the final product.

Data Presentation:

Milling Time (hours)Grinding Media Size (mm)Agitator Speed (rpm)D50 (µm)D90 (µm)
0--15.235.8
11.020002.55.1
21.020001.12.3
41.020000.81.6
0--15.235.8
10.530001.83.9
20.530000.71.5
40.530000.51.1

Note: The above data is illustrative. Actual results will vary based on specific milling equipment and conditions.

Protocol 2: Assessment of Dispersion Stability using UV-Vis Spectrophotometry

This protocol provides a method to evaluate the physical stability of a this compound dispersion by monitoring changes in absorbance over time.

Objective: To quantitatively assess the rate of sedimentation or aggregation of this compound particles.

Materials and Equipment:

  • This compound dispersion

  • UV-Vis spectrophotometer

  • Cuvettes

  • Pipettes

  • Deionized water

Procedure:

  • Sample Preparation:

    • Thoroughly homogenize the this compound dispersion to be tested.

    • Immediately pipette a known volume of the dispersion and dilute it with deionized water to a concentration that falls within the linear range of the spectrophotometer's absorbance.

  • Initial Absorbance Measurement (T=0):

    • Transfer the diluted sample to a cuvette.

    • Measure the absorbance at the wavelength of maximum absorption (λmax) for this compound (around 450-480 nm). This is the initial absorbance (A₀).

  • Sedimentation Monitoring:

    • Allow the stock dispersion to stand undisturbed at a controlled temperature.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), carefully pipette a sample from the upper layer of the dispersion without disturbing the sediment.

    • Dilute the sample in the same manner as in step 1.

    • Measure the absorbance (Aₜ) at each time point.

  • Data Analysis:

    • Calculate the percentage of dispersion stability at each time point using the following formula: Dispersion Stability (%) = (Aₜ / A₀) * 100

    • Plot the Dispersion Stability (%) as a function of time. A slower rate of decrease indicates better stability.

Data Presentation:

Time (hours)Absorbance (Aₜ)Dispersion Stability (%)
01.250100.0
11.23598.8
21.21096.8
41.18094.4
81.12590.0
241.05084.0

Visualizations

experimental_workflow cluster_prep Premix Preparation cluster_milling Wet Milling cluster_analysis Analysis A Weigh this compound C Create Slurry A->C B Dissolve Dispersant in Water B->C D Load Mill with Beads and Slurry C->D E Mill at Set Parameters D->E F In-process Sampling E->F I Final Product E->I G Particle Size Analysis F->G H Dispersion Stability Test I->H

Caption: Experimental workflow for optimizing this compound particle size.

signaling_pathway A Azo Dye Metabolites (e.g., Aromatic Amines) B Cellular Stress (Oxidative Stress, DNA Adducts) A->B C MAPK Pathway Activation (p38, JNK, ERK) B->C D PI3K/Akt Pathway Modulation B->D E Apoptosis C->E F Cell Cycle Arrest C->F G Inflammatory Response C->G D->E D->F

Caption: Potential signaling pathways affected by azo dye metabolites.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Disperse Orange 30 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of Disperse Orange 30 in textile matrices, the selection of a validated analytical method is paramount. This guide provides a detailed comparison of common analytical techniques, including High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid in methodological selection and implementation.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the determination of this compound in textiles is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of LC-MS/MS, HPTLC, and HPLC-DAD based on available validation data for disperse dyes.

Table 1: Comparison of Method Validation Parameters for the Determination of Disperse Dyes in Textiles

ParameterLC-MS/MSHPTLC (for Disperse Orange 3)HPLC-DAD (General for Disperse Dyes)
Limit of Detection (LOD) 0.02 – 1.35 ng/mL[1]0.039 g/L (39 µg/mL)[2]0.11 - 0.29 µg/mL
Limit of Quantification (LOQ) 0.06 – 4.09 ng/mL[1]0.105 g/L (105 µg/mL)[2]0.32 - 0.90 µg/mL
Linearity (Correlation Coefficient, r²) > 0.993[1]> 0.999[2]> 0.999
Recovery 81.8 – 114.1%[1]Not explicitly stated for textile matrix83.7 - 107.5%
Precision (%RSD) 1.1 – 16.3%[1]< 0.9% (as C.V.)[2]0.13 - 2.47% (interday)
Matrix Effect Can be significant (42.1 – 87.7% for a disperse orange)[1]Not explicitly statedMethod dependent

Note: Data for LC-MS/MS and HPLC-DAD are based on studies of multiple disperse dyes, which may include this compound or structurally similar compounds. HPTLC data is specific to Disperse Orange 3.

Experimental Protocols

Detailed methodologies for the extraction and analysis of this compound from textile samples are provided below for LC-MS/MS and HPTLC.

Method 1: LC-MS/MS for Screening and Quantitation of Disperse Dyes

This method is suitable for the sensitive and selective determination of a wide range of disperse dyes, including this compound.

1. Sample Preparation (Methanol Extraction) [1]

  • Weigh 1 gram of the textile sample.

  • Add 20 mL of methanol (B129727) to the sample.

  • Sonicate at 50°C for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE filter.

  • Evaporate the filtrate to dryness.

  • Reconstitute the residue in an equal volume of 95:5 water/methanol for analysis.

2. LC-MS/MS Instrumentation and Conditions [1]

  • LC System: Nexera UHPLC system or equivalent.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution: A suitable gradient program to separate the target analytes.

  • MS System: Triple quadrupole mass spectrometer (e.g., LCMS-8040).

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for disperse dyes.

  • Detection: Multiple Reaction Monitoring (MRM) for specific transitions of this compound.

Method 2: HPTLC for Quantitative Analysis of Disperse Orange 3

This method provides a more cost-effective approach for the quantification of Disperse Orange 3, a closely related and often co-eluting dye with this compound.

1. Sample Preparation (Pyridine Extraction) [2]

  • Accurately weigh the polyester (B1180765) fabric sample (dyed with 0.05%, 0.1%, or 0.5% o.w.f. Disperse Orange 3).

  • Extract the dye from the fabric using pyridine. (Note: Specific solvent volume and extraction time may need optimization).

2. HPTLC Instrumentation and Conditions [2]

  • Stationary Phase: HPTLC plates (e.g., silica (B1680970) gel 60 F₂₅₄).

  • Developing Solvent: Toluene: Acetone (20:1 v/v).

  • Application: Apply standards and sample extracts to the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the plate using a TLC scanner at the wavelength of maximum absorbance for Disperse Orange 3.

  • Quantification: Prepare a calibration curve from the peak areas of the standard solutions (e.g., in the range of 0.1 to 10 g/L).

Mandatory Visualizations

The following diagrams illustrate the general workflow for the analysis of this compound in textiles and a logical comparison of the discussed analytical methods.

Analytical Workflow for this compound in Textiles cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis TextileSample Textile Sample Extraction Extraction (e.g., Methanol, Pyridine) TextileSample->Extraction Cleanup Filtration / Concentration Extraction->Cleanup LCMSMS LC-MS/MS Cleanup->LCMSMS HPTLC HPTLC Cleanup->HPTLC HPLCDAD HPLC-DAD Cleanup->HPLCDAD Quantification Quantification (Calibration Curve) LCMSMS->Quantification HPTLC->Quantification HPLCDAD->Quantification Validation Method Validation (LOD, LOQ, etc.) Quantification->Validation Comparison of Analytical Methods cluster_attributes Performance Attributes LCMSMS LC-MS/MS Sensitivity High Sensitivity LCMSMS->Sensitivity Selectivity High Selectivity LCMSMS->Selectivity HPTLC HPTLC Cost Lower Cost HPTLC->Cost Speed High Throughput HPTLC->Speed Simplicity Simpler Operation HPTLC->Simplicity HPLCDAD HPLC-DAD HPLCDAD->Sensitivity Moderate HPLCDAD->Selectivity HPLCDAD->Cost

References

A Comparative Analysis of Disperse Orange 30 and Disperse Orange 1 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the performance and potential biological impact of two common azo dyes.

This guide provides a detailed comparative study of Disperse Orange 30 and Disperse Orange 1, two single azo dyes with applications in the textile industry and potential implications for scientific research. The following sections present a side-by-side analysis of their chemical properties, dyeing performance, and, crucially for the target audience, their known biological activities and toxicity profiles. This information is intended to assist in the informed selection of these compounds for experimental purposes.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of this compound and Disperse Orange 1 is essential for their application in any research context. Table 1 summarizes their key characteristics. This compound is a larger molecule with a higher molecular weight and the presence of two chlorine atoms, which can influence its properties such as solubility and binding affinities.

PropertyThis compoundDisperse Orange 1
Chemical Structure 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate4-anilino-4'-nitroazobenzene
Molecular Formula C₁₉H₁₇Cl₂N₅O₄[1]C₁₈H₁₄N₄O₂[2]
Molecular Weight 450.27 g/mol [1]318.33 g/mol [2]
CAS Number 12223-23-3 / 5261-31-4[1]2581-69-3[2]
Appearance Orange/Brown powder[1]Brownish powder/flake[3]

Performance in Dyeing Applications

Fastness Property (on Polyester)This compoundDisperse Orange 1
Light Fastness GoodData not available
Wash Fastness GoodData not available
Rubbing Fastness GoodData not available
Sublimation Fastness Good[1]Data not available

Biological Activity and Toxicity Profile

For researchers and professionals in drug development, the biological activity and toxicity of chemical compounds are of paramount importance. Significant differences have been identified between this compound and Disperse Orange 1 in this regard.

Disperse Orange 1 has been the subject of several toxicological studies. Research has indicated that it can induce DNA damage and exhibits cytotoxic effects in human hepatoma (HepG2) cells. Studies suggest that this compound can cause frameshift mutations and that its mutagenicity is enhanced by nitroreductase and o-acetyltransferase enzymes. Furthermore, Disperse Orange 1 has been shown to induce apoptosis in HepG2 cells after 72 hours of contact. It is also classified as a potential skin allergen and a questionable carcinogen with experimental tumorigenic data.[3]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments relevant to the evaluation of these disperse dyes.

Polyester (B1180765) Dyeing Protocol (High-Temperature Exhaust Method)

This method is standard for applying disperse dyes to polyester fabrics.

Materials and Equipment:

  • 100% polyester fabric (scoured and bleached)

  • This compound or Disperse Orange 1

  • Dispersing agent (e.g., lignosulfonate-based)

  • Levelling agent

  • Acetic acid

  • High-temperature, high-pressure (HTHP) dyeing apparatus

  • Spectrophotometer

Procedure:

  • Dye Bath Preparation: A dye bath is prepared with a liquor-to-goods ratio of 20:1. A dispersing agent (1 g/L) and a levelling agent (0.5 g/L) are added. The pH is adjusted to 4.5-5.5 with acetic acid. The dye is first pasted with a small amount of water and dispersing agent before being added to the dye bath.

  • Dyeing Process: The polyester fabric is introduced into the dye bath at 60°C. The temperature is raised to 130°C at a rate of 2°C/minute and held for 60 minutes.

  • Cooling and Rinsing: The dye bath is cooled to 70°C, and the fabric is rinsed.

  • Reduction Clearing: A fresh bath is prepared with 2 g/L sodium hydroxide (B78521) and 2 g/L sodium hydrosulfite. The dyed fabric is treated at 80°C for 20 minutes to remove unfixed dye from the surface.

  • Final Rinsing and Drying: The fabric is thoroughly rinsed with hot and then cold water and subsequently dried.

Colorfastness Testing Protocols
  • Washing Fastness (ISO 105-C06): A dyed specimen is stitched with a multifiber fabric and washed in a standard soap solution at a specified temperature and duration. The color change of the specimen and the staining of the multifiber fabric are assessed using grey scales.

  • Light Fastness (ISO 105-B02): A dyed specimen is exposed to a xenon arc lamp, simulating natural daylight, for a specified period. The fading of the specimen is evaluated against a blue wool standard.

  • Rubbing Fastness (ISO 105-X12): The dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure. The amount of color transferred to the cotton cloths is assessed using a grey scale for staining.

  • Sublimation Fastness (ISO 105-P01): The dyed fabric is placed between two undyed fabrics and subjected to a specific temperature in a heat press for a set time. The color change of the dyed fabric and the staining of the undyed fabrics are evaluated.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the dyes on cell lines.

Materials and Equipment:

  • Human cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Disperse dye stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the disperse dye. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the vehicle control.

Visualized Experimental Workflow and Logical Relationships

To further clarify the experimental processes and the relationships between different evaluation stages, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_dyeing Dyeing & Fastness Evaluation cluster_bio Biological Evaluation Dye_Prep Dye Stock Preparation Dyeing Polyester Dyeing Dye_Prep->Dyeing Fabric_Prep Fabric Pre-treatment Fabric_Prep->Dyeing Wash Wash Fastness Dyeing->Wash Light Light Fastness Dyeing->Light Rub Rubbing Fastness Dyeing->Rub Sublimate Sublimation Fastness Dyeing->Sublimate Data_Analysis Data Analysis & Comparison Wash->Data_Analysis Light->Data_Analysis Rub->Data_Analysis Sublimate->Data_Analysis Cell_Culture Cell Line Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Genotoxicity Genotoxicity Assay (Comet) Cell_Culture->Genotoxicity Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis

Figure 1. General experimental workflow for the comparative evaluation of disperse dyes.

Toxicity_Pathway cluster_exposure Exposure cluster_metabolism Metabolic Activation cluster_effect Cellular Effects DO1 Disperse Orange 1 Enzymes Nitroreductase / o-acetyltransferase DO1->Enzymes Metabolized by DNA_Damage DNA Damage (Frameshift Mutations) Enzymes->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Can induce

Figure 2. Postulated pathway of Disperse Orange 1 induced cytotoxicity.

Conclusion

This comparative guide highlights the distinct profiles of this compound and Disperse Orange 1. While both are effective colorants for polyester, their potential biological impacts differ significantly based on current research. Disperse Orange 1 has demonstrated clear evidence of cytotoxicity and genotoxicity in vitro, raising concerns for its use in applications where biological interaction is a possibility. This compound, based on limited available data, appears to have a more favorable toxicological profile.

For researchers and drug development professionals, the choice between these two dyes should be made with careful consideration of their intended application. If the dye is to be used in a system with potential for biological exposure, the data strongly suggests that this compound would be the more prudent choice, pending further comprehensive toxicological evaluation. For applications solely focused on material science where biological interaction is not a concern, the selection may be based on dyeing performance and cost. It is imperative to note the data gap regarding the specific fastness properties of Disperse Orange 1, which necessitates empirical evaluation if its use is being considered. Researchers are encouraged to perform their own comprehensive assessments based on the standardized protocols provided.

References

A Comparative Performance Analysis of Disperse Orange 30 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of Disperse Orange 30 against other commercially relevant azo disperse dyes: Disperse Orange 25, Disperse Red 82, and Disperse Blue 79. The following sections present a summary of their performance data, detailed experimental protocols for key evaluation methods, and a visualization of the metabolic pathway of azo dyes.

Performance Comparison

The selection of a disperse dye is critically influenced by its fastness properties, which determine the durability of the coloration under various conditions such as exposure to light, washing, and heat. Dyeing efficiency, often expressed as color yield (K/S value) or dye uptake percentage, is another crucial factor for assessing performance.

Fastness Properties

The fastness of dyed textiles is rated on a scale of 1 to 5 (for washing and sublimation) and 1 to 8 (for light fastness), with higher numbers indicating better fastness. The following table summarizes the key fastness properties of this compound and its alternatives on polyester (B1180765) fabric, based on standardized testing protocols.

DyeC.I. NameChemical ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06) (Staining on PES)Sublimation Fastness (ISO 105-P01) (180°C)
This compound11119Monoazo6-74-54-5
Disperse Orange 2511227Monoazo5-64-54
Disperse Red 8211140MonoazoNot AvailableGoodGood
Disperse Blue 7911345Monoazo6-754-5
Dyeing Efficiency

The dyeing efficiency of disperse dyes on polyester is influenced by factors such as the dye's molecular structure, dyeing temperature, and the use of carriers or dispersing agents. The color strength, expressed as K/S values, is a common metric for evaluating dyeing efficiency. While a direct comparative study with identical dyeing conditions was not available in the public domain, the following table provides an overview of reported K/S values for this compound and other azo disperse dyes on polyester fabric under high-temperature dyeing conditions. It is important to note that these values can vary significantly based on the specific dyeing process parameters.

DyeTypical K/S Values (at 1-2% shade)
This compound~2.4 - 21.8[1]
Other Azo Disperse Dyes~2.1 - 24.4[2][3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of disperse dye performance.

High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for dyeing polyester with disperse dyes to achieve good penetration and fastness.

Methodology:

  • Preparation: The polyester fabric is scoured and wetted out. A dyebath is prepared with the disperse dye, a dispersing agent, and a pH buffer (typically acetic acid to maintain a pH of 4.5-5.5)[4]. The liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) is typically set between 10:1 and 15:1[5].

  • Dyeing Cycle:

    • The fabric is introduced into the dyebath at approximately 60°C.

    • The temperature is gradually raised to 130°C at a rate of about 2°C per minute to ensure even dye uptake[5].

    • The dyeing is continued at 130°C for 30-60 minutes, depending on the desired depth of shade[5].

  • Cooling and Rinsing: The dyebath is then slowly cooled to below 80°C before the fabric is removed. The dyed fabric is thoroughly rinsed with hot and then cold water.

  • Reduction Clearing: To remove any unfixed surface dye and improve wash fastness, a reduction clearing process is carried out. This involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide (B78521) at 60-80°C for 10-20 minutes, followed by rinsing and neutralization[4].

  • Drying: The fabric is finally dried.

Fastness Testing

Light Fastness (ISO 105-B02):

  • Apparatus: A xenon arc lamp weathering apparatus is used as the light source, simulating natural sunlight.

  • Procedure: A specimen of the dyed fabric is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. The exposure is carried out alongside a set of blue wool standards (rated 1-8) for a specified duration or until a certain level of fading is observed in a standard reference fabric.

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same fabric using the Grey Scale for assessing change in colour. The degree of fading is rated on a scale of 1 to 8, where a higher number indicates better light fastness.

Wash Fastness (ISO 105-C06):

  • Apparatus: A launder-ometer or a similar accelerated laundering machine is used.

  • Procedure: A specimen of the dyed fabric is stitched together with a multifiber test fabric. This composite specimen is placed in a stainless-steel container with a specified volume of a standardized detergent solution and stainless-steel balls to simulate mechanical action. The container is then agitated in the launder-ometer at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Evaluation: After the washing cycle, the specimen is rinsed and dried. The change in color of the original specimen and the degree of staining on the different fibers of the multifiber test fabric are assessed using the Grey Scale for assessing change in colour and the Grey Scale for assessing staining, respectively. The ratings are on a scale of 1 to 5.

Sublimation Fastness (ISO 105-P01):

  • Apparatus: A heat press or a similar device capable of maintaining a constant temperature and pressure is used.

  • Procedure: A specimen of the dyed fabric is placed in contact with an undyed white fabric (typically polyester). The composite specimen is subjected to a specific temperature (e.g., 180°C) and pressure for a defined period (e.g., 30 seconds).

  • Evaluation: The change in color of the original specimen and the degree of staining on the undyed fabric are assessed using the respective Grey Scales. The ratings are on a scale of 1 to 5.

Metabolic Pathway of Azo Dyes

The toxicity of some azo dyes is linked to their metabolism in the body. The primary metabolic pathway involves the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of potentially harmful aromatic amines.

AzoDyeMetabolism cluster_ingestion Ingestion/Dermal Absorption cluster_liver Liver / Intestinal Microbiota cluster_further_metabolism Further Metabolism & Excretion Azo Dye Azo Dye Azo Bond Cleavage Azo Bond Cleavage Azo Dye->Azo Bond Cleavage Metabolism Aromatic Amines Aromatic Amines Azo Bond Cleavage->Aromatic Amines Phase I (Oxidation, etc.) Phase I (Oxidation, etc.) Aromatic Amines->Phase I (Oxidation, etc.) Azoreductase Azoreductase Azoreductase->Azo Bond Cleavage Enzymatic Reduction Phase II (Conjugation) Phase II (Conjugation) Phase I (Oxidation, etc.)->Phase II (Conjugation) Excretion (Urine/Feces) Excretion (Urine/Feces) Phase II (Conjugation)->Excretion (Urine/Feces)

Caption: General metabolic pathway of azo dyes in the body.

Experimental Workflow for Performance Evaluation

The following diagram illustrates a typical workflow for the comprehensive performance evaluation of disperse dyes.

DyePerformanceWorkflow cluster_preparation Preparation cluster_dyeing Dyeing Process cluster_evaluation Performance Evaluation Dye Selection Dye Selection High-Temperature Dyeing High-Temperature Dyeing Dye Selection->High-Temperature Dyeing Fabric Preparation Fabric Preparation Fabric Preparation->High-Temperature Dyeing Post-Treatment Post-Treatment High-Temperature Dyeing->Post-Treatment Color Yield (K/S) Color Yield (K/S) Post-Treatment->Color Yield (K/S) Light Fastness Light Fastness Post-Treatment->Light Fastness Wash Fastness Wash Fastness Post-Treatment->Wash Fastness Sublimation Fastness Sublimation Fastness Post-Treatment->Sublimation Fastness Data Analysis Data Analysis Color Yield (K/S)->Data Analysis Light Fastness->Data Analysis Wash Fastness->Data Analysis Sublimation Fastness->Data Analysis

Caption: Workflow for evaluating the performance of disperse dyes.

References

Comparative Analysis of Cross-Reactivity in Disperse Dyes: A Focus on Disperse Orange 30 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the cross-reactivity of Disperse Orange 30 in textile dye allergy studies reveals a significant data gap for this specific dye. In contrast, a substantial body of research exists for the structurally related azo dye, Disperse Orange 3. This guide provides a comparative analysis, summarizing the well-documented cross-reactivity of Disperse Orange 3 as a primary reference point and highlighting the current lack of equivalent data for this compound, thereby identifying a critical area for future research in textile dye allergenicity.

Introduction to Disperse Dyes and Allergic Contact Dermatitis

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester (B1180765) and acetate.[1] Due to their chemical nature, these small molecules can migrate from textiles onto the skin, leading to allergic contact dermatitis in sensitized individuals.[2] Diagnosis of textile dye allergies is typically conducted through patch testing, where standardized concentrations of potential allergens are applied to the skin.[3]

This compound vs. Disperse Orange 3: A Chemical Distinction

It is crucial to distinguish between this compound and Disperse Orange 3, as they are distinct chemical entities with different molecular structures and CAS numbers.

  • This compound:

    • Chemical Name: 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[4]

    • Molecular Formula: C₁₉H₁₇Cl₂N₅O₄[5]

    • CAS Number: 12223-23-3 or 5261-31-4[4][5]

  • Disperse Orange 3:

    • Chemical Name: 4-[(4-nitrophenyl)azo]aniline[6]

    • Molecular Formula: C₁₂H₁₀N₄O₂[7]

    • CAS Number: 730-40-5[7]

While both are azo dyes, their structural differences, particularly the presence of chloro and cyanoethyl groups in this compound, may influence their allergenic potential and cross-reactivity profiles. To date, published literature on textile dye allergy predominantly focuses on Disperse Orange 3, with a notable absence of studies investigating the cross-reactivity of this compound.

Cross-Reactivity of Disperse Orange 3

Disperse Orange 3 is a well-documented allergen and is known for its significant cross-reactivity with other dyes and related compounds, most notably para-phenylenediamine (PPD). PPD is a primary sensitizer (B1316253) found in hair dyes and black rubber.[8] The high frequency of simultaneous positive patch test reactions to Disperse Orange 3 and PPD suggests a strong immunological relationship.[9][10]

Quantitative Data on Cross-Reactivity with Disperse Orange 3

The following table summarizes the observed rates of co-sensitization between Disperse Orange 3 and other allergens in patients with known sensitivities.

AllergenPatient PopulationPercentage of Co-sensitization with Disperse Orange 3Reference
para-phenylenediamine (PPD)128 PPD-positive patients46.1% also reacted to Disperse Orange 3[11]
para-phenylenediamine (PPD)55 patients with ++ or stronger PPD reaction80% also reacted to Disperse Orange 3[11]
Disperse Yellow 3128 PPD-positive patients21.9% also reacted to Disperse Yellow 3[11]
para-phenylenediamine (PPD)69 Disperse Orange 3-positive patients91.3% (63 out of 69) also reacted to PPD[12]
para-phenylenediamine (PPD)28 Disperse Orange 3-allergic patients96.4% (27 out of 28) also reacted to PPD[13]
para-phenylenediamine (PPD)44 Disperse Orange 3-allergic patients97.7% (43 out of 44) also reacted to PPD[13]

Experimental Protocols: Patch Testing for Textile Dye Allergy

The primary method for identifying sensitivity to textile dyes is patch testing. A standardized protocol is crucial for accurate and reproducible results.

Standard Patch Test Procedure:
  • Allergen Preparation: Allergens, including individual disperse dyes and a textile dye mix (TDM), are typically prepared in petrolatum (pet.) at specific concentrations.[8] For instance, Disperse Orange 3 is often tested at 1.0% in petrolatum.[12] The TDM is a screening tool containing a mixture of common allergenic disperse dyes.[14]

  • Application: Small quantities of the allergen preparations are applied to aluminum chambers (e.g., Finn Chambers®) mounted on adhesive tape. These patches are then applied to the patient's upper back.[14]

  • Occlusion: The patches remain in place for 48 hours, during which time the patient is advised to avoid activities that may cause sweating and to keep the back dry.[15]

  • Reading: The patches are removed after 48 hours (Day 2), and an initial reading is performed. Subsequent readings are typically taken on Day 3 or Day 4, and sometimes on Day 6 or Day 7, to detect delayed reactions.[14]

  • Interpretation: Reactions are scored based on the intensity of the inflammatory response (e.g., erythema, infiltration, papules, vesicles). The clinical relevance of a positive reaction is determined by correlating the test result with the patient's clinical history and the location of their dermatitis.[14]

Visualizing Cross-Reactivity Relationships

The following diagrams illustrate the known and potential cross-reactivity pathways based on the available data.

CrossReactivity Disperse Orange 3 Disperse Orange 3 PPD para-phenylenediamine (PPD) Disperse Orange 3->PPD High Co-sensitization (46-98%) DY3 Disperse Yellow 3 Disperse Orange 3->DY3 Co-sensitization (~22%) OtherAzoDyes Other Azo Dyes Disperse Orange 3->OtherAzoDyes Potential Cross-Reactivity PPD->Disperse Orange 3 Cross-Reactivity

Figure 1: Documented cross-reactivity of Disperse Orange 3.

ExperimentalWorkflow cluster_prep Preparation cluster_occlusion Occlusion cluster_reading Reading & Interpretation AllergenPrep Allergen Preparation (e.g., 1% in pet.) PatchApplication Patch Application to Patient's Back AllergenPrep->PatchApplication Occlusion48h 48-hour Occlusion PatchApplication->Occlusion48h ReadingD2 Patch Removal & First Reading (Day 2) Occlusion48h->ReadingD2 ReadingD3_D7 Subsequent Readings (Day 3-7) ReadingD2->ReadingD3_D7 Interpretation Interpretation & Clinical Correlation ReadingD3_D7->Interpretation

Figure 2: Standardized patch testing workflow for textile dye allergy.

Conclusion and Future Directions

The existing body of literature provides robust evidence for the allergenicity and cross-reactivity of Disperse Orange 3, particularly its strong association with para-phenylenediamine. However, a significant knowledge gap exists concerning the immunological properties of this compound. Given the widespread use of disperse dyes in the textile industry, further research is imperative to characterize the sensitization potential and cross-reactivity profile of this compound. Such studies are essential for accurate diagnosis and management of textile dye allergies and for informing the development of safer alternatives. Researchers in dermatology, immunology, and textile chemistry are encouraged to address this data deficiency through comprehensive patch test studies and immunological assays.

References

A Comparative Guide to Polyester Coloration: Disperse Orange 30 vs. Natural Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic disperse dye, Disperse Orange 30, against a selection of natural dyes for the coloration of polyester (B1180765). The following sections present a detailed analysis of their performance, supported by experimental data, to assist in the informed selection of dyes for various research and development applications.

Executive Summary

Polyester, a dominant synthetic fiber, presents unique challenges in dyeing due to its hydrophobic nature and crystalline structure. The industry standard relies on disperse dyes, such as this compound, which offer high fastness and vibrant shades. However, with a growing emphasis on sustainability, natural dyes are being explored as potential alternatives. This guide evaluates the performance of this compound against common natural dyes—madder, turmeric, weld, and cochineal—on polyester, focusing on color fastness and application methodologies.

While this compound consistently demonstrates excellent fastness properties, natural dyes exhibit variable performance and often necessitate the use of mordants to achieve acceptable results on polyester. The data presented herein, compiled from various studies, aims to provide a quantitative basis for comparison.

Data Presentation: Comparative Fastness Properties

The following tables summarize the color fastness ratings of this compound and selected natural dyes on polyester fabric, based on internationally recognized ISO standards. A higher rating indicates better fastness.

Table 1: Fastness Properties of this compound on Polyester

Fastness PropertyISO StandardRatingPerformance Level
Light FastnessISO 105-B026-7[1]Good to Excellent
Wash Fastness (Color Change)ISO 105-C064-5[2]Very Good to Excellent
Wash Fastness (Staining)ISO 105-C065[3]Excellent
Rubbing Fastness (Dry)ISO 105-X124-5[1]Very Good to Excellent
Rubbing Fastness (Wet)ISO 105-X124-5[1]Very Good to Excellent
Sublimation FastnessISO 105-P014-5[1]Very Good to Excellent

Table 2: Fastness Properties of Natural Dyes on Polyester

Natural DyeMordantLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12)
Madder (Rubia tinctorum)Alum3-4Good (4)[4]-
Turmeric (Curuma longa)AlumPoor (3)[5]Excellent[6]Excellent[6]
Indigo -Poor[7]4-5[7]Dry: 4-5, Wet: 3-4[7]
Weld (Reseda luteola)AlumHigh (Considered one of the most lightfast natural dyes)[8]--
Cochineal (Dactylopius coccus)Alum-Poor (on polyester blends)[9]-

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Protocol 1: Dyeing Polyester with this compound (High-Temperature Method)

1. Scouring of Polyester Fabric:

  • Prepare a bath with a non-ionic detergent (e.g., 1 g/L) and sodium carbonate (e.g., 2 g/L).

  • Treat the polyester fabric in this bath at 60-70°C for 30 minutes to remove impurities.

  • Rinse the fabric thoroughly with hot and then cold water.

2. Dyebath Preparation:

  • Prepare a dye dispersion by pasting the required amount of this compound with a dispersing agent (1:1 ratio) and a small amount of cold water to form a smooth paste.

  • Dilute the paste with warm water (40-50°C).

  • Set the dyebath with a liquor ratio of 1:10 to 1:20 (fabric weight to dye liquor volume).

  • Add a dispersing agent (e.g., 1 g/L) and an acetic acid solution to adjust the pH to 4.5-5.5.

3. Dyeing Procedure:

  • Introduce the scoured polyester fabric into the dyebath at approximately 60°C.

  • Circulate the fabric for 10 minutes for even wetting.

  • Add the prepared dye dispersion to the bath.

  • Raise the temperature to 130°C at a rate of 1.5-2°C per minute.

  • Maintain the temperature at 130°C for 60 minutes.

  • Cool the dyebath to 70°C at a rate of 2°C per minute.

4. After-treatment (Reduction Clearing):

  • Drain the dyebath and rinse the fabric.

  • Prepare a fresh bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (B78521) (2 g/L).

  • Treat the dyed fabric at 70-80°C for 15-20 minutes to remove unfixed surface dye.

  • Rinse the fabric thoroughly with hot and cold water and then neutralize with a weak acetic acid solution.

  • Finally, rinse and dry the fabric.

Protocol 2: Dyeing Polyester with Madder (Adaptable for other Natural Dyes)

1. Scouring of Polyester Fabric:

  • Follow the same procedure as for this compound dyeing.

2. Mordanting (Pre-mordanting):

  • Prepare a mordant bath with Alum (aluminum potassium sulfate) at a concentration of 10-15% on the weight of fabric (owf).

  • Introduce the scoured polyester fabric into the mordant bath at room temperature.

  • Gradually raise the temperature to 80-90°C and maintain for 45-60 minutes.

  • Allow the fabric to cool in the bath.

  • Gently squeeze the fabric and proceed to dyeing without rinsing.

3. Dye Extraction:

  • Add madder root powder (50-100% owf for deep shades) to water in a separate vessel.

  • Slowly heat the mixture to 60-70°C and maintain for 60 minutes to extract the colorant. Avoid boiling, as it can dull the shade.

  • Filter the dye liquor to remove the solid plant material.

4. Dyeing Procedure:

  • Set up the dyebath with the extracted madder dye liquor.

  • Introduce the mordanted polyester fabric.

  • Raise the temperature to 110-130°C (high-temperature dyeing is often necessary for polyester with natural dyes).

  • Maintain this temperature for 60-90 minutes.

  • Allow the dyebath to cool down slowly.

5. After-treatment:

  • Rinse the dyed fabric with water to remove any loose dye particles.

  • A gentle soaping with a neutral detergent at 40-50°C can be performed to improve fastness.

  • Rinse thoroughly and dry.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_disperse This compound Dyeing cluster_natural Natural Dye (e.g., Madder) Dyeing cluster_testing Fastness Testing (ISO Standards) D_Scour Scouring (Non-ionic detergent, Na2CO3) D_Dye High-Temperature Dyeing (130°C, pH 4.5-5.5) D_Scour->D_Dye Pre-treatment D_RC Reduction Clearing (Sodium Hydrosulfite, NaOH) D_Dye->D_RC Post-dyeing D_Finish Rinse & Dry D_RC->D_Finish Test_Wash Wash Fastness (ISO 105-C06) D_Finish->Test_Wash Test_Light Light Fastness (ISO 105-B02) D_Finish->Test_Light Test_Rub Rubbing Fastness (ISO 105-X12) D_Finish->Test_Rub N_Scour Scouring N_Mordant Pre-mordanting (e.g., Alum) N_Scour->N_Mordant N_Dye High-Temperature Dyeing (110-130°C) N_Mordant->N_Dye Mordanted Fabric N_Extract Dye Extraction N_Extract->N_Dye N_Finish Rinse, Soap & Dry N_Dye->N_Finish N_Finish->Test_Wash N_Finish->Test_Light N_Finish->Test_Rub

Caption: Experimental workflow for dyeing polyester and subsequent fastness testing.

Logical Relationship Diagram

logical_comparison Disperse_Orange_30 This compound Synthetic Azo Dye - High reproducibility - Excellent fastness on polyester - Requires high temperature/pressure - Petrochemical origin Performance_Factors {Performance Factors|- Color Fastness (Light, Wash, Rub) - Reproducibility & Standardization - Environmental Impact - Application Process } Disperse_Orange_30->Performance_Factors Natural_Dyes Natural Dyes (e.g., Madder, Turmeric) Plant/Animal Origin - Variable composition - Generally lower fastness on polyester - Often require mordants - Renewable resource - Biodegradable Natural_Dyes->Performance_Factors Polyester_Coloration Polyester Coloration Polyester_Coloration->Disperse_Orange_30 Conventional Method Polyester_Coloration->Natural_Dyes Alternative Method

Caption: Comparison of this compound and natural dyes for polyester coloration.

Conclusion

For applications demanding high color fastness and reproducibility on polyester, this compound remains the superior choice, offering excellent performance across all tested parameters.[1][2] Natural dyes, while offering a more sustainable and biodegradable profile, generally exhibit lower fastness properties on polyester and require additional processing steps such as mordanting.[4][5][7] The choice between these dye types will ultimately depend on the specific performance requirements, environmental considerations, and the feasibility of the application process for the intended research or development project. Further research into optimizing the application of natural dyes on polyester, potentially through fiber modification or novel mordanting techniques, could enhance their performance and broaden their applicability.

References

A Comparative Guide to Analytical Standards for Disperse Orange 30 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alternatives to Certified Reference Materials for Disperse Orange 30

The primary alternatives to a designated CRM for this compound are analytical standards and reagents offered by various chemical suppliers. These standards are typically characterized by their purity, which is determined by methods such as High-Performance Liquid Chromatography (HPLC) or titration. The table below summarizes the offerings from several prominent suppliers. It is important to note that the availability and specifications of these products are subject to change, and users should always consult the supplier's Certificate of Analysis (CoA) for the most current and detailed information.

SupplierProduct NameCAS NumberPurity/StrengthFormatKey Features
Colorcom Group This compound12223-23-399%PowderProvides information on strength (100%/150%) and fastness properties.[1]
MedchemExpress This compound5261-31-4Not explicitly stated; Certificate of Analysis provided.PowderMarketed as a fluorescent dye for research use.[2]
Zhuozhou Wenxi Import and Export Co., Ltd. (via ChemicalBook) This compound12223-23-399%+ HPLCPowderPurity specified by HPLC analysis.[3]
World Dye Variety (aggregator) C.I. This compound12223-23-3/ 5261-31-4Not specifiedPowderLists various suppliers and trade names.[4]
Hangzhou Tiankun Chem Co.,Ltd This compound / Disperse Orange S-4RL12223-23-3Specification: 100% & 150%Orange PowderProvides fastness specifications.[5]

Experimental Protocols for Comparative Analysis

To ensure the accuracy and reliability of analytical results, it is crucial to perform a comparative evaluation of the available this compound standards. The following protocols for HPLC and UV-Visible Spectrophotometry are provided as a guide for this purpose.

1. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a precise technique for assessing the purity of this compound standards and for quantitative analysis.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound analytical standards from different suppliers

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of each this compound standard.

    • Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final volume of 100 mL to create stock solutions of 100 µg/mL.

    • From the stock solutions, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Chromatographic Conditions (starting point, may require optimization):

    • Mobile Phase: A gradient of acetonitrile and water is often effective for azo dyes. A starting point could be a gradient from 50% acetonitrile to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, which is approximately 450 nm.

    • Injection Volume: 10 µL

  • Analysis and Comparison:

    • Inject the calibration standards for each supplier's material to generate a calibration curve.

    • Analyze the stock solutions of each standard to determine the purity by assessing the area percent of the main peak.

    • Compare the linearity (R² value), response factor (slope of the calibration curve), and the presence of any impurities between the different standards.

2. UV-Visible Spectrophotometry Method

UV-Vis spectrophotometry is a more straightforward but less specific method for the quantitative analysis of this compound.

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Acetonitrile or other suitable UV-transparent solvent

  • This compound analytical standards

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of one of the this compound standards.

    • Scan the solution from 300 to 700 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Prepare stock solutions of each standard as described in the HPLC method.

    • Create a series of calibration standards with concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

  • Analysis and Comparison:

    • Measure the absorbance of each calibration standard at the predetermined λmax.

    • Construct a calibration curve for each supplier's standard by plotting absorbance versus concentration.

    • Compare the molar absorptivity (calculated from the slope of the calibration curve, if the path length and concentration are known) and the linearity of the calibration curves for the different standards.

Performance Data Comparison

The following table outlines the key performance parameters that should be evaluated when comparing different analytical standards for this compound.

ParameterHPLC AnalysisUV-Vis SpectrophotometryImportance
Purity (Area %) Assess the area of the main peak relative to the total peak area.Not directly applicable.Indicates the presence of impurities that may interfere with analysis.
Linearity (R²) Should be > 0.999 for the calibration curve.Should be > 0.995 for the calibration curve.Demonstrates a direct and proportional relationship between concentration and response.
Response Factor The slope of the calibration curve.The slope of the calibration curve (related to molar absorptivity).A consistent response factor between standards indicates comparable purity and integrity.
Precision (RSD%) Repeat injections of the same standard should yield a low relative standard deviation (<2%).Repeat measurements of the same standard should yield a low RSD (<2%).Indicates the reproducibility of the analytical method using a given standard.
Accuracy (% Recovery) Can be assessed by spiking a blank matrix with a known amount of the standard.Can be assessed similarly to HPLC.Determines how close the measured value is to the true value.

Visualizations

Analytical Workflow for Comparison of this compound Standards

Analytical Workflow for Comparison of this compound Standards cluster_0 Standard Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Comparison prep Procure Analytical Standards (Supplier A, B, C) weigh Accurately Weigh Standards prep->weigh dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile) weigh->dissolve stock Prepare Stock Solutions (e.g., 100 µg/mL) dissolve->stock dilute Prepare Calibration Series stock->dilute hplc HPLC-DAD Analysis dilute->hplc uv_vis UV-Vis Spectrophotometry dilute->uv_vis hplc_data Purity (Area %) Linearity (R²) Response Factor hplc->hplc_data uv_vis_data Linearity (R²) Molar Absorptivity uv_vis->uv_vis_data compare Compare Performance Metrics (Precision, Accuracy) hplc_data->compare uv_vis_data->compare select Select Optimal Standard compare->select

Caption: Workflow for comparing analytical standards of this compound.

HPLC Method Validation Pathway

HPLC Method Validation Pathway start Optimized HPLC Method specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (% Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Key parameters for HPLC method validation.

In the absence of a formal CRM, a rigorous in-house validation and comparison of commercially available analytical standards is paramount for ensuring the quality and reliability of data in the analysis of this compound. Researchers are encouraged to use the protocols and comparative framework presented in this guide to select the most suitable standard for their specific application.

References

A Comparative Guide to Analytical Methods for the Determination of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Disperse Orange 30, a synthetic azo dye. The following sections detail the performance characteristics of various testing methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.

Comparative Performance of Analytical Methods

The selection of an analytical method for the quantification of this compound is critical for ensuring accuracy, precision, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most prevalent techniques, offering high sensitivity and selectivity. Spectrophotometry provides a simpler, more accessible alternative, though it may be susceptible to matrix interference.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Matrix
LC-MS/MS Disperse Orange0.02 - 1.35 ng/mL0.06 - 4.09 ng/mL81.8 - 114.1Textiles
HPLC-DAD Disperse DyesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Spectrophotometry This compoundNot SpecifiedNot SpecifiedNot SpecifiedAqueous Solution

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical tests. Below are outlines of typical experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of disperse dyes like this compound involves reversed-phase HPLC.

  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is typically used.

    • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

    • Flow Rate : Typically around 1.0 mL/min.

    • Detection : The wavelength of maximum absorbance for this compound is used for detection.

  • Sample Preparation : Textile samples are typically extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of acetonitrile and water, often with the aid of ultrasonication. The extract is then filtered before injection into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC with UV detection, making it suitable for trace-level analysis.

  • Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions : Similar to HPLC, a C18 column with a gradient elution of an aqueous buffer and an organic solvent is used.

  • Mass Spectrometry Conditions : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity.

  • Sample Preparation : The sample preparation is similar to that for HPLC analysis, involving solvent extraction and filtration.

Spectrophotometry

Spectrophotometry is a simpler and more cost-effective method, suitable for the quantification of this compound in solutions without significant interfering substances.

  • Instrumentation : A UV-Visible spectrophotometer.

  • Procedure :

    • A standard stock solution of this compound is prepared in a suitable solvent.

    • A series of calibration standards are prepared by diluting the stock solution.

    • The absorbance of the standards and the sample solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

    • A calibration curve is constructed by plotting absorbance versus concentration of the standards.

    • The concentration of this compound in the sample is determined from the calibration curve.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved in the analysis and comparison of this compound testing methods, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Textile Sample Extraction Solvent Extraction (e.g., Methanol, Ultrasonication) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS Spectro Spectrophotometric Analysis Filtration->Spectro Quantification Quantification HPLC->Quantification LCMS->Quantification Spectro->Quantification Reporting Reporting Quantification->Reporting

A typical experimental workflow for this compound analysis.

Method_Comparison cluster_methods Analytical Methods cluster_criteria Comparison Criteria HPLC HPLC-DAD Sensitivity Sensitivity (LOD, LOQ) HPLC->Sensitivity Accuracy Accuracy (Recovery) HPLC->Accuracy Precision Precision (RSD) HPLC->Precision Selectivity Selectivity HPLC->Selectivity Cost Cost & Complexity HPLC->Cost LCMS LC-MS/MS LCMS->Sensitivity LCMS->Accuracy LCMS->Precision LCMS->Selectivity LCMS->Cost Spectro Spectrophotometry Spectro->Sensitivity Spectro->Accuracy Spectro->Precision Spectro->Selectivity Spectro->Cost Decision Method Selection Sensitivity->Decision Accuracy->Decision Precision->Decision Selectivity->Decision Cost->Decision

Logical relationship in a method comparison study.

A Comparative Guide to Advanced Oxidation Processes for Disperse Orange 30 Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Efficacy and Experimental Protocols

The effective removal of recalcitrant dyes, such as Disperse Orange 30, from wastewater is a significant challenge in environmental remediation. Advanced Oxidation Processes (AOPs) have emerged as a promising suite of technologies for the degradation of these persistent organic pollutants. This guide provides a comprehensive comparison of the efficacy of four prominent AOPs—Fenton, Photo-Fenton, Ozonation, and Photocatalysis—for the removal of this compound, supported by experimental data from scientific literature.

Comparative Efficacy of AOPs for this compound Removal

The performance of different AOPs in degrading this compound varies depending on the specific experimental conditions. The following table summarizes key quantitative data from various studies to facilitate a direct comparison of their effectiveness.

Advanced Oxidation ProcessCatalyst/OxidantInitial Dye ConcentrationpHReaction TimeRemoval Efficiency (%)Reference
Fenton Fe²⁺/H₂O₂Not specified for DO303Not specifiedNot specified for DO30[1]
Photo-Fenton Fe²⁺/H₂O₂/UVNot specified for DO303Not specifiedNot specified for DO30[1]
Ozonation O₃150-600 mg/L109 minutesSignificant color removal[2]
Ozonation O₃Not specified32 hours>45% (decolorization)[3]
Photocatalysis Ag-CdZnSO/zeolitic matrixNot specified790 minutes99.5% (degradation)[4]

Note: Direct comparative studies on the Fenton and Photo-Fenton degradation of this compound are limited. The data for these processes are often reported for similar disperse dyes and indicate high color and COD removal efficiencies. For instance, a study on the electrochemical oxidation, ozonation, hypochlorite, and Fenton process for disperse dyes found that the Fenton process yielded the best therapeutic outcomes.[1] Another study on the Fenton and solar-photo-Fenton oxidation of Disperse Yellow 119 and Disperse Red 167 also reported high removal efficiencies.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of the experimental protocols for the key AOPs discussed.

Fenton Process

The Fenton process typically involves the following steps:

  • Sample Preparation: An aqueous solution of the disperse dye is prepared at a specific concentration.

  • pH Adjustment: The pH of the solution is adjusted to an acidic range, typically around 3, using sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH).

  • Reagent Addition: A solution of ferrous sulfate (B86663) (FeSO₄) is added to the dye solution, followed by the addition of hydrogen peroxide (H₂O₂).

  • Reaction: The reaction mixture is stirred for a specific duration at a controlled temperature.

  • Analysis: The degradation of the dye is monitored by measuring the change in its absorbance at its maximum wavelength using a UV-Vis spectrophotometer. Chemical Oxygen Demand (COD) analysis is also often performed to assess the extent of mineralization.

Photo-Fenton Process

The photo-Fenton process is an enhancement of the Fenton process and includes the following:

  • Reactor Setup: The experiment is conducted in a photoreactor equipped with a UV lamp.

  • Sample Preparation and pH Adjustment: Similar to the Fenton process, a dye solution is prepared and its pH is adjusted to approximately 3.

  • Reagent Addition: Ferrous sulfate and hydrogen peroxide are added to the solution.

  • UV Irradiation: The solution is then irradiated with UV light for a predetermined period while being continuously stirred.

  • Analysis: The degradation of the dye and mineralization are assessed using UV-Vis spectrophotometry and COD measurements, respectively.

Ozonation

The ozonation process for this compound degradation has been investigated with the following experimental setup:[2]

  • Reactor: A semi-batch bubble column reactor is used.

  • Sample Preparation: An aqueous solution of this compound is prepared at concentrations ranging from 150 to 600 mg/L.

  • pH Adjustment: The initial pH of the solution is varied between 2 and 12.

  • Ozone Generation and Introduction: Ozone is generated from an ozone generator and bubbled through the dye solution at a specific flow rate and concentration (e.g., 4.21-24.03 g/m³).

  • Reaction: The ozonation is carried out for a duration of up to 120 minutes.

  • Analysis: The decolorization is monitored using a spectrophotometer, and the reduction in Chemical Oxygen Demand (COD) is measured to evaluate mineralization.

Another study on ozonation of this compound on polyester (B1180765) fabric used the following conditions:[3]

  • Ozone Feed Rate: 130 mg L⁻¹ min⁻¹.

  • Treatment Time: 2 hours.

  • Wet Pick-up: 100%.

  • pH: 3.

Photocatalysis

A study on the photocatalytic degradation of this compound employed the following methodology:[4]

  • Photocatalyst: A nanostructured metal-semiconductor/zeolitic matrix composite (Ag-CdZnSO/zeolitic matrix).

  • Reactor: A photoreactor with UV illumination.

  • Sample Preparation: An aqueous solution of this compound with acetone (B3395972) as a sensitizer.

  • pH: The pH of the solution is set to 7.

  • Irradiation: The solution containing the photocatalyst is irradiated with UV light for 90 minutes.

  • Analysis: The degradation of the dye is monitored by taking samples at regular intervals and analyzing them using a UV-Vis spectrophotometer at a wavelength of 440 nm.

Visualizing the Degradation Pathway and Experimental Workflow

To better understand the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.

AOP_Mechanism cluster_AOP Advanced Oxidation Process cluster_Degradation Dye Degradation AOP AOPs (Fenton, Photo-Fenton, Ozonation, Photocatalysis) Radicals Highly Reactive Radicals (e.g., •OH) AOP->Radicals Generation Dye This compound (Complex Organic Molecule) Radicals->Dye Attack Intermediates Intermediate Products Dye->Intermediates Oxidation EndProducts Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->EndProducts Further Oxidation Experimental_Workflow start Start prep Sample Preparation (Dye Solution) start->prep ph_adjust pH Adjustment prep->ph_adjust reagent_add Reagent/Catalyst Addition ph_adjust->reagent_add reaction Initiate Reaction (e.g., UV, O₃) reagent_add->reaction sampling Periodic Sampling reaction->sampling analysis Analysis (UV-Vis, COD, etc.) sampling->analysis analysis->reaction Continue until completion end End analysis->end

References

Comparing the dyeing efficiency of Disperse Orange 30 and Disperse Red 167

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dyeing Efficiency: Disperse Orange 30 vs. Disperse Red 167

This guide provides a detailed comparison of the dyeing performance of two widely used disperse dyes, C.I. This compound and C.I. Disperse Red 167. Aimed at researchers and professionals in the textile and material science fields, this document synthesizes key data on their chemical properties, dyeing efficiency, and fastness characteristics, supported by established experimental protocols.

Physicochemical Properties

This compound and Disperse Red 167 are both monoazo disperse dyes, but they differ in their molecular structure and weight, which influences their dyeing characteristics, such as solubility and sublimation fastness.

PropertyC.I. This compoundC.I. Disperse Red 167
C.I. Name This compound[1]Disperse Red 167[2]
CAS Number 12223-23-3 / 5261-31-4[1]61968-52-3 / 26850-12-4[2]
Molecular Structure Single Azo Class[1]Single Azo Class[2]
Molecular Formula C₁₉H₁₇Cl₂N₅O₄[1]C₂₃H₂₆ClN₅O₇[2][3]
Molecular Weight 450.27 g/mol [1]519.93 g/mol [2][3]
Appearance Orange/Brown Powder[1]Deep Red Powder[2][4]
Optimal Dyeing pH 4.0 - 7.0[1]4.0 - 5.0[2][5]

Dyeing Efficiency and Color Yield

The dyeing efficiency of disperse dyes on polyester (B1180765) is commonly evaluated by the color strength (K/S value), which indicates the depth of shade achieved on the fabric. While direct comparative data for conventional aqueous dyeing is sparse, studies on supercritical carbon dioxide (scCO₂) dyeing—a waterless dyeing technique—provide valuable insights into their performance. Research shows that the K/S value curves for both dyes are suitable for building color-matching systems, indicating predictable and reproducible dyeing behavior.[6]

The K/S values are concentration-dependent. A study establishing a color matching database for scCO₂ dyeing demonstrated parallel K/S value curves for both this compound and Disperse Red 167, which is indicative of good compatibility when used together for trichromatic dyeing.[6][7]

Fastness Properties

Fastness properties are critical indicators of a dye's performance, measuring the resistance of the color to various environmental factors. Both dyes exhibit good to excellent fastness properties on polyester, making them suitable for a wide range of applications.

Fastness PropertyTest Standard (Typical)C.I. This compoundC.I. Disperse Red 167
Light Fastness AATCC 16 / ISO 105-B026[8]7-8[5]
Washing Fastness AATCC 61 / ISO 105-C065[8]5[5]
Sublimation Fastness AATCC 117 / ISO 105-P015 (at 180°C)[8][9]5 (Dry Heat)[5]
Rubbing Fastness AATCC 8 / ISO 105-X125[8]Not specified
Perspiration Fastness AATCC 15 / ISO 105-E044-5[1]5[5]

Note: Fastness grades are typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

The following sections detail a standard methodology for applying these disperse dyes to polyester fabric and subsequently testing their performance.

High-Temperature Exhaust Dyeing Protocol

This method is standard for dyeing polyester with disperse dyes, as temperatures above the glass transition temperature of polyester (~80-100°C) are required to open the fiber structure for dye penetration.[10][11]

Materials and Reagents:

  • Polyester fabric (scoured and pre-treated)

  • This compound or Disperse Red 167

  • Dispersing agent (e.g., anionic/non-ionic blend)

  • Acetic acid (to control pH)

  • Sodium hydrosulfite and Sodium hydroxide (B78521) (for reduction clearing)

  • High-temperature, high-pressure dyeing apparatus

Procedure:

  • Dye Dispersion Preparation: Create a smooth, lump-free paste by mixing the required amount of disperse dye with an equal amount of dispersing agent and a small volume of cold water. Dilute this paste with warm water (40-50°C).[11]

  • Dyebath Setup: Set the dyebath with water at a liquor ratio of 10:1 to 20:1. Add the dispersing agent and adjust the pH to the desired range (e.g., 4.5-5.5) using acetic acid.[10]

  • Dyeing Cycle:

    • Load the polyester fabric into the dyebath at approximately 60°C and run for 10-15 minutes for even wetting.[11][12]

    • Add the prepared dye dispersion to the bath.

    • Raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute.[12]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[10][12]

    • Cool the dyebath down to 70-80°C at a rate of approximately 2°C per minute.[11] Drain the bath.

  • Reduction Clearing: To remove unfixed surface dye and improve wash fastness, perform a reduction clearing.[10][11] Prepare a new bath at 50°C containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L). Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes.[11]

  • Final Rinsing: Drain the reduction clearing bath, rinse the fabric thoroughly with hot water, followed by a cold water rinse, and then dry.[12]

Fastness Testing Protocols
  • Washing Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (one cotton, one wool or polyester) and agitated in a solution containing a non-ionic detergent (e.g., 5 g/L) at a specified temperature (e.g., 60°C) for 30 minutes.[13] The color change of the specimen and the staining on the adjacent fabrics are evaluated using grey scales.

  • Light Fastness (ISO 105-B02): The dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural sunlight. The change in color is assessed by comparing the exposed sample to a set of blue wool standards (grades 1-8).[14]

  • Sublimation Fastness (ISO 105-P01): The dyed sample is placed in a sublimation fastness tester or between heated plates at a specific temperature (e.g., 180°C) for 30 seconds.[9][15] The color change of the sample and staining of an adjacent undyed fabric are evaluated.[16]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and comparative logic.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis Scour Scour Polyester Fabric Load Load Fabric @ 60°C Scour->Load Dye_Disp Prepare Dye Dispersion Add_Dye Add Dye Dispersion Dye_Disp->Add_Dye Bath_Prep Prepare Dyebath (Water, Auxiliaries, pH Adjust) Bath_Prep->Load Load->Add_Dye Heat Heat to 130°C (1-2°C/min) Add_Dye->Heat Dwell Dwell @ 130°C for 60 min Heat->Dwell Cool Cool to 70°C Dwell->Cool RC Reduction Clearing (70-80°C) Cool->RC Rinse Rinse (Hot & Cold) RC->Rinse Dry Dry Fabric Rinse->Dry Test Perform Fastness & K/S Tests Dry->Test

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

Caption: At-a-Glance Comparison of Dye Properties.

Conclusion

Both this compound and Disperse Red 167 are highly effective dyes for polyester, offering robust performance, particularly when applied via high-temperature methods. The primary distinction lies in their shade and light fastness. Disperse Red 167 offers exceptional light fastness, making it a superior choice for applications requiring high durability to light exposure.[5] this compound also provides good all-around fastness properties and is noted for its suitability in creating combination shades.[1] The choice between them will ultimately depend on the desired color and the specific performance requirements of the end product.

References

Benchmarking the photostability of Disperse Orange 30 against other disperse dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photostability of chemical compounds is critical for ensuring the efficacy, safety, and shelf-life of light-sensitive products. In the realm of synthetic dyes, Disperse Orange 30, a monoazo dye, is frequently utilized. This guide provides a comprehensive benchmark of the photostability of this compound against a selection of other commercially significant disperse dyes, supported by quantitative data and standardized experimental protocols.

Comparative Photostability Data

The lightfastness of disperse dyes is a critical performance metric, indicating their resistance to fading upon exposure to light. This property is quantified using a standardized Blue Wool Scale, with ratings from 1 (very poor) to 8 (outstanding). The following table summarizes the lightfastness ratings of this compound and other selected disperse dyes, determined according to ISO 105-B02 standards.

Dye NameC.I. NameChemical ClassLightfastness Rating (ISO 105-B02)
This compound11119Monoazo7[1][2]
Disperse Red 16711338Monoazo6-7[3]
Disperse Yellow 5447020Quinophthalone6-7[4][5]
Disperse Blue 16511077Monoazo5-6[6]
Disperse Violet 161100Anthraquinone (B42736)5-6[7]
Disperse Blue 5461551Anthraquinone7
Disperse Red 6060756Anthraquinone6-7
Disperse Blue 7911345Azo5-6

Analysis: this compound exhibits excellent photostability with a lightfastness rating of 7, placing it among the more light-resistant disperse dyes. Its performance is comparable to the high-fastness quinophthalone dye, Disperse Yellow 54, and the anthraquinone dyes, Disperse Blue 54 and Disperse Red 60. Notably, anthraquinone-based dyes are generally recognized for their superior lightfastness compared to many azo dyes.[8] However, this compound, a monoazo dye, demonstrates a higher lightfastness than other azo dyes in this comparison, such as Disperse Blue 165 and Disperse Blue 79.

Experimental Protocols for Photostability Testing

The determination of lightfastness ratings is conducted under controlled laboratory conditions as specified by internationally recognized standards, primarily ISO 105-B02 and AATCC Test Method 16. These protocols are designed to ensure the reproducibility and comparability of results.

Principle: A test specimen of the dyed substrate is exposed to a controlled artificial light source that simulates natural daylight. Simultaneously, a set of standardized blue wool references with known lightfastness ratings are exposed under the same conditions. The photostability is assessed by comparing the degree of color change of the test specimen to that of the blue wool standards.

Key Apparatus and Materials:

  • Xenon Arc Lamp: An artificial light source that simulates the spectral distribution of natural daylight.

  • Blue Wool Standards: A series of eight standardized blue wool fabrics with a graded lightfastness from 1 (very low) to 8 (very high).

  • Grey Scale for Assessing Change in Colour: A standardized scale used to visually assess the degree of color change.

  • Specimen Holders: To mount the test specimens and blue wool standards.

  • Controlled Environment Chamber: To maintain specified conditions of temperature and humidity.

General Procedure (based on ISO 105-B02):

  • Specimen Preparation: A sample of the material dyed with the disperse dye is prepared to the specified dimensions. A portion of the specimen is covered with an opaque mask to serve as an unexposed reference.

  • Mounting: The prepared specimen and the set of blue wool standards are mounted on holders and placed in the xenon arc test chamber.

  • Exposure: The specimens and standards are exposed to the light from the xenon arc lamp under specified conditions of irradiance, temperature, and humidity.

  • Evaluation: The exposed specimens are periodically compared with the unexposed portion. The lightfastness rating is determined by identifying which blue wool standard shows a similar degree of color change (fading) as the test specimen.

Experimental Workflow

The following diagram illustrates the typical workflow for benchmarking the photostability of a disperse dye.

G cluster_prep Preparation cluster_exposure Exposure (ISO 105-B02 / AATCC TM 16) cluster_eval Evaluation cluster_results Results A Dye Substrate with This compound D Mount Specimens and Standards A->D B Prepare Comparator Dyed Substrates B->D C Prepare Blue Wool Reference Standards C->D E Expose to Xenon Arc Lamp (Controlled Conditions) D->E F Periodically Assess Color Change E->F G Compare Specimen Fading to Blue Wool Standards F->G H Assign Lightfastness Rating (1-8) G->H I Compile Comparative Data Table H->I

Photostability Benchmarking Workflow

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for the safe and compliant disposal of Disperse Orange 30, a synthetic azo dye. Adherence to these protocols is essential to minimize environmental impact and ensure the safety of all laboratory personnel. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is critical to handle this compound waste with appropriate personal protective equipment (PPE) to avoid personal contact, inhalation, and accidental release.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] If handling the powder form or if dust generation is possible, a dust respirator is required.[1]

  • Ventilation: Always handle this compound waste in a well-ventilated area, such as a chemical fume hood.[3]

  • Avoid Contact: Avoid all personal contact with the chemical, including breathing in dust or fumes.[1][4]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][3] Contaminated work clothing should not be allowed to leave the workplace.[2]

Step-by-Step Waste Disposal Protocol

This compound is classified as a hazardous chemical waste due to its potential to cause skin and eye irritation, allergic skin reactions, and its classification as an azo dye.[2][3] It must be disposed of following institutional and regulatory guidelines for hazardous waste.

Step 1: Waste Segregation

  • Solid vs. Liquid: Keep solid and liquid waste streams separate.[5]

  • Incompatible Chemicals: Do not mix this compound waste with other incompatible chemicals.[6][7] Azo dyes should be segregated from strong oxidizing agents.[2] Store acids and bases separately.[6]

  • Aqueous Solutions: Do not dispose of this compound solutions down the sink.[3][7] All wash water from cleaning contaminated equipment should also be collected as hazardous waste.[1]

Step 2: Container Selection and Management

  • Use Appropriate Containers: Collect waste in a container that is compatible with the chemical. The container must have a secure, screw-top cap and be in good condition.[5][6]

  • Prevent Leakage: Ensure the container is leak-proof and kept tightly sealed except when adding waste.[5][8]

  • Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for expansion.[6]

Step 3: Waste Labeling

  • Properly Label: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Irritant," "Sensitizer").[7][9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8][9]

  • Secondary Containment: Ensure the SAA has appropriate secondary containment, such as spill trays, to capture any potential leaks.[5]

  • Weekly Inspections: Inspect the SAA weekly for any signs of container leakage.[6]

Step 5: Arranging for Disposal

  • Contact EHS: Once the container is full or reaches the accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[8][9]

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1] Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[2]

Quantitative Laboratory Waste Accumulation Limits

Laboratories are subject to specific limits on the amount of hazardous waste that can be stored in a Satellite Accumulation Area (SAA). The table below summarizes typical limits.

Waste TypeMaximum Accumulation VolumeMaximum Accumulation Time
General Hazardous Waste55 Gallons12 Months[8][9]
Acutely Toxic Waste (P-List)1 Quart (liquid) or 1 kg (solid)12 Months (unless volume limit is reached first)[8]

Once a volume limit is reached, the waste must be removed from the laboratory by EHS within 3 days.[8][9]

Accidental Release and Spill Measures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills (Solid):

    • Avoid breathing in dust.[1]

    • Use dry clean-up procedures; do not generate dust.[1][4] You can dampen the material with water to prevent dusting before sweeping.[1]

    • Sweep or vacuum up the material. If using a vacuum, it must be fitted with a HEPA filter.[1]

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][4]

  • Major Spills:

    • Alert personnel in the area and evacuate if necessary.[1][4]

    • Contact your institution's emergency responders or EHS department immediately.[1][4]

    • Prevent the spilled material from entering drains or waterways.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Phase 1: Waste Generation & Segregation cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Storage & Monitoring cluster_3 Phase 4: Final Disposal A This compound Waste Generated B Segregate Waste (Solid vs. Liquid, Incompatibles) A->B C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' Chemical Name Hazards & Date C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Is Container Full OR >12 Months Old? E->F G Continue to Monitor SAA (Weekly Inspections) F->G No H Arrange for Pickup by Institutional EHS F->H Yes G->F I Waste Disposed via Licensed Facility H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Disperse Orange 30 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this substance.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling to minimize risks. It can cause skin and eye irritation, and may lead to sensitization upon skin contact.[1][2][3] Inhalation of dust can also cause respiratory irritation.[1][2][3] Long-term exposure may have cumulative health effects.[1] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety glasses with side shields or chemical gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Impervious glovesThe specific material (e.g., nitrile, neoprene) and thickness should be selected based on the specific laboratory task and potential for exposure. Regularly inspect gloves for signs of degradation or puncture.
Body Protection Laboratory coatTo prevent skin contact.
Respiratory Protection NIOSH-approved dust respiratorRequired when handling the powder form, especially in poorly ventilated areas, to prevent inhalation of dust particles.[1][4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to ensure laboratory safety. The following step-by-step operational plan should be followed.

Step 1: Preparation and Engineering Controls

  • Ensure a well-ventilated work area, preferably a chemical fume hood, to minimize dust and vapor inhalation.[2][3]

  • Have an eyewash station and safety shower readily accessible in the immediate work area.[2]

  • Keep the container of this compound tightly closed when not in use.[2][3]

  • Avoid the formation and accumulation of dust.[1][2]

Step 2: Handling and Use

  • Wear the appropriate PPE as specified in the table above before handling the substance.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Use dry clean-up procedures such as a vacuum cleaner with a HEPA filter for any spills. Avoid sweeping in a manner that generates dust.[1] For minor spills, the area can be dampened with water to prevent dusting before cleaning.[1]

  • Do not eat, drink, or smoke in the work area.[3]

Step 3: Storage

  • Store in the original, clearly labeled, and tightly sealed container.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Do not dispose of this compound down the drain or in the regular trash.[2][3]

Disposal Method

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • All disposal activities must be in accordance with local, state, and federal regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[2]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_use Use in a Controlled Manner prep_ppe->handle_use prep_vent Ensure Proper Ventilation prep_vent->handle_use disp_collect Collect Contaminated Waste handle_use->disp_collect handle_spill Manage Spills Immediately handle_spill->disp_collect disp_dispose Dispose via Licensed Vendor disp_collect->disp_dispose

Caption: Workflow for Handling and Disposal of this compound.

References

×

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Disperse Orange 30
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。